4-Ethylphenyl sulfate
Description
4-Ethylphenylsulfate belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. 4-Ethylphenylsulfate has been primarily detected in blood. 4-Ethylphenylsulfate can be biosynthesized from 4-ethylphenol.
Structure
3D Structure
Properties
Molecular Formula |
C8H10O4S |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
(4-ethylphenyl) hydrogen sulfate |
InChI |
InChI=1S/C8H10O4S/c1-2-7-3-5-8(6-4-7)12-13(9,10)11/h3-6H,2H2,1H3,(H,9,10,11) |
InChI Key |
DWZGLEPNCRFCEP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)O |
Canonical SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Biosynthesis of 4-Ethylphenyl Sulfate from Dietary Tyrosine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the metabolic journey of dietary tyrosine as it is transformed into the microbial-host co-metabolite 4-ethylphenyl sulfate (4-EPS). This document provides a comprehensive overview of the biosynthetic pathway, the key microbial and host enzymes involved, quantitative data on metabolite concentrations and enzyme kinetics, and detailed experimental protocols for the study of this pathway.
Introduction
This compound (4-EPS) is a gut microbiota-derived metabolite that has garnered significant interest in the scientific community due to its association with various physiological and pathological conditions.[1][2][3] Elevated levels of 4-EPS have been observed in the plasma of individuals with autism spectrum disorder (ASD) and are linked to anxiety-like behaviors in animal models.[4][5][6] The biosynthesis of 4-EPS is a multi-step process initiated by the microbial metabolism of the aromatic amino acid tyrosine in the gut, followed by absorption of the intermediate, 4-ethylphenol (4-EP), and its subsequent sulfation by host enzymes.[1][7] Understanding the intricacies of this pathway is crucial for developing therapeutic strategies targeting the gut-brain axis.
The Biosynthetic Pathway of this compound
The conversion of dietary tyrosine to 4-EPS involves a collaborative effort between the gut microbiota and host metabolism. The pathway can be broadly divided into two main stages: microbial production of 4-ethylphenol and host sulfation.
Microbial Conversion of Tyrosine to 4-Ethylphenol
The initial and rate-limiting steps in 4-EPS biosynthesis occur within the gut lumen, mediated by specific bacterial species. The primary pathway involves the conversion of tyrosine to p-coumaric acid, followed by its decarboxylation to 4-vinylphenol, and subsequent reduction to 4-ethylphenol.
A key bacterium implicated in this process is Lactobacillus plantarum.[8][9][10] Other bacteria, including certain species of Clostridium and Bacteroides, are also known to metabolize aromatic amino acids and may contribute to the 4-EP pool.[7][11][12]
The key enzymatic steps are:
-
Tyrosine to p-Coumaric Acid: This conversion is not fully elucidated in all bacteria but is a known step in the metabolism of aromatic amino acids.[7]
-
p-Coumaric Acid to 4-Vinylphenol: This decarboxylation is catalyzed by the enzyme phenolic acid decarboxylase (PAD) .[4][13][14][15]
-
4-Vinylphenol to 4-Ethylphenol: This reduction is catalyzed by the enzyme vinylphenol reductase (VprA) .[8][9][16]
Host Sulfation of 4-Ethylphenol
Once produced by the gut microbiota, 4-ethylphenol is absorbed into the host's bloodstream and transported to the liver. In the liver, it undergoes a phase II detoxification reaction, specifically sulfation, which is catalyzed by the enzyme sulfotransferase 1A1 (SULT1A1) .[3][17] This enzymatic reaction adds a sulfonate group to 4-EP, converting it into the more water-soluble and readily excretable this compound.
Quantitative Data
This section presents a summary of quantitative data related to the biosynthesis of 4-EPS, including metabolite concentrations in biological fluids and enzyme kinetic parameters.
Concentrations of this compound
The concentration of 4-EPS can vary significantly among individuals, likely due to differences in diet, gut microbiota composition, and host genetics.
| Biological Matrix | Condition | Concentration Range | Reference |
| Human Plasma | Autism Spectrum Disorder | Elevated levels observed | [5][18] |
| Human Plasma | Healthy Adults | 9 - 29 µg/L | [18] |
| Human Urine | Healthy Adults | Detected, variable levels | [19] |
| Mouse Plasma | Germ-Free | Undetectable | [3] |
| Mouse Plasma | Conventional | Detectable levels | [3] |
Enzyme Kinetics
The efficiency of the enzymes involved in the 4-EPS biosynthesis pathway is a critical determinant of the overall production rate.
Phenolic Acid Decarboxylase (PAD)
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (mM-1s-1) | Reference |
| Lactobacillus plantarum | p-Coumaric Acid | 1.4 | 766 | 103 | - | [20][21] |
| Bacillus amyloliquefaciens | p-Coumaric Acid | - | - | - | 9.3 x 10³ | [13] |
| Neolentinus lepideus | Ferulic Acid | - | 600 U/mg | 6.3 | 1.6 | [14] |
Vinylphenol Reductase (VprA)
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| Brettanomyces bruxellensis | 4-Vinylguaiacol | 0.14 | 1900 | [22] |
Sulfotransferase 1A1 (SULT1A1)
| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg) | Reference |
| Human Adult Liver | 4-Nitrophenol | 0.31 ± 0.14 | 885 ± 135 | [23] |
| Human Fetal Liver | 4-Nitrophenol | 0.49 ± 0.17 | 267 ± 93 | [23] |
Note: Kinetic data for SULT1A1 with 4-ethylphenol as a substrate is limited; 4-nitrophenol is a commonly used probe substrate.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biosynthesis of 4-EPS.
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of 4-EPS in human plasma samples.
1. Sample Preparation:
- Thaw frozen plasma samples on ice.
- To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., d4-4-ethylphenyl sulfate).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of 50% methanol in water.
2. LC-MS/MS Analysis:
- LC System: High-performance liquid chromatography (HPLC) system.
- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate 4-EPS from other plasma components.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for 4-EPS and the internal standard.
Analysis of 4-Ethylphenol in Fecal Samples by GC-MS
This protocol outlines a method for the extraction and quantification of 4-EP from human fecal samples.[24][25]
1. Sample Preparation:
- Homogenize a known weight of frozen fecal sample (e.g., 50 mg).[24]
- Add an appropriate extraction solvent (e.g., ethanol/phosphate buffer) and an internal standard (e.g., d4-4-ethylphenol).[2]
- Lyophilize the sample to remove water.[2]
- Perform sonication to ensure thorough extraction.[2]
- Centrifuge to pellet solid debris.[2]
- Derivatize the supernatant using a suitable agent (e.g., BSTFA with 1% TMCS) to improve volatility for GC analysis.
2. GC-MS Analysis:
- GC System: Gas chromatograph.
- Column: A suitable capillary column for separating volatile phenols (e.g., DB-5ms).
- Carrier Gas: Helium.
- Temperature Program: An optimized temperature gradient for the separation of 4-EP.
- Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
- Data Acquisition: Scan or selected ion monitoring (SIM) mode to detect the characteristic ions of derivatized 4-EP and the internal standard.
Phenolic Acid Decarboxylase (PAD) Enzyme Assay
This assay measures the activity of PAD by monitoring the conversion of p-coumaric acid to 4-vinylphenol.[20][26]
1. Reaction Mixture:
- Prepare a reaction buffer (e.g., 25 mM phosphate buffer, pH 6.0).
- Add a known concentration of p-coumaric acid (e.g., 1.2 mM).
- Pre-incubate the mixture at the optimal temperature (e.g., 30°C).
2. Enzyme Reaction:
- Initiate the reaction by adding the enzyme source (e.g., purified PAD or cell-free extract).
- Incubate for a specific time period.
- Stop the reaction (e.g., by adding a solution containing SDS).
3. Detection:
- Monitor the decrease in absorbance of p-coumaric acid (at ~285 nm) and the increase in absorbance of 4-vinylphenol (at ~255 nm) using a UV-Vis spectrophotometer.[20]
- Alternatively, analyze the reaction products by HPLC.
Vinylphenol Reductase (VprA) Enzyme Assay
This assay determines the activity of VprA by measuring the reduction of 4-vinylphenol to 4-ethylphenol.[22]
1. Reaction Mixture:
- Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 6.0).
- Add 4-vinylguaiacol (as a substrate analog) to a final concentration of 2 mM.
- Add NADH to a final concentration of 0.5 mM.
- Pre-incubate at the optimal temperature (e.g., 37°C).
2. Enzyme Reaction:
- Start the reaction by adding the enzyme source (e.g., purified VprA or cell extract).
- Incubate for a defined time (e.g., 4 minutes).
- Stop the reaction (e.g., by heat inactivation).
3. Detection:
- Analyze the formation of 4-ethylguaiacol (the product from 4-vinylguaiacol) by gas chromatography (GC) or HPLC.
Conclusion
The biosynthesis of this compound from dietary tyrosine is a complex process that highlights the intricate metabolic interplay between the gut microbiota and the host. This guide provides a foundational understanding of the key steps, enzymes, and quantitative aspects of this pathway. The detailed experimental protocols offer a starting point for researchers aiming to investigate the role of 4-EPS in health and disease. Further research is warranted to fully elucidate the regulation of this pathway and its implications for human health, which may pave the way for novel therapeutic interventions targeting the gut microbiome.
References
- 1. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Best practices for feces metabolomics - biocrates life sciences gmbh [biocrates.com]
- 3. 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockout of the p-Coumarate Decarboxylase Gene from Lactobacillus plantarum Reveals the Existence of Two Other Inducible Enzymatic Activities Involved in Phenolic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Mind-body connection: metabolite 4-ethylphenyl linked to anxiety behavior and oligodendrocyte modification in autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Conversion of L-tyrosine to phenol by Clostridium tetanomorphum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioconversion of p-coumaric acid to p-hydroxystyrene using phenolic acid decarboxylase from B. amyloliquefaciens in biphasic reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improving the catalytic characteristics of phenolic acid decarboxylase from Bacillus amyloliquefaciens by the engineering of N-terminus and C-terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uniprot.org [uniprot.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Investigation of the individual human sulfatome in plasma and urine samples reveals an age-dependency - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05994G [pubs.rsc.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Purification and characterization of an inducible p-coumaric acid decarboxylase from Lactobacillus plantarum [biblio.ugent.be]
- 22. Partial vinylphenol reductase purification and characterization from Brettanomyces bruxellensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of phenol sulfotransferase (SULT1A1) by quercetin in human adult and foetal livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. nutrition.bmj.com [nutrition.bmj.com]
- 25. medrxiv.org [medrxiv.org]
- 26. academic.oup.com [academic.oup.com]
Role of gut microbiota in 4-ethylphenol conversion
An In-Depth Technical Guide on the Role of Gut Microbiota in 4-Ethylphenol Conversion
Introduction
4-Ethylphenol (4-EP) is a phenolic compound produced by the metabolic activity of the gut microbiota.[1] While it is known for contributing to off-flavors in fermented beverages like wine, its role in human physiology is an area of growing research interest.[1][2] This compound and its host-modified metabolite, 4-ethylphenyl sulfate (4-EPS), have been implicated in modulating neurological health and function.[3][4][5] Notably, elevated concentrations of 4-EPS in plasma and urine have been associated with neurological and behavioral changes, particularly an anxiety phenotype in individuals with Autism Spectrum Disorder (ASD).[1][6] This guide provides a comprehensive technical overview of the microbial conversion pathways leading to 4-EP, its subsequent host metabolism, its physiological impact, and the experimental methodologies used to study these processes.
Microbial Metabolic Pathway for 4-Ethylphenol Production
The production of 4-ethylphenol in the gut is not a human metabolic process but is carried out by the resident microbiome.[1][5] The primary precursors for 4-EP synthesis are dietary aromatic amino acids, such as tyrosine and phenylalanine, which are first converted to hydroxycinnamic acids like p-coumaric acid.[1][5] The subsequent conversion to 4-EP is a two-step enzymatic process primarily carried out by specific bacteria and yeasts.[7][8][9]
Step 1: Decarboxylation of p-Coumaric Acid The initial step involves the decarboxylation of p-coumaric acid to form an intermediate, 4-vinylphenol. This reaction is catalyzed by the enzyme phenolic acid decarboxylase (PAD) or coumarate decarboxylase (CD).[7][9][10][11]
Step 2: Reduction of 4-Vinylphenol The intermediate, 4-vinylphenol, is then reduced to the final product, 4-ethylphenol. This reduction is catalyzed by the enzyme vinylphenol reductase (VPR).[1][2][7][10]
Several microbial species residing in the gut have been identified as producers of 4-ethylphenol. Key organisms include Lactobacillus plantarum and Bacteroides ovatus.[2][12] Additionally, yeasts from the Brettanomyces/Dekkera genera are well-known producers of 4-EP in other fermentation contexts and may also contribute to its production in the gut.[2][7][13]
Host Metabolism and Physiological Impact
Once produced by the gut microbiota, 4-ethylphenol is absorbed into the host's circulation.[3][4] In the host, it undergoes sulfation, a detoxification process, to form this compound (4-EPS).[1][12] This conversion is mediated by host sulfotransferase enzymes.[12] 4-EPS is more polar than 4-EP and is the primary form detected in plasma.[1]
Elevated levels of 4-EPS have been linked to significant neurological effects.[12][14] Studies using mouse models have demonstrated that 4-EPS can cross the blood-brain barrier and is associated with changes in brain activity and functional connectivity.[15] Specifically, increased 4-EPS levels have been shown to:
-
Induce Anxiety-like Behaviors : Systemic administration of 4-EPS in mice leads to behaviors indicative of anxiety.[6][16]
-
Alter Oligodendrocyte Function : 4-EPS impairs the maturation of oligodendrocytes, the cells responsible for producing myelin in the central nervous system.[15][16]
-
Reduce Myelination : Mice colonized with 4-EP-producing bacteria exhibit reduced myelination of neuronal axons.[15][16]
These findings provide a potential mechanistic link between a gut-derived metabolite and complex behaviors, with particular relevance to neurodevelopmental disorders like ASD, where gastrointestinal issues are a common comorbidity.[1][6]
Quantitative Data Summary
The association between 4-EPS and ASD is supported by quantitative data from clinical studies. Furthermore, accurate quantification of 4-ethylphenol in various matrices is crucial for research, requiring sensitive analytical methods.
Table 1: Plasma 4-EPS Concentrations in Autism Spectrum Disorder
| Study Group | Mean Plasma 4-EPS Concentration (µg/L) | Reference |
|---|---|---|
| Autistic Children | 29 | [1] |
| Neurotypical Children | ~4.1 (derived from 7x lower) |[1][16] |
Note: One study reported that 4-EPS levels were about seven times higher in autistic children than in neurotypical children.[16] Another study showed that a reduction of plasma 4-EPS from 29 µg/L to 9 µg/L correlated with significant reductions in core autism-behaviors.[1]
Table 2: Performance of Analytical Methods for 4-Ethylphenol Quantification
| Analytical Method | Matrix | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Linear Range (µg/L) | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Wine | 10 | 50 | 10 - 5000 | [17][18] |
| HPLC-DAD | Wine | 10 | 50 | 10 - 5000 | [17][18] |
| HPLC-Fluorescence | Wine | 1 | 5 | 1 - 10,000 | [17][18] |
| GC-MS | Red Wine | - | 24 | - | [17] |
| HS-SPME-GC-MS | Wine | 2 | 5 | - |[17] |
Experimental Protocols
Investigating the role of gut microbiota in 4-ethylphenol conversion involves a combination of microbiological, biochemical, and analytical techniques.
In Vitro Microbial Fermentation
This protocol is used to study the conversion of precursors to 4-EP by gut microbial communities.
-
Sample Inoculation : Prepare a nutrient broth enriched with precursors such as p-coumaric acid.[19]
-
Microbiota Source : Inoculate the broth with gut microbiota from human fecal samples.[19]
-
Anaerobic Incubation : Incubate the cultures under strict anaerobic conditions at 37°C for a specified period (e.g., 24 hours).[19]
-
Sample Collection : Collect samples at different time points to monitor the depletion of the precursor and the formation of 4-vinylphenol and 4-ethylphenol.
-
Analysis : Analyze the samples using analytical methods like GC-MS or LC-MS/MS to quantify the metabolites.[19]
Enzyme Activity Assays (CD and VR)
These assays quantify the activity of the key enzymes involved in 4-EP production.
-
Cell Lysate Preparation : Grow the bacterial strain of interest (e.g., Dekkera bruxellensis) in a suitable medium. Harvest the cells and prepare a cell-free extract through lysis.[9][20]
-
Reaction Mixture :
-
Incubation : Incubate the reaction mixtures at an optimal temperature for a defined time.
-
Quantification : Stop the reaction and quantify the product (4-vinylphenol for CD, 4-ethylphenol for VR) using HPLC or GC-MS.[9]
Quantification by LC-MS/MS
This is a highly sensitive and selective method for quantifying 4-EP and its derivatives in biological samples.[17][18]
-
Sample Preparation :
-
Chromatographic Separation : Separate the analytes using a liquid chromatography system with a suitable column (e.g., C18) and a gradient system of acetonitrile and water.[17][18]
-
Mass Spectrometric Detection : Detect and quantify the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Quantification : Use an external standard calibration curve or the standard addition method for accurate quantification.[17][18]
References
- 1. 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Ethylphenol-fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism [frontiersin.org]
- 6. Frontiers | The Role of Bacterial-Derived Aromatic Amino Acids Metabolites Relevant in Autism Spectrum Disorders: A Comprehensive Review [frontiersin.org]
- 7. Brettanomyces lab results in 7 days is critical - Microbiodetection [brettalert.com]
- 8. researchgate.net [researchgate.net]
- 9. Relation between coumarate decarboxylase and vinylphenol reductase activity with regard to the production of volatile phenols by native Dekkera bruxellensis strains under 'wine-like' conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Phenolic acids in fermented foods: microbial biotransformation, antioxidant mechanisms, and functional health implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Removal of 4-Ethylphenol and 4-Ethylguaiacol with Polyaniline-Based Compounds in Wine-Like Model Solutions and Red Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mind-body connection: metabolite 4-ethylphenyl linked to anxiety behavior and oligodendrocyte modification in autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scientists show ‘cause & effect’ for gut-metabolite & brain function [nutraingredients.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeted analysis of microbial-generated phenolic acid metabolites derived from grape flavanols by gas chromatography-triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Study of the coumarate decarboxylase and vinylphenol reductase activities of Dekkera bruxellensis (anamorph Brettanomyces bruxellensis) isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gateway to the Brain: Unraveling the Transport of 4-Ethylphenyl Sulfate Across the Blood-Brain Barrier
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethylphenyl sulfate (4-EPS), a gut microbiota-derived metabolite, has garnered significant attention for its association with neurological conditions, including autism spectrum disorders and anxiety-like behaviors. Its ability to influence brain function necessitates a thorough understanding of its transport across the highly selective blood-brain barrier (BBB). This technical guide synthesizes the current knowledge on the mechanisms governing 4-EPS transit into the central nervous system. It details potential transport pathways, including carrier-mediated transport, potential metabolism at the barrier, and paracellular passage under conditions of compromised integrity. This document provides comprehensive experimental protocols for in vitro and in vivo models to quantitatively assess 4-EPS permeability and elucidates potential signaling pathways at the neurovascular unit. This guide is intended to be a valuable resource for researchers investigating the gut-brain axis and professionals in drug development targeting or mitigating the effects of microbial metabolites on the brain.
Introduction: The Gut-Brain Connection and this compound
The gut-brain axis is a bidirectional communication network that integrates gut and brain activities. Microbial metabolites are key signaling molecules in this axis, capable of influencing neurological health and disease. This compound (4-EPS) is a metabolite produced by the sulfation of 4-ethylphenol (4-EP), which is generated by certain gut bacteria from dietary tyrosine. Elevated levels of 4-EPS have been observed in individuals with autism spectrum disorder and have been shown to induce anxiety-like behaviors in animal models, suggesting it can cross the blood-brain barrier (BBB) and impact brain function.[1][2][3][4] The BBB is a complex, dynamic interface that meticulously regulates the passage of substances from the circulation into the brain parenchyma, thereby maintaining cerebral homeostasis. Understanding the specific mechanisms by which 4-EPS breaches this barrier is crucial for developing therapeutic strategies to mitigate its potential neurotoxic effects.
Proposed Mechanisms of this compound Transport Across the Blood-Brain Barrier
The transit of 4-EPS across the BBB is likely a multifactorial process, involving several potential mechanisms that are not mutually exclusive. The physicochemical properties of 4-EPS, a small, negatively charged molecule, suggest that passive diffusion across the lipid-rich endothelial cell membranes is limited.[5] Therefore, other mechanisms are likely to play a more significant role.
Carrier-Mediated Transport
The presence of specific transporters on the luminal (blood-facing) and abluminal (brain-facing) membranes of brain endothelial cells is a primary route for the entry and exit of many endogenous and exogenous compounds.
-
Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs): As an organic anion, 4-EPS is a candidate substrate for OATs and OATPs, which are expressed at the BBB.[6][7] Specifically, research in mice has implicated Organic Anion Transporter 3 (OAT3) as a potential influx transporter for 4-EPS.[5] OATs and OATPs are part of the Solute Carrier (SLC) superfamily and are crucial for the transport of a wide range of anionic substrates, including neurotransmitter metabolites, hormones, and drugs. The expression of various OATP isoforms, such as OATP1A2 and OATP2B1, has been identified at the human BBB.[8]
-
Efflux Transporters: The BBB is also equipped with a battery of efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump xenobiotics back into the bloodstream, limiting their brain penetration.[9][10][11] While the specific interaction of 4-EPS with these efflux transporters has not been extensively studied, they represent a potential mechanism to limit its accumulation in the brain.
Metabolism at the Blood-Brain Barrier
An alternative hypothesis involves the enzymatic modification of 4-EPS at the BBB.
-
Desulfation to 4-Ethylphenol (4-EP): It is proposed that 4-EPS could be transported into the endothelial cells of the BBB by an influx transporter.[5] Once inside the cell, it may be desulfated back to its precursor, 4-ethylphenol (4-EP), by sulfatase enzymes.[5] 4-EP, being smaller and less polar, could then more readily diffuse across the abluminal membrane into the brain parenchyma.[5] The expression and activity of sulfatases at the BBB are areas requiring further investigation.
Paracellular Transport via Disrupted Tight Junctions
The BBB's low paracellular permeability is maintained by complex protein structures called tight junctions, which seal the space between adjacent endothelial cells.
-
Compromised Barrier Integrity: In pathological conditions associated with neuroinflammation, the integrity of these tight junctions can be compromised.[12] This can lead to a "leaky" BBB, allowing for the paracellular passage of molecules like 4-EPS that would normally be restricted. Factors that can disrupt tight junction integrity include inflammatory cytokines and matrix metalloproteinases (MMPs).[13] Given that gut dysbiosis and elevated 4-EPS are linked to inflammatory conditions, it is plausible that 4-EPS could cross a compromised BBB.
Quantitative Data on this compound Transport
Currently, there is a paucity of publicly available quantitative data specifically detailing the permeability of 4-EPS across the BBB. To facilitate future research and comparison, the following table outlines the key parameters that need to be determined through the experimental protocols detailed in the subsequent sections.
| Parameter | Description | Method of Determination | Units |
| Apparent Permeability Coefficient (Papp) | The rate of passage of a substance across a membrane in an in vitro model. | In vitro BBB model (e.g., Transwell assay) | cm/s |
| Unidirectional Influx Constant (K_in) | The rate of unidirectional transport of a substance from the blood into the brain in vivo. | In vivo brain uptake studies (e.g., in situ brain perfusion) | µL/g/min |
| Permeability-Surface Area (PS) Product | The product of the permeability coefficient and the surface area of the BBB for a substance. | In vivo brain uptake studies | µL/g/min |
| Brain-to-Plasma Concentration Ratio (Kp) | The ratio of the concentration of a substance in the brain to its concentration in the plasma at steady state. | In vivo pharmacokinetic studies | Unitless |
| Unbound Brain-to-Plasma Concentration Ratio (Kp,uu) | The ratio of the unbound concentration of a substance in the brain to its unbound concentration in the plasma. | In vivo microdialysis and plasma protein binding assays | Unitless |
Experimental Protocols for Studying 4-EPS Transport
To elucidate the mechanisms of 4-EPS transport and obtain the quantitative data outlined above, a combination of in vitro and in vivo experimental approaches is necessary.
In Vitro Blood-Brain Barrier Models
In vitro models provide a controlled environment to study the transport of 4-EPS across a monolayer of brain endothelial cells.[14][15][16]
Objective: To determine the apparent permeability coefficient (Papp) of 4-EPS and investigate the role of specific transporters.
Model: A co-culture model using human cerebral microvascular endothelial cells (hCMEC/D3) and human astrocytes is recommended to better mimic the in vivo environment.
Protocol:
-
Cell Culture:
-
Culture hCMEC/D3 cells on the apical side of a Transwell® insert (polycarbonate membrane, 0.4 µm pore size).
-
Culture human astrocytes on the basolateral side of the insert.
-
Allow the co-culture to differentiate and form a tight monolayer, monitoring the transendothelial electrical resistance (TEER) until a stable, high value is achieved (>150 Ω·cm²).
-
-
Permeability Assay:
-
Replace the medium in the apical (donor) chamber with fresh medium containing a known concentration of 4-EPS.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
To assess barrier integrity, a fluorescent marker of low permeability (e.g., Lucifer Yellow or sodium fluorescein) should be co-administered, and its passage monitored.
-
The concentration of 4-EPS in the collected samples is quantified using LC-MS/MS.
-
-
Transporter Inhibition Studies:
-
To investigate the involvement of specific transporters, the permeability assay is repeated in the presence of known inhibitors of OATs (e.g., probenecid), OATPs (e.g., rifampicin), or efflux transporters (e.g., verapamil for P-gp).
-
A significant change in the Papp of 4-EPS in the presence of an inhibitor would suggest the involvement of that transporter.
-
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of transport of 4-EPS into the receiver chamber (µmol/s).
-
A: The surface area of the membrane (cm²).
-
C0: The initial concentration of 4-EPS in the donor chamber (µmol/cm³).
-
-
In Vivo Animal Models
In vivo studies are essential to confirm the findings from in vitro models and to understand the transport of 4-EPS in a physiological context.
Objective: To determine the brain uptake of 4-EPS and the unbound brain-to-plasma concentration ratio (Kp,uu).
Model: C57BL/6 mice are a commonly used strain for neurological research. To investigate the role of OAT3, OAT3 knockout mice can be utilized.[3][16]
Protocol: In Vivo Microdialysis
-
Surgical Implantation:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula into a specific brain region of interest (e.g., cortex or hippocampus).
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Procedure:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Administer 4-EPS systemically (e.g., via intravenous or intraperitoneal injection).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Collect blood samples at corresponding time points to determine plasma concentrations of 4-EPS.
-
-
Sample Analysis:
-
Quantify the concentration of 4-EPS in the dialysate and plasma samples using a validated LC-MS/MS method.
-
Determine the unbound fraction of 4-EPS in plasma using techniques like equilibrium dialysis or ultrafiltration.
-
-
Data Analysis:
-
Calculate the Kp,uu by dividing the steady-state concentration of 4-EPS in the brain dialysate by the unbound concentration in the plasma.
-
Analytical Method: LC-MS/MS for 4-EPS Quantification
Objective: To accurately and sensitively quantify 4-EPS in biological matrices.
Protocol:
-
Sample Preparation:
-
Plasma/Serum: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., isotopically labeled 4-EPS). Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Brain Tissue: Homogenize the brain tissue in a suitable buffer. Perform protein precipitation as described for plasma. Alternatively, use liquid-liquid extraction or solid-phase extraction for sample cleanup.
-
-
Chromatographic Separation:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in negative ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for 4-EPS and the internal standard (precursor ion → product ion).
-
Signaling Pathways and Logical Relationships
The interaction of 4-EPS with the BBB may involve the modulation of intracellular signaling pathways within the brain endothelial cells, potentially leading to changes in barrier function.
Potential Signaling Pathways Modulated by 4-EPS
While direct evidence of 4-EPS activating specific signaling pathways in brain endothelial cells is still emerging, several pathways are known to regulate BBB integrity and could be hypothetically involved.
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. Its activation in brain endothelial cells can lead to the upregulation of inflammatory mediators and a decrease in the expression of tight junction proteins, thereby increasing BBB permeability. Inflammatory stimuli, potentially influenced by gut-derived metabolites, can trigger this pathway.
-
Matrix Metalloproteinase (MMP) Activation: MMPs are a family of enzymes that can degrade components of the extracellular matrix and tight junction proteins.[13] Inflammatory conditions can lead to the upregulation and activation of MMPs, contributing to BBB breakdown.
The following diagram illustrates a hypothetical signaling cascade that could be initiated by inflammatory triggers at the BBB, potentially influenced by high levels of circulating microbial metabolites like 4-EPS.
Caption: Hypothetical signaling cascade leading to BBB disruption.
Experimental Workflow
The following diagram outlines the logical workflow for a comprehensive investigation into the mechanism of 4-EPS transport across the BBB.
Caption: A logical workflow for investigating 4-EPS transport across the BBB.
Conclusion and Future Directions
The transport of this compound across the blood-brain barrier is a critical area of research with implications for understanding the pathophysiology of certain neurological disorders. Current evidence suggests a multifaceted mechanism involving carrier-mediated transport, particularly by organic anion transporters, and potentially metabolism at the barrier and paracellular passage in the context of BBB dysfunction. The lack of definitive quantitative data highlights the urgent need for rigorous experimental investigation.
The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to systematically investigate the transport of 4-EPS. Future studies should focus on:
-
Generating robust quantitative data on the permeability of 4-EPS across human-relevant in vitro BBB models and in vivo animal models.
-
Conclusively identifying the specific influx and efflux transporters responsible for 4-EPS transport at the BBB.
-
Investigating the potential for 4-EPS to modulate BBB integrity and the underlying signaling pathways involved.
-
Exploring the therapeutic potential of targeting 4-EPS transport or its production in the gut to mitigate its neurological effects.
By addressing these key questions, the scientific community can gain a deeper understanding of the gut-brain axis and develop novel strategies for the prevention and treatment of neurological conditions associated with gut microbial dysbiosis.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A novel 4-cell in-vitro blood-brain barrier model and its characterization by confocal microscopy and TEER measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of a Four-Cell In Vitro Blood-Brain Barrier Model With Human Primary Brain Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Matrix metalloproteinases in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Automated Quantitative Analysis of ex vivo Blood-Brain Barrier Permeability Using Intellesis Machine-Learning [frontiersin.org]
- 15. Immortalized BBB Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 16. Organic anion transporter 3 (Oat3/Slc22a8) knockout mice exhibit altered clearance and distribution of penicillin G - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of 4-Ethylphenyl Sulfate in Anxiety-Like Behaviors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the current understanding of 4-Ethylphenyl sulfate (4-EPS), a gut microbiota-derived metabolite, and its causal role in inducing anxiety-like behaviors in mouse models. It consolidates key findings, presents quantitative data, details experimental methodologies, and visualizes the underlying biological pathways.
Introduction
The gut-brain axis, a complex bidirectional communication network, is increasingly recognized as a critical regulator of neurological function and behavior.[1][2] Gut microbes can produce a vast array of metabolites that enter systemic circulation, cross the blood-brain barrier, and directly influence brain activity.[3][4] One such metabolite, this compound (4-EPS), has emerged as a significant modulator of complex behaviors.[1][5] Initially identified at elevated levels in mouse models of atypical neurodevelopment and in children with autism spectrum disorder (ASD), 4-EPS has been directly implicated in anxiety.[5][6]
This guide synthesizes the pivotal research demonstrating that gut-derived 4-EPS is sufficient to induce anxiety-like behaviors in mice by altering brain cell function, specifically by impairing oligodendrocyte maturation and subsequent neuronal myelination.[1][2][7]
Biosynthesis and Metabolism of this compound
4-EPS is not synthesized by mammals but is a product of co-metabolism between the gut microbiota and the host.[8] The pathway begins with the dietary aromatic amino acid, tyrosine.[1][5]
-
Microbial Conversion: Specific bacteria in the gut, such as Bacteroides ovatus and Lactobacillus plantarum, possess the necessary enzymes to convert tyrosine into 4-ethylphenol (4-EP) through intermediate steps involving p-coumaric acid and 4-vinylphenol.[5]
-
Host Sulfation: After the microbially-produced 4-EP is absorbed into the bloodstream, it is sulfated by host enzymes, primarily in the liver and intestine, to form this compound (4-EPS).[1][5] Germ-free mice, which lack a gut microbiota, have virtually undetectable levels of 4-EPS, confirming its microbial origin.[1]
Quantitative Data: 4-EPS Induces Anxiety-Like Phenotypes
To isolate the effects of 4-EPS, researchers utilized gnotobiotic mice colonized with engineered bacteria. One group of mice received bacteria capable of producing 4-EP (4EP+), the precursor to 4-EPS, while the control group received identical bacteria lacking this capability (4EP-).[4][9] The resulting anxiety-like behaviors were measured using a battery of standardized tests.
Table 1: Summary of Behavioral Test Results in 4EP+ vs. 4EP- Mice
| Behavioral Test | Parameter Measured | Result in 4EP+ Mice (High 4-EPS) | Interpretation |
|---|---|---|---|
| Open Field Test | Time spent in the center zone | Significantly Decreased[1][9] | Increased anxiety and neophobia |
| Total distance traveled | No significant difference[5] | No change in general locomotor activity | |
| Time spent hiding | Significantly Increased[4] | Increased anxiety-like behavior | |
| Light-Dark Box | Time spent in the light chamber | Significantly Decreased[1] | Increased aversion to brightly lit, open areas (anxiety) |
| Transitions between chambers | No significant difference | No change in exploratory activity | |
| Elevated Plus Maze | Time spent in open arms | Significantly Decreased[1] | Increased anxiety and risk-averse behavior |
| | Entries into open arms | Significantly Decreased[1] | Reduced exploration of unprotected areas |
Note: The data presented is a qualitative summary of statistically significant findings reported in the primary literature. For specific quantitative values (e.g., mean ± SEM), refer to Needham et al., Nature, 2022.[1][2]
Mechanism of Action: Oligodendrocyte Dysfunction and Myelination
The anxiogenic effects of 4-EPS are linked to its direct impact on central nervous system physiology.[1][3] 4-EPS crosses the blood-brain barrier and accumulates in the brain, where it selectively alters the function of specific brain cells and regions associated with fear and anxiety, such as the amygdala and hypothalamus.[4][5]
The core mechanism involves the following steps:
-
Altered Brain Activity: Elevated 4-EPS levels are associated with changes in region-specific brain activity and functional connectivity.[1][2]
-
Impaired Oligodendrocyte Maturation: Gene expression analyses revealed that 4-EPS alters the function of oligodendrocytes, the cells responsible for producing myelin.[1][2] Specifically, 4-EPS impairs the maturation of oligodendrocyte precursor cells.[5][10]
-
Reduced Myelination: The impairment of oligodendrocytes leads to reduced myelination, resulting in thinner protective myelin sheaths around neuronal axons.[1][4][11]
-
Anxiety-Like Behavior: Deficient myelination dynamics are known to be associated with behavioral changes. The reduced insulation of neurons in key brain circuits is the putative cause of the observed anxiety-like behaviors.[1][2]
Pharmacological treatments that promote oligodendrocyte differentiation were shown to prevent the behavioral effects of 4-EPS, reinforcing this mechanistic link.[1][2]
Experimental Protocols
Reproducing the findings related to 4-EPS and anxiety requires standardized behavioral assays. The following are detailed protocols for the key tests used.
Open Field Test
This test assesses general locomotor activity and anxiety-like behavior in a novel environment.[12][13] Anxious mice tend to stay close to the walls (thigmotaxis) and avoid the exposed center.[14]
-
Apparatus: A square arena (typically 40-50 cm x 40-50 cm) with high, opaque walls (30-50 cm) to prevent escape.[14][15][16] The arena should be made of a non-porous material for easy cleaning.
-
Environment: The test room should be dimly lit (e.g., 100-300 lux) and quiet to minimize external stimuli.[15]
-
Procedure:
-
Acclimate the mouse to the testing room for at least 30-60 minutes before the trial.[17]
-
Clean the arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues.[14][18]
-
Gently place the mouse in the center of the arena.[13]
-
Allow the mouse to explore freely for a set duration, typically 5-10 minutes.[13][14]
-
Record the session using an overhead video camera connected to a tracking software (e.g., ANY-maze, EthoVision XT).[12][17]
-
-
Data Analysis:
-
Anxiety-Related: Time spent in the center zone vs. the periphery, latency to enter the center zone.
-
Locomotor Activity: Total distance traveled, average speed, number of rearing events.
-
Elevated Plus Maze (EPM)
The EPM test is a widely used assay for anxiety, based on the conflict between the mouse's natural tendency to explore and its aversion to open, elevated spaces.[19][20][21]
-
Apparatus: A plus-shaped maze elevated 50-80 cm from the floor.[17][20] It consists of two open arms and two enclosed arms (with high walls), connected by a central square (e.g., 5x5 cm).[20] Arm dimensions for mice are typically 30 cm long x 5 cm wide.[20]
-
Environment: The room should be quiet. Lighting can be adjusted; sometimes red light is used as it is less aversive to rodents.[17]
-
Procedure:
-
Data Analysis:
-
Anxiety-Related: Percentage of time spent in the open arms, percentage of entries into the open arms. Anxious mice spend more time in the closed arms.[23]
-
Locomotor Activity: Total number of arm entries.
-
Light-Dark Box Test
This test also relies on the conflict between exploration and aversion to brightly lit areas.[24][25]
-
Apparatus: A rectangular box divided into two compartments: a small, dark chamber (approx. 1/3 of the box) and a larger, brightly illuminated chamber (approx. 2/3 of the box).[24][26] An opening connects the two chambers.[24]
-
Environment: The light chamber should be brightly lit (e.g., 200-400 lux), while the dark chamber remains dark (<5 lux).[24]
-
Procedure:
-
Acclimate the mouse to the testing room for at least 30 minutes.[24][26]
-
Clean the apparatus with 70% ethanol between trials.[18][24]
-
Place the mouse in the center of the illuminated chamber, facing away from the opening.[24]
-
Allow the mouse to move freely between the chambers for 5-10 minutes.[24][26]
-
Record the session with a video tracking system.
-
-
Data Analysis:
-
Anxiety-Related: Time spent in the light chamber, latency to first enter the dark chamber. Anxious mice will quickly move to the dark chamber and spend less time in the light.[24]
-
Locomotor Activity: Total number of transitions between the two chambers.
-
Conclusion and Future Directions
The evidence strongly supports a causal role for the gut microbial metabolite this compound in inducing anxiety-like behaviors in mice.[1][5] The mechanism is driven by 4-EPS-mediated disruption of oligodendrocyte maturation and neuronal myelination in key brain regions.[1][10] These findings provide a clear molecular link between a specific gut-derived compound and complex emotional behavior, opening new avenues for research and therapeutic development.
Future research should focus on:
-
Receptor Identification: Identifying the specific cellular receptors or transporters that 4-EPS interacts with on oligodendrocytes and other brain cells.
-
Human Studies: Expanding on preliminary findings to conduct larger, controlled clinical trials to validate the link between 4-EPS levels and anxiety disorders in human populations.[6][9]
-
Therapeutic Intervention: Developing targeted strategies to reduce systemic 4-EPS levels, such as specific oral sequestrants, probiotic formulations that outcompete 4-EP-producing bacteria, or small molecules that promote myelination to counteract the effects of 4-EPS.[4][6]
Understanding the precise molecular interactions of 4-EPS within the central nervous system is a critical next step in translating these foundational findings into novel therapeutics for anxiety and other related neurological disorders.
References
- 1. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Microbial Compound in the Gut Leads to Anxious Behaviors in Mice - www.caltech.edu [caltech.edu]
- 5. journals.physiology.org [journals.physiology.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Mind-body connection: metabolite 4-ethylphenyl linked to anxiety behavior and oligodendrocyte modification in autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurosciencenews.com [neurosciencenews.com]
- 10. Frontiers | 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism [frontiersin.org]
- 11. A microbial compound in the gut leads to anxious behaviors in mice | EurekAlert! [eurekalert.org]
- 12. Open field test for mice [protocols.io]
- 13. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 14. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Open Field Tests: Mastering Animal Behavior Research | Amuza Inc [amuzainc.com]
- 17. mmpc.org [mmpc.org]
- 18. journals.tulane.edu [journals.tulane.edu]
- 19. protocols.io [protocols.io]
- 20. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 21. criver.com [criver.com]
- 22. albany.edu [albany.edu]
- 23. Frontiers | Measuring Anxiety-Like Behaviors in Rodent Models of Traumatic Brain Injury [frontiersin.org]
- 24. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 25. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Light-Dark transition/preference test (mice) | Protocols | Zantiks [zantiks.com]
Physicochemical properties of 4-Ethylphenyl sulfate for research
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
4-Ethylphenyl sulfate (4EPS) is an endogenous metabolite of significant interest in the scientific community, particularly in the fields of neurobiology, oncology, and toxicology.[1][2][3] It is a gut microbial metabolite derived from the dietary amino acid tyrosine and has been identified as a uremic toxin.[1][4] Emerging research has implicated 4EPS in anxiety-like behaviors and has linked it to conditions such as autism spectrum disorders (ASD) and chronic kidney disease.[3][5][6] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and biological activities of this compound to support researchers and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research. The following tables summarize its key characteristics.
| Identifier | Value |
| IUPAC Name | (4-ethylphenyl) hydrogen sulfate[5] |
| CAS Number | 85734-98-1[5] |
| PubChem CID | 20822574[4] |
| ChEBI ID | CHEBI:82932[5] |
| Molecular Formula | C8H10O4S[4][5] |
| SMILES | CCC1=CC=C(C=C1)OS(=O)(=O)O[5][7] |
| InChI | InChI=1S/C8H10O4S/c1-2-7-3-5-8(6-4-7)12-13(9,10)11/h3-6H,2H2,1H3,(H,9,10,11)[5] |
| InChIKey | DWZGLEPNCRFCEP-UHFFFAOYSA-N[5] |
| Property | Value | Source |
| Molecular Weight | 202.23 g/mol | [4][7] |
| Appearance | White to off-white solid powder | [4] |
| Melting Point | Not available | [8] |
| Boiling Point | Not available | [8] |
| Water Solubility | 0.76 g/L (predicted) | [8] |
| LogP | 0.15 (predicted) | [1][8] |
| pKa | -1.90 (calculated) | [1][9] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 3 | [4] |
Synthesis and Purification
This compound is not commercially available as a standard research chemical in large quantities. It is typically synthesized from its precursor, 4-ethylphenol, through a sulfation reaction. The following is a general protocol based on standard chemical synthesis of similar sulfate esters.
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-ethylphenol
-
Sulfur trioxide pyridine complex
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Sodium bicarbonate
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 4-ethylphenol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sulfur trioxide pyridine complex to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
Purification: The crude this compound can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient. The fractions containing the purified product, as identified by TLC, are collected and the solvent is evaporated to yield the final product.
Analytical Methods
Accurate and reliable analytical methods are crucial for the quantification and characterization of this compound in various matrices.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the analysis of this compound. A C18 column is typically suitable for this purpose.
Suggested HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Note: This method is a starting point and requires optimization and validation for specific applications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound in biological samples.
Sample Preparation for Plasma:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.
LC-MS/MS Parameters:
-
LC System: UPLC or HPLC system
-
Column: C18 column suitable for mass spectrometry
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid
-
Ionization: Electrospray ionization (ESI) in negative mode
-
MRM Transitions: To be determined by direct infusion of a standard solution of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of synthesized this compound. Spectral data for the precursor, 4-ethylphenol, is available for comparison.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in this compound, particularly the characteristic S=O and S-O stretching vibrations of the sulfate group.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound.
Biological Activity and Signaling Pathways
This compound is a biologically active molecule that has been shown to exert effects on the central nervous system. Research suggests its involvement in anxiety-like behaviors through its impact on oligodendrocytes and myelination.[7]
Mechanism of Action in the Central Nervous System
Studies in animal models have shown that elevated levels of this compound can lead to anxiety-like behaviors. The proposed mechanism involves the disruption of oligodendrocyte function, which are the cells responsible for producing myelin in the central nervous system.[7] This impairment of oligodendrocyte maturation leads to reduced myelination of neuronal axons, which can alter brain activity and functional connectivity.[4][7]
The following diagram illustrates the proposed signaling pathway of this compound's effect on myelination.
Caption: Proposed pathway of this compound's impact on myelination and behavior.
Experimental Workflow for Studying 4EPS Effects
The following diagram outlines a general experimental workflow for investigating the effects of this compound in a research setting.
Caption: General experimental workflow for investigating this compound.
Conclusion
This compound is a multifaceted molecule with significant implications for health and disease. This technical guide provides a foundational resource for researchers, offering key physicochemical data, outlining methodologies for its synthesis and analysis, and summarizing its known biological activities and signaling pathways. Further research into this gut microbial metabolite holds the potential to uncover novel therapeutic targets for a range of disorders.
References
- 1. 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | Endogenous Metabolite | 85734-98-1 | Invivochem [invivochem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Mind-body connection: metabolite 4-ethylphenyl linked to anxiety behavior and oligodendrocyte modification in autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Ethylphenyl hydrogen sulfate | C8H10O4S | CID 20822574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for 4-Ethylphenylsulfate (HMDB0062551) [hmdb.ca]
- 9. Frontiers | 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism [frontiersin.org]
The Intricate Dance: A Technical Guide to the Interaction of 4-Ethylphenyl Sulfate with Serum Albumin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenyl sulfate (4-EPS) is a significant protein-bound uremic toxin (PBUT) that accumulates in patients with chronic kidney disease (CKD).[1][2][3][4] Derived from the gut microbiota's metabolism of dietary amino acids, its accumulation is linked to adverse clinical outcomes.[1][2] The strong binding of 4-EPS to serum albumin, the primary carrier protein in blood plasma, severely limits its clearance through conventional hemodialysis, leading to its systemic accumulation.[1][3] Understanding the thermodynamics, kinetics, and structural details of the 4-EPS-albumin interaction is paramount for developing novel therapeutic strategies, such as competitive binding displacement, to enhance the removal of this and other uremic toxins.
This technical guide provides a comprehensive overview of the interaction between 4-EPS and serum albumin, presenting quantitative binding data, detailed experimental protocols, and visualizations of the key processes involved. While much of the detailed quantitative analysis has been performed on Bovine Serum Albumin (BSA) as a model protein, this guide also incorporates findings related to Human Serum Albumin (HSA), for which 4-EPS exhibits dual-site binding at both Sudlow's sites I and II.[1]
Quantitative Data Presentation: Binding Parameters
The interaction between 4-EPS and serum albumin is characterized by a complex interplay of forces, resulting in a stable association. The following tables summarize the key thermodynamic and binding parameters derived from various experimental techniques. Table 1 presents data for the interaction of 4-EPS with Bovine Serum Albumin (BSA), which serves as a widely studied model for HSA. Table 2 provides comparative data for other significant uremic toxins with Human Serum Albumin (HSA) to offer a broader context for the binding affinities of these compounds.
Table 1: Thermodynamic and Binding Parameters for this compound (4-EPS) with Bovine Serum Albumin (BSA)
| Parameter | Value | Method | Reference |
| Binding Score | -5.28 kcal/mol | Molecular Docking | [3] |
| Gibbs Free Energy (ΔG°) | -26.257 kJ/mol | Fluorescence Spectroscopy | [1] |
| Enthalpy Change (ΔH°) | 28.74 kJ/mol | Fluorescence Spectroscopy | [1] |
| Entropy Change (ΔS°) | 8.49 J/mol·K | Fluorescence Spectroscopy | [1] |
Note: The positive enthalpy and entropy values suggest that hydrophobic interactions are the main driving force for the binding of 4-EPS to BSA.[1]
Table 2: Comparative Binding Data for Other Uremic Toxins with Human Serum Albumin (HSA)
| Toxin | Binding Site(s) | Association Constant (Ka) (M-1) | Method | Reference |
| Indoxyl Sulfate | Site II > Site I | ~1.0 x 104 | Isothermal Titration Calorimetry | [1] |
| p-Cresyl Sulfate | Site II | ~1.39 x 103 | Isothermal Titration Calorimetry | [1] |
| Hippuric Acid | Site II > Site I | High Affinity: ~104, Low Affinity: ~103 | Isothermal Titration Calorimetry | [2] |
| Indole-3-acetic acid | Site II | ~1.16 x 104 | Equilibrium Dialysis | [4] |
Physiological Pathway of 4-EPS
The journey of 4-EPS from its origin in the gut to its accumulation in the bloodstream is a multi-step process. The high-affinity binding to serum albumin is the critical step that leads to its retention in the body.
Caption: Pathway of 4-EPS from gut metabolism to systemic accumulation due to albumin binding.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified serum albumin (HSA or BSA) at a concentration of approximately 0.1 mM in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a solution of 4-EPS at a concentration of 1-2 mM in the identical buffer. It is critical that the buffer for the protein and ligand are identical to minimize heats of dilution.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the albumin solution into the sample cell of the ITC instrument.
-
Load the 4-EPS solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the 4-EPS solution into the albumin solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of 4-EPS to albumin.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site sequential binding) to determine Ka, n, and ΔH.
-
Calculate ΔG and ΔS using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Caption: Workflow for determining binding thermodynamics using Isothermal Titration Calorimetry.
Fluorescence Quenching Spectroscopy
This technique utilizes the intrinsic fluorescence of tryptophan residues in albumin. The binding of a ligand like 4-EPS can quench this fluorescence, and the extent of quenching can be used to determine binding constants.
Methodology:
-
Sample Preparation:
-
Fluorescence Measurement:
-
Set the excitation wavelength to 280 nm (to excite tryptophan residues).[1]
-
Record the fluorescence emission spectrum of the albumin solution alone (from ~300 to 450 nm). The peak intensity should be around 348 nm.[1]
-
Sequentially add increasing concentrations of the 4-EPS solution to the albumin solution.
-
After each addition, incubate for a short period to allow equilibrium to be reached, and then record the emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensities for the inner filter effect if necessary.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).
-
For static quenching, use the modified Stern-Volmer equation (log[(F0-F)/F] = logKa + n log[Q]) to calculate the binding constant (Ka) and the number of binding sites (n).
-
References
- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies | PLOS One [journals.plos.org]
- 3. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Anticancer Efficacy of 4-Ethylphenyl Sulfate in Colon Cancer Cells: A Technical Overview
For Immediate Release
A deep dive into the preclinical data and methodologies demonstrating the selective tumoricidal activity of the gut microbial metabolite 4-Ethylphenyl sulfate (4-EPS) against colon cancer cells. This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the current understanding of 4-EPS's mechanism of action and providing detailed experimental protocols for its investigation.
Introduction
The gut microbiome plays a pivotal role in human health and disease, with its metabolic byproducts emerging as significant modulators of cancer pathophysiology. One such metabolite, this compound (4-EPS), has demonstrated promising and selective anticancer properties against colorectal cancer (CRC). This whitepaper consolidates the available preclinical evidence, focusing on the effects of 4-EPS on the HCT-116 human colorectal adenocarcinoma cell line, while highlighting its lack of toxicity towards normal colon epithelial cells (CCD 841). The primary mechanism of action involves the induction of apoptosis and cell cycle arrest, potentially through epigenetic modulation via histone deacetylase (HDAC) inhibition.
Quantitative Data Summary
While specific quantitative values from the primary research on 4-EPS were not fully accessible for this review, the qualitative effects observed in HCT-116 colon cancer cells versus normal CCD 841 colon epithelial cells are summarized below. This table highlights the selective nature of 4-EPS's anticancer activity.[1]
| Parameter | HCT-116 (Colon Cancer Cells) | CCD 841 (Normal Colon Epithelial Cells) |
| Cell Proliferation | Significantly reduced | No deleterious effect observed |
| Cell Viability | Significantly reduced | No deleterious effect observed |
| ATP Levels | Significantly reduced | Not reported |
| Colony-Forming Ability | Significantly reduced | Not reported |
| Apoptosis Rate | Increased | No deleterious effect observed |
| Cell Morphology | Cell shrinkage, intracellular vesicle formation, loss of membrane integrity | No deleterious effect observed |
| Cell Cycle | Arrested at G2/M phase | Not reported |
| Bax Expression | Upregulated | Not reported |
| Bcl2 Expression | Downregulated | Not reported |
Mechanism of Action: Signaling Pathways
The anticancer activity of 4-EPS in colon cancer cells is believed to be mediated through the intrinsic apoptotic pathway and cell cycle regulation. Furthermore, in silico studies suggest a potential role for epigenetic modification through the inhibition of histone deacetylases (HDACs).[1]
References
Biosynthetic Genes Mediating 4-Ethylphenol Production in the Microbiome: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethylphenol (4-EP), a volatile phenolic compound, is a significant metabolite produced by the gut microbiome with noted implications for host health, including potential influences on neurological conditions such as autism spectrum disorder.[1][2][3][4] This technical guide provides a comprehensive overview of the biosynthetic genes and pathways responsible for 4-EP production by key microorganisms. It details the enzymatic reactions, presents quantitative data on production levels and enzyme kinetics, outlines experimental protocols for investigation, and illustrates the core biochemical and signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development investigating the microbiome-gut-brain axis.
Introduction
The production of 4-ethylphenol by the microbiome is primarily a two-step enzymatic process initiated from the dietary precursor, p-coumaric acid.[5] This conversion is predominantly carried out by specific species of bacteria and yeast, most notably Lactobacillus plantarum and Brettanomyces bruxellensis.[5] The resulting 4-EP can be absorbed into the host's circulatory system and has been shown to be metabolized into 4-ethylphenol sulfate (4-EPS), a compound associated with anxiety-like behaviors in animal models.[1][2][3][4][6] Understanding the genetic and biochemical basis of 4-EP production is crucial for developing therapeutic strategies to modulate its levels and mitigate its potential effects on the host.
The Biosynthetic Pathway of 4-Ethylphenol
The conversion of p-coumaric acid to 4-ethylphenol involves two key enzymatic steps:
-
Decarboxylation: p-Coumaric acid is first decarboxylated to 4-vinylphenol. This reaction is catalyzed by the enzyme phenolic acid decarboxylase (PAD) , also known as p-coumaric acid decarboxylase (PDC).[7][8][9]
-
Reduction: The intermediate, 4-vinylphenol, is then reduced to 4-ethylphenol by the enzyme vinylphenol reductase (VPR) .[10][11][12][13]
Key Biosynthetic Genes
The primary genes identified as responsible for this pathway are:
-
pdc (phenolic acid decarboxylase): This gene encodes the enzyme that catalyzes the initial decarboxylation of p-coumaric acid. A gene identical to the Lactobacillus plantarum pdc gene has been identified in other Lactobacillus species isolated from environments with high 4-EP production.[14][15]
-
vprA (vinylphenol reductase): This gene, identified as lp_3125 in Lactobacillus plantarum, encodes the vinylphenol reductase responsible for the final reduction step to 4-ethylphenol.[10][11][12] The VprA protein is a flavoprotein that utilizes NADH as a cofactor.[10]
Visualizing the Biosynthetic Pathway
Caption: The two-step enzymatic conversion of p-coumaric acid to 4-ethylphenol.
Quantitative Data
The production of 4-ethylphenol and the activity of the involved enzymes can vary significantly depending on the microbial species and environmental conditions.
Table 1: 4-Ethylphenol and Metabolite Concentrations in Biological Samples
| Sample Type | Analyte | Concentration Range | Notes | Source(s) |
| Human Plasma (Autistic Children) | 4-Ethylphenol Sulfate (4-EPS) | 9 - 29 µg/L | Reduction in plasma 4-EPS correlated with a reduction in autism-related behaviors. | [1][3] |
| Red Wine | 4-Ethylphenol | > 140 µg/L (Sensory Threshold) | Concentrations above this are associated with "Brett" character. | [5] |
| Dark Beer | 4-Ethylphenol | 300 µg/L | Formed during fermentation. | [5] |
| French Ciders | 4-Ethylphenol | up to 800 µg/L | [5] |
Table 2: Enzyme Kinetic Parameters for Phenolic Acid Decarboxylase (PAD)
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) | Source(s) |
| Lactobacillus plantarum | p-Coumaric acid | - | 0.6 µmol/min/mg | - | - | [7] |
| Bacillus amyloliquefaciens | p-Coumaric acid | - | - | 6.0 | 37 | [16] |
| Brettanomyces bruxellensis (partially purified VPR) | 4-Vinylguaiacol | 0.14 | 1900 | 5-6 | 30 | [17] |
Note: Data on Vmax and Km for vinylphenol reductase are less readily available in the literature.
Experimental Protocols
Protocol for Phenolic Acid Decarboxylase (PAD) Activity Assay
This protocol is adapted from methods described for the characterization of PAD from Bacillus amyloliquefaciens and other sources.[16][18]
Objective: To determine the enzymatic activity of phenolic acid decarboxylase by measuring the conversion of p-coumaric acid to 4-vinylphenol.
Materials:
-
Purified PAD enzyme or cell-free extract
-
p-Coumaric acid (substrate)
-
Sodium phosphate-citrate buffer (200 mmol/L, pH 6.0)
-
Methanol
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine 0.8 mL of 200 mmol/L sodium phosphate-citrate buffer (pH 6.0).
-
Add 0.1 mL of 50 mmol/L p-coumaric acid.
-
Initiate the reaction by adding 0.1 mL of the enzyme solution.
-
For the blank control, add 0.1 mL of buffer instead of the enzyme solution.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 5 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 2 mL of methanol.
-
-
Analysis:
-
Filter the reaction mixture through a 0.22 µm filter.
-
Analyze the formation of 4-vinylphenol using an HPLC system. The separation can be achieved with an isocratic mobile phase of 60% acetonitrile and 40% ddH₂O with 0.1% (v/v) trifluoroacetic acid at a flow rate of 1.5 mL/min, with detection at 260 nm.[19]
-
-
Calculation of Enzyme Activity:
-
Create a standard curve with known concentrations of 4-vinylphenol.
-
Quantify the amount of 4-vinylphenol produced in the enzymatic reaction based on the standard curve.
-
Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Protocol for Microbial Culture and 4-Ethylphenol Production
This protocol is a generalized method based on studies with Lactobacillus sp. and Brettanomyces bruxellensis.[14][15][20]
Objective: To culture microorganisms and induce the production of 4-ethylphenol from p-coumaric acid.
Materials:
-
Microbial strain (e.g., Lactobacillus plantarum or Brettanomyces bruxellensis)
-
Appropriate growth medium (e.g., Tryptone-Yeast extract broth for Lactobacillus, YPD broth for Brettanomyces)
-
p-Coumaric acid
-
Incubator
-
HPLC system for analysis
Procedure:
-
Inoculation:
-
Inoculate a sterile culture medium with the desired microbial strain.
-
-
Incubation:
-
Incubate the culture under optimal growth conditions (e.g., 30°C for Lactobacillus, 25°C for Brettanomyces).
-
-
Induction:
-
Continued Incubation:
-
Continue to incubate the culture for a specified period (e.g., 24-72 hours), allowing for the conversion of p-coumaric acid to 4-ethylphenol.
-
-
Sampling and Analysis:
-
Periodically take samples from the culture.
-
Centrifuge the samples to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the concentration of 4-ethylphenol in the supernatant using HPLC, as described in the previous protocol. A gradient system of acetonitrile-water is often used for separation, with detection at 280 nm or by fluorescence (excitation 260 nm, emission 305 nm).[21][22][23]
-
Visualizing an Experimental Workflow
Caption: A generalized workflow for microbial production and analysis of 4-ethylphenol.
Host Signaling and Logical Relationships
Microbially produced 4-ethylphenol can enter host circulation and undergo sulfation in the liver to form 4-ethylphenol sulfate (4-EPS).[6] Elevated levels of 4-EPS have been associated with altered brain activity and anxiety-like behaviors in mouse models of autism.[1][2][4][6] The proposed mechanism involves the ability of 4-EPS to cross the blood-brain barrier and potentially impact oligodendrocyte function and myelination.[6]
Visualizing the Host-Microbe Interaction and Signaling
Caption: The pathway from dietary precursor to potential neurological effects in the host.
Conclusion
The biosynthesis of 4-ethylphenol by the gut microbiome is a well-defined enzymatic pathway with significant implications for host health. The key genes, pdc and vprA, and the microorganisms that harbor them, represent potential targets for therapeutic intervention. The provided protocols and quantitative data offer a starting point for researchers to investigate this pathway further. Future research should focus on elucidating the precise molecular mechanisms by which 4-EP and its metabolites influence host signaling pathways, which will be critical for the development of novel diagnostics and therapeutics targeting the microbiome-gut-brain axis.
References
- 1. Frontiers | 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism [frontiersin.org]
- 2. 4-Ethylphenol-fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.asm.org [journals.asm.org]
- 8. p-Coumaric acid decarboxylase from Lactobacillus plantarum: structural insights into the active site and decarboxylation catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Cloning the putative gene of vinyl phenol reductase of Dekkera bruxellensis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production of 4-ethylphenol from 4-hydroxycinnamic acid by Lactobacillus sp. isolated from a swine waste lagoon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Improving the catalytic characteristics of phenolic acid decarboxylase from Bacillus amyloliquefaciens by the engineering of N-terminus and C-terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A Phenolic Acid Decarboxylase-Based All-Enzyme Hydrogel for Flow Reactor Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Technical Guide to 4-Ethylphenyl Sulfate (4-EPS) Accumulation in Brain Tissue and its Neurological Impact
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethylphenyl sulfate (4-EPS), a gut microbiota-derived metabolite, has emerged as a significant neuromodulator with implications for neurodevelopmental and psychiatric disorders. Elevated levels of 4-EPS have been linked to anxiety-like behaviors and are associated with conditions such as Autism Spectrum Disorder (ASD). This technical guide provides an in-depth overview of the current understanding of 4-EPS, focusing on its accumulation in brain tissue and subsequent neurological consequences. We consolidate quantitative data from key studies, offer detailed experimental protocols for reproducing and extending this research, and visualize the implicated biological pathways and experimental workflows.
Introduction
The gut-brain axis represents a complex bidirectional communication system that influences neurological health and disease. Microbial metabolites are key players in this communication, and among them, this compound (4-EPS) has garnered significant attention. Produced from the microbial metabolism of dietary tyrosine to 4-ethylphenol (4-EP) followed by sulfation by host enzymes, 4-EPS can cross the blood-brain barrier and accumulate in the brain.[1][2] This accumulation has been shown to alter brain activity and is causally linked to anxiety-like behaviors in murine models.[1][2][3][4] The primary mechanism underlying the neurological impact of 4-EPS appears to be the impairment of oligodendrocyte maturation, leading to deficient myelination of neuronal axons.[1][2][4] This guide serves as a comprehensive resource for researchers investigating the role of 4-EPS in neurological disorders and for professionals in drug development seeking to target this pathway.
Quantitative Data on 4-EPS Effects
The following tables summarize key quantitative findings from studies investigating the impact of 4-EPS on brain accumulation, behavior, and cellular markers.
Table 1: this compound (4-EPS) Levels in Biological Samples
| Sample Type | Condition | 4-EPS Concentration | Reference |
| Mouse Serum | Colonized with 4-EP-producing bacteria | Significantly elevated | [1][2] |
| Mouse Brain | Colonized with 4-EP-producing bacteria | Detectable levels | [1] |
| Human Plasma | Children with Autism Spectrum Disorder | ~7 times higher than neurotypical children | [5] |
Table 2: Behavioral Effects of 4-EPS in Mice
| Behavioral Test | Parameter | Effect of 4-EPS | Reference |
| Elevated Plus-Maze | Time spent in open arms | Significantly decreased | [1] |
| Light-Dark Box | Time spent in the light chamber | Significantly decreased | [1] |
| Open Field Test | Time spent in the center | Significantly decreased | [1] |
Table 3: Cellular and Molecular Effects of 4-EPS in the Brain
| Marker | Method | Effect of 4-EPS | Reference |
| Oligodendrocyte Maturation | Gene expression analysis | Impaired | [1][2] |
| Myelination | Immunofluorescence for Myelin Basic Protein (MBP) | Reduced | [1][2] |
| Oligodendrocyte-Neuron Interactions | Ex vivo brain cultures | Decreased | [1][2] |
| NG2 (Oligodendrocyte Precursor Marker) | Immunofluorescence | Increased | [1] |
| CC1 (Mature Oligodendrocyte Marker) | Immunofluorescence | Decreased | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 4-EPS.
Animal Models and 4-EPS Administration
Objective: To establish a mouse model with elevated systemic levels of 4-EPS to study its neurological effects.
Materials:
-
Germ-free or antibiotic-treated C57BL/6J mice
-
Engineered bacteria capable of producing 4-ethylphenol (4-EP), the precursor to 4-EPS (e.g., Bacteroides ovatus engineered with the 4-ethylphenol production pathway)
-
Control bacteria (e.g., wild-type Bacteroides ovatus)
-
Anaerobic chamber
-
Gavage needles
Protocol:
-
Animal Preparation: Use germ-free mice or treat conventional C57BL/6J mice with a broad-spectrum antibiotic cocktail in their drinking water for at least one week to deplete the native gut microbiota.
-
Bacterial Culture: Culture the engineered 4-EP-producing bacteria and control bacteria under strict anaerobic conditions.
-
Colonization: Orally gavage the prepared mice with a single dose of either the 4-EP-producing bacteria or the control bacteria.
-
Housing: House the colonized mice in separate, sterile cages to prevent cross-contamination.
-
Confirmation of Colonization and 4-EPS Production: After a period of stable colonization (e.g., 2-3 weeks), confirm the presence of the administered bacteria in fecal samples via qPCR. Measure 4-EPS levels in serum and urine using LC-MS/MS to verify elevated systemic concentrations in the experimental group.
Behavioral Assays
Objective: To assess anxiety-like behavior in mice based on their aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Protocol:
-
Acclimation: Habituate the mice to the testing room for at least 30 minutes prior to the test.
-
Procedure: Place a single mouse in the center of the maze, facing an open arm.
-
Recording: Allow the mouse to explore the maze for a 5-minute period. Record the session using an overhead video camera.
-
Analysis: Use behavioral tracking software to score the time spent in the open arms versus the closed arms, and the number of entries into each arm type. A decrease in the time spent in and the number of entries into the open arms is indicative of increased anxiety-like behavior.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
Objective: To evaluate anxiety-like behavior based on the conflict between the innate aversion of mice to brightly lit areas and their exploratory drive.
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by a small opening.
Protocol:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before testing.
-
Procedure: Place a single mouse in the center of the illuminated compartment.
-
Recording: Allow the mouse to freely explore both compartments for a 10-minute period. Record the session with a video camera.
-
Analysis: Quantify the time spent in the light compartment and the number of transitions between the two compartments. Reduced time in the light compartment suggests an anxiogenic-like phenotype.
-
Cleaning: Clean the apparatus with 70% ethanol between each mouse.
Brain Tissue Analysis
Objective: To measure the concentration of 4-EPS that has crossed the blood-brain barrier.
Protocol:
-
Tissue Collection: Euthanize mice and immediately perfuse with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.
-
Homogenization: Dissect the brain and homogenize the tissue in a suitable buffer on ice.
-
Extraction: Perform a protein precipitation and liquid-liquid or solid-phase extraction to isolate small molecules, including 4-EPS.
-
LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Use a stable isotope-labeled internal standard for accurate quantification.
Objective: To visualize and quantify the extent of myelination in the brain.
Protocol:
-
Tissue Preparation: Following perfusion with PBS, fix the brain by perfusion with 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, followed by cryoprotection in a sucrose solution.
-
Sectioning: Section the frozen brain tissue using a cryostat.
-
Staining:
-
Permeabilize the tissue sections with a detergent-containing buffer (e.g., PBS with Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., normal serum in PBS).
-
Incubate with a primary antibody against Myelin Basic Protein (MBP).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections with a DAPI-containing mounting medium to counterstain cell nuclei.
-
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the MBP-positive area or fluorescence intensity using image analysis software.
Objective: To perform an unbiased analysis of gene expression changes in the brain in response to 4-EPS exposure.
Protocol:
-
RNA Extraction: Dissect specific brain regions of interest (e.g., prefrontal cortex, hippocampus) and immediately extract total RNA using a commercial kit.
-
Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control checks on the raw sequencing reads.
-
Align the reads to a reference mouse genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the 4-EPS and control groups.
-
Conduct pathway and gene ontology analysis to identify biological processes affected by 4-EPS.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Biosynthesis and transport of 4-EPS from the gut to the brain.
Caption: Impact of 4-EPS on oligodendrocyte maturation and myelination.
Caption: Experimental workflow for studying the effects of 4-EPS.
Conclusion and Future Directions
The accumulation of the gut microbial metabolite 4-EPS in the brain presents a compelling mechanism linking the gut microbiome to neurological and psychiatric conditions. The evidence strongly suggests that 4-EPS impairs oligodendrocyte maturation, leading to deficits in myelination and contributing to anxiety-like behaviors. The experimental protocols and data presented in this guide provide a foundation for further research in this area.
Future studies should aim to:
-
Elucidate the precise molecular targets of 4-EPS within oligodendrocytes and the specific signaling cascades that are disrupted.
-
Investigate the potential for therapeutic interventions that either reduce the production of 4-EP by the gut microbiota, inhibit its sulfation, or block its transport across the blood-brain barrier.
-
Explore the relevance of these findings in human populations, particularly in the context of ASD and anxiety disorders.
-
Develop and validate biomarkers for elevated 4-EPS to aid in the diagnosis and stratification of patients who may benefit from targeted therapies.
A deeper understanding of the role of 4-EPS in neurobiology holds the promise of novel therapeutic strategies for a range of debilitating neurological disorders.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Light-dark box test - Wikipedia [en.wikipedia.org]
- 3. protocols.io [protocols.io]
- 4. Molecular Control of Oligodendrocyte Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Presentation and integration of multiple signals that modulate oligodendrocyte lineage progression and myelination [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Quantification of 4-Ethylphenyl Sulfate in Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenyl sulfate (4-EPS) is a microbial-host co-metabolite derived from the dietary amino acid tyrosine. Gut microbiota metabolize tyrosine to 4-ethylphenol, which is subsequently absorbed and sulfated by host enzymes, primarily in the liver, to form 4-EPS. Emerging research has implicated 4-EPS in various physiological and pathological processes. This document provides a detailed protocol for the robust and sensitive quantification of this compound in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biological Significance
Elevated levels of 4-EPS have been associated with certain neurological conditions and have been shown to induce anxiety-like behaviors in animal models. Furthermore, recent studies have highlighted the selective cytotoxic effects of 4-EPS on colorectal cancer cells. Mechanistically, 4-EPS has been demonstrated to induce apoptosis in these cells by modulating the expression of key regulatory proteins, specifically by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. This leads to an increased Bax/Bcl-2 ratio, a critical determinant of cell fate, ultimately triggering the apoptotic cascade.
Experimental Protocols
This protocol outlines the necessary steps for sample collection, preparation, and LC-MS/MS analysis to quantify total this compound (free and conjugated forms) in human urine.
Sample Collection and Storage
Proper sample handling is critical to ensure the stability of 4-EPS.
-
Collection: Collect mid-stream urine samples in sterile polypropylene containers.
-
Storage: For short-term storage (up to 48 hours), keep samples at 4°C.[1] For long-term storage, samples should be frozen at -80°C immediately after collection to minimize degradation.[2][3] Avoid multiple freeze-thaw cycles.
Materials and Reagents
-
This compound potassium salt (analytical standard)
-
4-Ethylphenyl-d7 sulfate (internal standard)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Ammonium acetate
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg)
Sample Preparation
This procedure involves enzymatic hydrolysis to release the free form of 4-EPS from its glucuronide and sulfate conjugates, followed by solid-phase extraction to clean up and concentrate the analyte.
-
Enzymatic Hydrolysis:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
To 500 µL of urine in a microcentrifuge tube, add 100 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL 4-Ethylphenyl-d7 sulfate).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex briefly and incubate at 37°C for 4 hours.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the hydrolyzed urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the 4-EPS and the internal standard with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, increase to 95% B over 5-7 minutes, hold for 1-2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for 4-EPS is m/z 201.1. A common product ion is m/z 80.0 (SO3-). The specific transitions and collision energies should be optimized for the instrument in use. For the deuterated internal standard (4-Ethylphenyl-d7 sulfate), the precursor ion would be m/z 208.1, with the same product ion.
-
Data Presentation
The following table summarizes the expected performance characteristics of the described method, based on validated assays for structurally similar sulfated microbial metabolites.
| Parameter | Expected Value | Description |
| Linearity (r²) | > 0.99 | The method should demonstrate a linear response over the calibration range. |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Limit of Detection (LOD) | 0.5-5 ng/mL | The lowest concentration at which the analyte can be reliably detected. |
| Recovery | 85-115% | The efficiency of the extraction process, determined by comparing the analyte response in extracted samples versus non-extracted standards. |
| Precision (RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. |
| Accuracy | 85-115% | The closeness of the measured value to the true value, assessed using quality control samples at different concentrations. |
Signaling Pathway
The diagram below illustrates the proposed mechanism by which this compound induces apoptosis in colon cancer cells.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in human urine. The detailed methodology, from sample handling to LC-MS/MS analysis, ensures accurate and reproducible results. The inclusion of biological context and signaling pathways aims to facilitate a deeper understanding of the significance of 4-EPS in biomedical research. This protocol is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
References
Application Note: Synthesis and Formulation of High-Purity Potassium 4-Ethylphenyl Sulfate for In Vivo Neurobehavioral Studies
Audience: Researchers, scientists, and drug development professionals in neuroscience, pharmacology, and toxicology.
Introduction
4-Ethylphenyl sulfate (4EPS) is a gut microbial metabolite of dietary tyrosine that has emerged as a key molecule in gut-brain axis communication.[1][2][3] Produced via the sulfation of microbially-derived 4-ethylphenol (4EP) by host sulfotransferase enzymes like SULT1A1, 4EPS can cross the blood-brain barrier.[1][2] Preclinical studies in mice have demonstrated that elevated levels of 4EPS are associated with anxiety-like behaviors.[4][5] The proposed mechanism involves impaired maturation of oligodendrocytes, leading to reduced myelination of neuronal axons.[1][4]
To facilitate further investigation into the precise neurological effects of 4EPS, a reliable and scalable method for producing high-purity material is essential. This application note provides a detailed protocol for the chemical synthesis, purification, and characterization of potassium this compound. Additionally, it outlines standardized protocols for the formulation of the compound for administration in preclinical in vivo models.
Experimental Workflow Overview
The overall process, from chemical synthesis to in vivo application, is outlined below. This workflow ensures the production of a well-characterized, high-purity compound suitable for obtaining reproducible experimental results.
Caption: Experimental workflow from synthesis to in vivo studies.
Synthesis and Purification Protocol
This protocol details a robust method for the sulfation of 4-ethylphenol using a sulfur trioxide pyridine complex, which is a mild and effective reagent for sulfating phenolic hydroxyl groups.[6][7][8]
3.1. Materials and Reagents
-
4-Ethylphenol (≥98%)
-
Sulfur trioxide pyridine complex (SO₃·Py, ≥98%)
-
Anhydrous Pyridine
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Ethanol (95% and Absolute)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator
3.2. Step-by-Step Synthesis Procedure
-
Dissolution: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-ethylphenol (e.g., 5.0 g, 40.9 mmol) in anhydrous pyridine (80 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath with gentle stirring.
-
Reagent Addition: Add sulfur trioxide pyridine complex (e.g., 7.8 g, 49.1 mmol, 1.2 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the flask back to 0 °C and slowly quench the reaction by adding 50 mL of cold deionized water.
-
Neutralization and Salt Formation: Add a 2M aqueous solution of potassium hydroxide (KOH) dropwise until the pH of the solution is ~7.5.
-
Solvent Removal: Remove the pyridine and most of the water under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 100 mL of dichloromethane (DCM) to extract any unreacted 4-ethylphenol. Discard the organic layer and repeat the extraction twice.
-
Isolation of Crude Product: The remaining aqueous layer contains the desired potassium this compound. It can be concentrated to a smaller volume for purification.
3.3. Purification by Recrystallization
-
Dissolution: Gently heat the concentrated aqueous solution containing the crude product and add hot 95% ethanol until the solid material fully dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to facilitate the crystallization of the potassium salt.
-
Filtration: Collect the white crystalline solid by vacuum filtration, washing the crystals with a small amount of ice-cold absolute ethanol.
-
Drying: Dry the purified product under high vacuum to a constant weight.
Characterization and Quality Control
The identity and purity of the synthesized potassium this compound must be rigorously confirmed before use in in vivo experiments.
Table 1: Physicochemical and Expected Analytical Data
| Parameter | Value / Expected Result |
| Chemical Formula | C₈H₉KO₄S |
| Molecular Weight | 240.32 g/mol |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, D₂O) | δ 7.30 (d, J=8.4 Hz, 2H), 7.21 (d, J=8.4 Hz, 2H), 2.62 (q, J=7.6 Hz, 2H), 1.18 (t, J=7.6 Hz, 3H) ppm |
| ¹³C NMR (101 MHz, D₂O) | δ 154.0, 142.8, 129.1, 121.2, 27.8, 15.2 ppm |
| Mass Spec (ESI-) | m/z 201.02 [M-K]⁻ |
| Purity (HPLC) | ≥ 98.0% |
Table 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile |
Biological Context: 4EPS Biosynthesis and Neurological Impact
Understanding the biological origin and downstream effects of 4EPS is critical for designing and interpreting in vivo experiments. The metabolite is a product of host-microbe co-metabolism and has been shown to directly impact brain cell function.
Caption: Biosynthesis of 4EPS and its proposed effect on the brain.
Protocols for In Vivo Formulation
Proper formulation is crucial for ensuring accurate dosing and bioavailability. The following are standard, validated methods for preparing 4EPS for administration to mice.[9][10][11]
6.1. Protocol 1: Suspension for Oral Gavage (PO)
This is suitable for compounds with limited aqueous solubility and for oral administration studies.
Table 3: Formulation for Oral Suspension (10 mg/kg dose in a 20g mouse)
| Component | Purpose | Quantity for 1 mL Vehicle | Calculation for 10 mg/mL Stock |
| Potassium this compound | Active Agent | --- | 10 mg |
| Carboxymethylcellulose (CMC) | Suspending Agent | 5 mg (0.5% w/v) | 5 mg |
| Tween 80 | Surfactant | 2 µL (0.2% v/v) | 2 µL |
| Sterile Water | Vehicle | q.s. to 1 mL | q.s. to 1 mL |
| Dosing Volume | --- | --- | 200 µL per 20g mouse |
Procedure:
-
Prepare the 0.5% CMC / 0.2% Tween 80 vehicle by first adding CMC to sterile water and stirring until fully hydrated. Then add Tween 80 and mix thoroughly.
-
Weigh the required amount of potassium this compound and place it in a sterile tube.
-
Add a small amount of the vehicle and triturate with the powder to form a smooth paste.
-
Gradually add the remaining vehicle to the desired final volume while vortexing to ensure a uniform suspension.
-
Maintain suspension with continuous gentle agitation before and during dosing.
6.2. Protocol 2: Solution for Intraperitoneal (IP) Injection
This method is used when direct systemic administration is required, bypassing oral absorption.
Table 4: Formulation for IP Injection (10 mg/kg dose in a 20g mouse)
| Component | Purpose | Quantity for 1 mL Vehicle | Calculation for 4 mg/mL Stock |
| Potassium this compound | Active Agent | --- | 4 mg |
| DMSO | Primary Solvent | 100 µL (10% v/v) | 100 µL |
| PEG300 | Co-solvent | 400 µL (40% v/v) | 400 µL |
| Sterile Saline (0.9% NaCl) | Vehicle | 500 µL (50% v/v) | 500 µL |
| Dosing Volume | --- | --- | 50 µL per 20g mouse |
Procedure:
-
Weigh the required amount of potassium this compound into a sterile, conical tube.
-
Add DMSO and vortex until the compound is completely dissolved.
-
Add PEG300 and vortex until the solution is homogeneous.
-
Add the sterile saline last, mixing thoroughly. The solution should remain clear.
-
Warm the final solution slightly if necessary to ensure complete dissolution. Administer within one hour of preparation.
References
- 1. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism [frontiersin.org]
- 3. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Mind-body connection: metabolite 4-ethylphenyl linked to anxiety behavior and oligodendrocyte modification in autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of 4-Ethylphenyl Sulfate Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenyl sulfate (4-EPS) is a gut microbiota-derived metabolite that has been implicated in the neuropathology of several conditions, including autism spectrum disorders and chronic kidney disease.[1][2] Emerging evidence suggests that 4-EPS can cross the blood-brain barrier and exert neurotoxic effects, primarily by impairing the maturation of oligodendrocytes and subsequent myelination.[3] This document provides detailed application notes and experimental protocols for assessing the neurotoxicity of 4-EPS in vitro, focusing on its effects on oligodendrocyte differentiation, neurite outgrowth, and neuroinflammation.
These protocols are designed to provide a framework for researchers to investigate the mechanisms of 4-EPS neurotoxicity and to screen for potential therapeutic interventions.
Key In Vitro Assays for 4-EPS Neurotoxicity
Several in vitro assays can be employed to elucidate the neurotoxic effects of this compound. The following sections detail the protocols for key assays focused on oligodendrocyte maturation, neuronal morphology, and inflammatory responses.
Oligodendrocyte Precursor Cell (OPC) Differentiation and Maturation Assay
This assay is crucial for directly assessing the primary neurotoxic effect of 4-EPS, which is the inhibition of oligodendrocyte maturation.[3][4] OPCs are cultured in the presence of 4-EPS, and the expression of stage-specific oligodendrocyte markers is quantified.
Experimental Protocol:
-
Cell Culture:
-
Culture primary rat or mouse oligodendrocyte precursor cells (OPCs) on poly-L-lysine coated plates in a defined proliferation medium containing growth factors such as PDGF-AA and FGF-2.[4]
-
Alternatively, human induced pluripotent stem cell (iPSC)-derived OPCs can be used for a more translationally relevant model.
-
-
4-EPS Treatment:
-
Once OPCs reach 50-60% confluency, replace the proliferation medium with a differentiation medium (e.g., containing T3 thyroid hormone).
-
Treat the cells with varying concentrations of 4-EPS (e.g., 0, 1, 10, 50, 100 µM) dissolved in the differentiation medium. A concentration of 10 µM has been used in organotypic brain slice cultures and can serve as a starting point.
-
Incubate the cells for 3-5 days to allow for differentiation.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.[1]
-
Permeabilize the cells with 0.1% Triton X-100.[5]
-
Block non-specific antibody binding with 10% goat serum.[5]
-
Incubate with primary antibodies against oligodendrocyte markers:
-
O4: A marker for immature and mature oligodendrocytes.
-
Myelin Basic Protein (MBP): A marker for mature, myelinating oligodendrocytes.[1]
-
-
Incubate with appropriate fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).[1]
-
-
Quantification and Data Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the percentage of O4-positive and MBP-positive cells relative to the total number of cells (DAPI-positive nuclei).
-
Measure the area of MBP staining as an indicator of myelin sheath formation.
-
Present the data in a table comparing the different concentrations of 4-EPS.
-
Data Presentation:
| 4-EPS Concentration (µM) | % O4-positive cells (Mean ± SD) | % MBP-positive cells (Mean ± SD) | MBP-positive Area (µm²/field) (Mean ± SD) |
| 0 (Control) | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Neurite Outgrowth Assay using SH-SY5Y Cells
This assay assesses the general neurotoxicity of 4-EPS by measuring its impact on neuronal morphology. The SH-SY5Y neuroblastoma cell line is a commonly used model for this purpose.[6][7]
Experimental Protocol:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% FBS.
-
To induce a neuronal phenotype, differentiate the cells by treating with 10 µM retinoic acid (RA) for 5 days, followed by 3 days in a serum-free medium containing 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF).[8]
-
-
4-EPS Treatment:
-
Plate the differentiated SH-SY5Y cells at a low density (e.g., 2,500 cells/well in a 96-well plate) to allow for neurite extension.[6]
-
Treat the cells with varying concentrations of 4-EPS (e.g., 0, 1, 10, 50, 100 µM).
-
Incubate for 24-48 hours.
-
-
Staining and Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with an antibody against a neuronal marker such as β-III-tubulin to visualize neurites.[8]
-
Counterstain with a nuclear dye (e.g., Hoechst 33342).
-
-
Quantification and Data Analysis:
-
Capture images using a high-content imaging system or a fluorescence microscope.
-
Use image analysis software (e.g., CellProfiler or ImageJ) to quantify:[9][10]
-
Average neurite length per neuron.
-
Number of neurites per neuron.
-
Number of branch points per neuron.
-
-
Normalize the neurite outgrowth parameters to the number of viable cells.
-
Data Presentation:
| 4-EPS Concentration (µM) | Average Neurite Length (µm/neuron) (Mean ± SD) | Number of Neurites per Neuron (Mean ± SD) | Number of Branch Points per Neuron (Mean ± SD) |
| 0 (Control) | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Neuroinflammation Assay in Glial Cells
This assay investigates the potential of 4-EPS to induce an inflammatory response in glial cells (astrocytes and microglia), which can contribute to neurotoxicity.
Experimental Protocol:
-
Cell Culture:
-
Culture primary mixed glial cells, or a microglial cell line such as BV-2.
-
For co-culture experiments, astrocytes and microglia can be cultured together to mimic the in vivo environment.
-
-
4-EPS Treatment:
-
Treat the glial cells with varying concentrations of 4-EPS (e.g., 0, 1, 10, 50, 100 µM).
-
Include a positive control for inflammation, such as lipopolysaccharide (LPS) at 100 ng/mL.[3]
-
Incubate for 24 hours.
-
-
Cytokine Measurement:
-
Nitric Oxide (NO) Measurement:
-
Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.[3]
-
Data Presentation:
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) | Nitrite (µM) (Mean ± SD) |
| Vehicle Control | |||
| LPS (100 ng/mL) | |||
| 4-EPS (1 µM) | |||
| 4-EPS (10 µM) | |||
| 4-EPS (50 µM) | |||
| 4-EPS (100 µM) |
Signaling Pathways and Experimental Workflows
To visualize the experimental procedures and the potential molecular mechanisms underlying 4-EPS neurotoxicity, the following diagrams are provided in Graphviz DOT language.
Disclaimer: The signaling pathway depicted above is hypothetical and based on the known role of the MAPK/ERK pathway in oligodendrocyte differentiation and the potential pro-inflammatory effects of uremic toxins.[13][14][15] Further research is required to definitively establish the direct molecular targets of 4-EPS in neuronal and glial cells.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the neurotoxic effects of this compound in vitro. By utilizing these assays, researchers can gain valuable insights into the mechanisms by which this gut-derived metabolite contributes to neurological dysfunction. The data generated from these studies will be instrumental in the development of novel therapeutic strategies to mitigate the harmful effects of 4-EPS and other uremic toxins on the central nervous system.
References
- 1. bit.bio [bit.bio]
- 2. kp.bunri-u.ac.jp [kp.bunri-u.ac.jp]
- 3. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. health.uconn.edu [health.uconn.edu]
- 6. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2.10. Quantitative Analysis of Neurite Outgrowth [bio-protocol.org]
- 11. Microglial Activation: Measurement of Cytokines by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of MAPK/ERK pathway promotes oligodendrocytes generation and recovery of demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of MAPK/ERK pathway promotes oligodendrocytes generation and recovery of demyelinating diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular Specificity of NF-κB Function in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 4-Ethylphenyl Sulfate Production by Bioengineered Gut Bacteria in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenyl sulfate (4-EPS) is a gut microbiota-derived metabolite that has garnered significant interest in the scientific community for its potential role in host-pathogen interactions and gut-brain axis communication.[1][2][3] Elevated levels of 4-EPS have been observed in mouse models of atypical neurodevelopment and in children with autism spectrum disorder.[1][4] This molecule is produced from the dietary amino acid tyrosine, which is first converted to 4-ethylphenol (4EP) by gut bacteria and subsequently sulfated by host enzymes to form 4-EPS.[2][3][4][5] The study of 4-EPS in vivo has been advanced by the use of bioengineered gut bacteria capable of producing its precursor, 4EP, allowing for controlled studies in mouse models.[2][4] These application notes provide a summary of the quantitative data, detailed experimental protocols, and visual diagrams to guide researchers in utilizing this innovative approach to investigate the effects of 4-EPS.
Data Presentation
The following tables summarize the quantitative data on the levels of 4-ethylphenol (4EP) and this compound (4-EPS) in mice colonized with bioengineered bacteria.
Table 1: 4-Ethylphenol (4EP) and this compound (4-EPS) Levels in Colonized Mice
| Sample Type | Analyte | 4EP-producing Bacteria (4EP+) | Control Bacteria (4EP-) | Units | Reference |
| Feces | 4EP | Present | Absent | µg/mg | [4] |
| Urine | 4-EPS | Elevated | Undetectable | Relative Abundance | [4] |
| Brain (with probenecid treatment) | 4-EPS | Detectable | Undetectable | Relative Abundance | [4] |
Note: Probenecid is an inhibitor of organic anion transporters and is used to facilitate the accumulation of 4-EPS in the brain.[4]
Experimental Protocols
Protocol 1: Bioengineering of Gut Bacteria for 4-Ethylphenol (4EP) Production
This protocol describes the genetic modification of Bacteroides ovatus and Lactobacillus plantarum to produce 4EP. The biosynthesis of 4EP from tyrosine involves a two-step enzymatic process.
1. Bacterial Strains and Plasmids:
- Bacteroides ovatus (e.g., ATCC 8483)
- Lactobacillus plantarum (e.g., ATCC 14917)
- Expression vectors suitable for each bacterial species.
2. Gene Identification and Cloning:
- Identify the genes encoding the enzymes responsible for the conversion of tyrosine to 4EP. This pathway involves two steps, and the genes may originate from different bacteria.[6]
- Amplify the identified genes using PCR and clone them into the appropriate expression vectors.
3. Bacterial Transformation:
- Transform the expression vectors into the respective bacterial strains (B. ovatus and L. plantarum) using established electroporation or chemical transformation protocols.
4. Verification of 4EP Production:
- Culture the engineered bacterial strains in appropriate media supplemented with tyrosine.
- Analyze the culture supernatant for the presence of 4EP using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Colonization of Gnotobiotic Mice
This protocol outlines the procedure for colonizing germ-free mice with the bioengineered bacteria.
1. Animals:
- Germ-free mice (e.g., C57BL/6 strain).
2. Bacterial Preparation:
- Culture the bioengineered 4EP-producing bacteria (B. ovatus and L. plantarum co-culture) and the control bacteria anaerobically to mid-log phase.[7]
- Harvest the bacterial cells by centrifugation and wash with a suitable anaerobic buffer (e.g., pre-reduced PBS).
- Resuspend the bacterial pellet in the same buffer to a desired concentration for oral gavage.
3. Colonization Procedure:
- House the germ-free mice in sterile gnotobiotic isolators.[7][8][9]
- Administer the bacterial suspension to the mice via oral gavage. A typical volume is 100-200 µL per mouse.[7]
- Provide sterile food and water ad libitum.
4. Monitoring Colonization:
- Collect fecal samples at regular intervals post-gavage.
- Verify successful colonization by plating fecal homogenates on selective media or by performing quantitative PCR (qPCR) to detect the engineered bacterial strains.[7]
Protocol 3: Quantification of 4-Ethylphenol (4EP) and this compound (4-EPS)
This protocol describes the methods for measuring the levels of 4EP and 4-EPS in various biological samples from the colonized mice.
1. Sample Collection:
- Feces: Collect fresh fecal pellets.
- Urine: Collect urine using metabolic cages or by gentle bladder palpation.
- Blood/Serum: Collect blood via cardiac puncture or tail vein bleeding and process to obtain serum.
- Brain: Euthanize the mice and dissect the brain tissue.
2. Sample Preparation:
- Feces and Brain: Homogenize the samples in a suitable buffer.
- Urine and Serum: May require a dilution step.
- For all samples, perform a protein precipitation step (e.g., with methanol or acetonitrile) followed by centrifugation to remove proteins.
- The supernatant can be directly analyzed or subjected to solid-phase extraction for cleanup and concentration.
3. Analytical Methods:
- HPLC or UPLC-MS/MS: Use a reverse-phase C18 column for separation. The mobile phase can consist of a gradient of water and acetonitrile with a modifier like formic acid.
- Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.
- Monitor the specific precursor-to-product ion transitions for 4EP and 4-EPS.
- Quantification: Create a standard curve using pure analytical standards of 4EP and 4-EPS to determine the concentrations in the samples.
Mandatory Visualization
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies | PLOS One [journals.plos.org]
- 4. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US11224624B2 - Modulation of microbial synthesis of 4-etylphenol and this compound in behavior and disease - Google Patents [patents.google.com]
- 7. Constructing a gnotobiotic mouse model with a synthetic human gut microbiome to study host–microbe cross talk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to colonize gnotobiotic mice in early life and assess the impact on early life immune programming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.lih.lu [researchportal.lih.lu]
Application Note: Solid-Phase Extraction Protocol for the Quantification of 4-Ethylphenyl Sulfate in Human Serum
Abstract
This application note details a robust solid-phase extraction (SPE) protocol for the isolation and purification of 4-Ethylphenyl sulfate (4-EPS) from human serum samples. This compound is a gut microbiota-derived metabolite and a known uremic toxin that accumulates in patients with chronic kidney disease.[1][2][3] Accurate quantification of 4-EPS in serum is crucial for research into its physiological and pathological roles. The protocol employs a mixed-mode anion exchange SPE strategy to effectively remove proteins, salts, and other interfering substances, yielding a clean extract suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound (4-EPS) is an aryl sulfate produced from the metabolism of 4-ethylphenol by the gut microbiota.[4] As a protein-bound uremic toxin, elevated serum concentrations of 4-EPS have been associated with endothelial dysfunction and have been suggested as a biomarker for renal function.[1][4] Given its clinical relevance, a reliable and reproducible method for the extraction of 4-EPS from complex biological matrices like serum is essential. Solid-phase extraction (SPE) offers a more efficient and selective alternative to traditional liquid-liquid extraction, reducing solvent consumption and improving sample throughput.[5] This protocol is designed for researchers, scientists, and drug development professionals requiring a validated method for 4-EPS quantification.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are fundamental to the design of an effective SPE method.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₄S | [4] |
| Molecular Weight | 202.23 g/mol | [4][6] |
| Appearance | White to off-white solid powder | [4] |
| LogP | 2.511 | [4] |
| Acidity | Extremely strong acidic compound | [7] |
| Solubility | ≥28.25 mg/mL in H₂O; ≥20.2 mg/mL in DMSO | [1][6] |
Experimental Protocol
This protocol is optimized for the extraction of this compound from human serum.
Materials and Reagents:
-
Human Serum
-
This compound analytical standard
-
Internal Standard (e.g., 4-Ethylphenyl-d7 sulfate)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium hydroxide (28-30%)
-
Trichloroacetic acid (TCA) or Perchloric acid
-
Mixed-Mode Anion Exchange SPE Cartridges (e.g., Strata-X-A or similar polymeric strong anion exchanger)
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
1. Sample Pre-treatment: Protein Precipitation
Due to the high protein-binding nature of 4-EPS, a protein precipitation step is mandatory to release the analyte into the solvent.[2][5]
-
Thaw frozen serum samples at room temperature.
-
To 200 µL of serum in a microcentrifuge tube, add 400 µL of chilled acetonitrile (or 2 parts solvent to 1 part serum).[5][8]
-
Alternatively, for acid precipitation, add an equal volume of 10% Trichloroacetic acid (TCA) to the serum.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at 4°C for 15 minutes to facilitate protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the 4-EPS, for loading onto the SPE cartridge.
2. Solid-Phase Extraction (SPE)
A mixed-mode strong anion exchange sorbent is recommended to capture the strongly acidic sulfate group of 4-EPS.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent bed to dry.[9]
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. This step ensures the sorbent is at the optimal pH for analyte retention.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridge. A slow, consistent flow rate of approximately 1 mL/min is recommended.
-
Washing:
-
Wash 1: Pass 1 mL of 2% formic acid in water to remove hydrophilic impurities.
-
Wash 2: Pass 1 mL of methanol to remove lipophilic impurities.
-
Dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solvents.
-
-
Elution:
-
Elute the this compound from the cartridge using 1 mL of 5% ammonium hydroxide in methanol. The basic nature of this elution solvent will neutralize the charge interaction between the analyte and the sorbent, allowing for its release.
-
Collect the eluate in a clean collection tube.
-
3. Eluate Processing
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 10% methanol in water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
Downstream Analysis
The purified extract is ready for quantification using a validated LC-MS/MS method. A C18 reversed-phase column is typically suitable for the separation of this compound. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
Visual Schematics
Caption: SPE Workflow for this compound from Serum.
Conclusion
The protocol presented in this application note provides a comprehensive and effective method for the extraction of this compound from human serum. The combination of protein precipitation followed by mixed-mode anion exchange solid-phase extraction ensures high recovery and removal of interfering matrix components. This method is suitable for high-throughput applications and provides a clean extract for sensitive and accurate quantification by LC-MS/MS, facilitating further research into the role of 4-EPS in health and disease.
References
- 1. apexbt.com [apexbt.com]
- 2. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Endogenous Metabolite | 85734-98-1 | Invivochem [invivochem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Human Metabolome Database: Showing metabocard for 4-Ethylphenylsulfate (HMDB0062551) [hmdb.ca]
- 8. biotage.com [biotage.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Notes and Protocols for Studying the Effects of 4-Ethylphenyl Sulfate on Oligodendrocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenyl sulfate (4-EPS) is a gut microbiota-derived metabolite that has garnered increasing attention for its potential role in neurological disorders.[1][2][3] Emerging evidence suggests that elevated levels of 4-EPS can cross the blood-brain barrier and negatively impact central nervous system (CNS) function.[1][3] Of particular concern is its detrimental effect on oligodendrocytes, the myelin-producing cells of the CNS.[1][3] Studies have shown that 4-EPS impairs oligodendrocyte maturation and myelination, processes crucial for proper neuronal communication and overall brain health.[1][3] Dysregulation of myelination is a hallmark of several debilitating neurological diseases, including multiple sclerosis. Therefore, understanding the mechanisms by which 4-EPS affects oligodendrocytes is of paramount importance for developing novel therapeutic strategies.
These application notes provide a comprehensive overview of established cell culture models and detailed protocols for investigating the effects of 4-EPS on oligodendrocyte biology. The included methodologies are designed to enable researchers to assess key aspects of oligodendrocyte function, including proliferation, differentiation, survival, and myelination, in a controlled in vitro environment.
Cell Culture Models for Studying 4-EPS Effects on Oligodendrocytes
A variety of cell culture models can be employed to study the impact of 4-EPS on oligodendrocytes. The choice of model depends on the specific research question.
-
Primary Oligodendrocyte Precursor Cell (OPC) Cultures: These cultures allow for the direct investigation of 4-EPS effects on the proliferation and differentiation of OPCs, the progenitors of mature oligodendrocytes.
-
Neuron-Oligodendrocyte Co-cultures: This model is essential for studying the influence of 4-EPS on myelination, as it recapitulates the critical interaction between axons and oligodendrocytes.
-
Organotypic Brain Slice Cultures: These ex vivo models maintain the complex cellular architecture and local environment of the brain, offering a more physiologically relevant system to study the multifaceted effects of 4-EPS on myelination and cell-cell interactions within the CNS.[1]
-
3D Culture Systems: Three-dimensional culture systems, utilizing scaffolds like collagen and hyaluronan gels, can provide a more in vivo-like environment for studying OPC proliferation and differentiation compared to traditional 2D cultures.
Quantitative Data Summary
The following table summarizes the known quantitative effects of this compound (4-EPS) on oligodendrocyte maturation from organotypic brain slice cultures.
| Parameter | Cell Model | 4-EPS Concentration | Observation | Reference |
| Oligodendrocyte Maturation Markers | ||||
| Myelin Oligodendrocyte Glycoprotein (MOG) Protein Level | Organotypic brain slices | 10 µM | Decreased | [1] |
| Myelin Basic Protein (MBP) Protein Level | Organotypic brain slices | 10 µM | Decreased | [1] |
| Myelin Oligodendrocyte Glycoprotein (Mog) mRNA Level | Organotypic brain slices | 10 µM | Decreased | [1] |
| Myelin Basic Protein (Mbp) mRNA Level | Organotypic brain slices | 10 µM | No significant change | [1] |
| Oligodendrocyte Precursor Marker | ||||
| Neural/glial antigen 2 (NG2) Protein Level (relative to mature marker CC1) | Organotypic brain slices | 10 µM | Increased | [1] |
| Cspg4 (NG2) mRNA Level | Organotypic brain slices | 10 µM | Increased | [1] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Rat Oligodendrocyte Precursor Cells (OPCs)
This protocol describes the isolation of OPCs from neonatal rat cortices using the shaking method.
Materials:
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine (PDL) coated flasks and plates
-
OPC proliferation medium (DMEM/F12, N2 supplement, B27 supplement, PDGF-AA, FGF-2)
-
Orbital shaker
Procedure:
-
Dissect cerebral cortices from P1-P2 rat pups and mechanically dissociate the tissue.
-
Digest the tissue with trypsin-EDTA.
-
Plate the cell suspension onto PDL-coated flasks in DMEM/F12 with 10% FBS.
-
After 7-10 days, when a confluent mixed glial monolayer has formed, shake the flasks on an orbital shaker at 200 rpm overnight at 37°C to detach microglia.
-
Change the medium and shake the flasks again at 250 rpm for 6-8 hours to detach OPCs.
-
Collect the supernatant containing OPCs and plate on uncoated plates for 1 hour to remove contaminating astrocytes and microglia.
-
Collect the non-adherent OPCs and plate them on PDL-coated plates in OPC proliferation medium.
Protocol 2: Assessment of 4-EPS on OPC Proliferation using BrdU Assay
This protocol details how to measure the effect of 4-EPS on the proliferation of OPCs.
Materials:
-
Primary OPC cultures (from Protocol 1)
-
This compound (4-EPS)
-
Bromodeoxyuridine (BrdU) labeling reagent
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
-
DNase I or HCl for DNA denaturation
-
Anti-BrdU antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
Procedure:
-
Plate OPCs at a suitable density in PDL-coated multi-well plates.
-
Treat the cells with various concentrations of 4-EPS (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for 24-48 hours. Include a vehicle control.
-
Add BrdU labeling reagent to the culture medium and incubate for 2-4 hours.
-
Fix, permeabilize, and denature the DNA of the cells.
-
Incubate with anti-BrdU antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain with DAPI.
-
Image the plates using a fluorescence microscope and quantify the percentage of BrdU-positive cells relative to the total number of DAPI-stained cells.
Protocol 3: In Vitro Myelination Assay using Neuron-Oligodendrocyte Co-culture
This protocol describes a method to assess the impact of 4-EPS on the myelination of axons by oligodendrocytes.
Materials:
-
Primary cortical neurons
-
Primary OPCs (from Protocol 1)
-
Neuron culture medium
-
OPC differentiation medium (OPC proliferation medium without PDGF-AA and FGF-2, and with T3)
-
This compound (4-EPS)
-
Antibodies against Myelin Basic Protein (MBP) and a neuronal marker (e.g., Neurofilament)
-
Fluorescently labeled secondary antibodies
Procedure:
-
Culture primary cortical neurons on PDL-coated coverslips for 7-10 days.
-
Seed OPCs onto the established neuronal cultures.
-
Allow the co-culture to establish for 2-3 days.
-
Switch to OPC differentiation medium and treat with desired concentrations of 4-EPS.
-
Maintain the cultures for 14-21 days, refreshing the medium and 4-EPS every 2-3 days.
-
Fix the cells and perform immunocytochemistry for MBP and a neuronal marker.
-
Acquire images using a confocal microscope and quantify the extent of myelination, such as the number and length of myelinated segments per neuron.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially involved in the effects of 4-EPS on oligodendrocytes and a general experimental workflow for studying these effects.
Caption: Biosynthesis and transport of 4-EPS and its effects on oligodendrocytes.
References
- 1. Mind-body connection: metabolite 4-ethylphenyl linked to anxiety behavior and oligodendrocyte modification in autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Molecular Docking Studies of 4-Ethylphenyl Sulfate: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the study of 4-Ethylphenyl sulfate (4-EPS) and its interactions with proteins. 4-EPS, a gut microbiota-derived uremic toxin, has been implicated in a range of health conditions, including chronic kidney disease and autism spectrum disorders, making the characterization of its protein binding crucial for understanding its biological effects and for the development of potential therapeutic interventions.
Introduction
This compound (4-EPS) is a metabolite produced by the gut microbiome and subsequently absorbed into the bloodstream. Its accumulation in the body is associated with several pathological conditions. A key aspect of the biological activity of 4-EPS is its ability to bind to various proteins, which can affect their function and lead to downstream cellular effects. This document outlines the findings from molecular docking studies and provides detailed protocols for key experimental techniques used to investigate these interactions.
Data Presentation: Quantitative Analysis of 4-EPS Protein Binding
Molecular docking simulations have been employed to predict the binding affinity of 4-EPS with target proteins. The primary protein studied in this context is serum albumin, a major carrier protein in the blood.
| Ligand | Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| This compound | Bovine Serum Albumin (BSA) | -5.28 | THR 419, LYS 499, LYS 533, ARG 409, TYR 496, LYS 419 | [1] |
| This compound | Human Serum Albumin (HSA) | Not Reported | Interactions confirmed to be primarily through hydrophobic interactions and hydrogen bonds. | |
| This compound | Aryl Hydrocarbon Receptor (AhR) | Not Reported | Uremic toxins, in general, are known to be ligands and activators of AhR. | |
| This compound | Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) | Not Reported | Gut microbiota metabolites are known to modulate PPARγ signaling. |
Signaling Pathways
The interaction of 4-EPS with proteins can trigger specific signaling pathways. While direct docking data for 4-EPS with the Aryl Hydrocarbon Receptor (AhR) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) are not available in the reviewed literature, the known pathways for related uremic toxins and gut metabolites are presented below as likely mechanisms of action for 4-EPS.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Signaling Pathway
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of results.
Molecular Docking Workflow
This protocol outlines the general steps for performing a molecular docking study to predict the binding of a small molecule like 4-EPS to a protein target.
Molecular Docking Workflow
1. Protein Preparation:
-
Objective: To prepare the 3D structure of the target protein for docking.
-
Procedure:
-
Download the protein structure from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to each atom using a force field (e.g., Gasteiger charges).
-
Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock).
-
2. Ligand Preparation:
-
Objective: To prepare the 3D structure of 4-EPS for docking.
-
Procedure:
-
Obtain the 3D structure of 4-EPS from a chemical database (e.g., PubChem) or draw it using a molecular editor.
-
Perform energy minimization of the ligand structure to obtain a low-energy conformation.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in a suitable format (e.g., PDBQT).
-
3. Grid Box Generation:
-
Objective: To define the search space for the docking simulation on the protein.
-
Procedure:
-
Identify the binding site of the protein. If unknown, a "blind docking" approach covering the entire protein surface can be used.
-
Define the center and dimensions of a 3D grid box that encompasses the binding site.
-
4. Docking Simulation:
-
Objective: To predict the binding poses and affinities of the ligand to the protein.
-
Procedure:
-
Use a docking software (e.g., AutoDock Vina) to run the simulation.
-
The software will explore different conformations of the ligand within the defined grid box and calculate the binding energy for each pose.
-
5. Analysis of Results:
-
Objective: To analyze the docking results and identify the most likely binding mode.
-
Procedure:
-
Rank the generated poses based on their docking scores (binding energies). The pose with the lowest energy is typically considered the most favorable.
-
Visualize the top-ranked poses and the protein-ligand interactions using molecular visualization software (e.g., PyMOL, Chimera).
-
Identify the key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the ligand.
-
Fluorescence Quenching Spectroscopy Protocol
Objective: To experimentally determine the binding affinity and quenching mechanism between a protein and a ligand.
-
Materials:
-
Purified protein solution (e.g., HSA) of known concentration.
-
Ligand solution (4-EPS) of known concentration.
-
Fluorometer.
-
Cuvettes.
-
Buffer solution.
-
-
Procedure:
-
Prepare a series of solutions with a fixed concentration of the protein and varying concentrations of the ligand (4-EPS).
-
Set the excitation wavelength of the fluorometer to 280 nm or 295 nm to selectively excite tryptophan residues in the protein.
-
Measure the fluorescence emission spectrum (typically from 300 nm to 400 nm) for each solution.
-
Record the fluorescence intensity at the emission maximum for each ligand concentration.
-
Correct the fluorescence data for the inner filter effect if the ligand absorbs light at the excitation or emission wavelengths.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant and mechanism (static or dynamic).
-
For static quenching, calculate the binding constant (Ka) and the number of binding sites (n) from the modified Stern-Volmer equation.
-
Circular Dichroism (CD) Spectroscopy Protocol
Objective: To investigate changes in the secondary structure of a protein upon ligand binding.
-
Materials:
-
Purified protein solution.
-
Ligand solution (4-EPS).
-
CD spectropolarimeter.
-
Cuvettes with a short path length (e.g., 1 mm).
-
Buffer solution.
-
-
Procedure:
-
Prepare samples of the protein alone and the protein incubated with the ligand (4-EPS) at a specific molar ratio.
-
Record the CD spectra of the samples in the far-UV region (typically 190-260 nm).
-
Record a baseline spectrum of the buffer solution and subtract it from the sample spectra.
-
Convert the raw CD data (in millidegrees) to mean residue ellipticity [θ].
-
Analyze the CD spectra to estimate the percentage of α-helix, β-sheet, and random coil structures in the protein in the absence and presence of the ligand.
-
Compare the spectra to identify any significant conformational changes in the protein upon ligand binding.
-
Conclusion
The provided data and protocols offer a comprehensive resource for researchers investigating the interactions of this compound with proteins. While the binding to serum albumin is a key initial step in understanding its distribution and bioavailability, further studies are warranted to elucidate its interactions with other potential protein targets, such as the Aryl Hydrocarbon Receptor and PPARγ, to fully unravel its biological roles and pathological implications. The detailed experimental workflows are intended to facilitate standardized and reproducible research in this critical area.
References
Application Notes and Protocols for the Mass Spectrometric Analysis of 4-Ethylphenyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenyl sulfate (4-EPS) is a gut microbial metabolite recognized as a protein-bound uremic toxin.[1] Elevated levels of 4-EPS have been associated with several health conditions, including chronic kidney disease (CKD) and autism spectrum disorders.[1][2] As a result, the accurate and sensitive quantification of 4-EPS in biological matrices is crucial for clinical research and drug development to understand its role in pathophysiology and to assess the efficacy of therapeutic interventions.
This document provides detailed application notes and protocols for the analytical determination of this compound in biological samples, primarily human plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Standards
A high-purity analytical standard is fundamental for the development of a robust and accurate quantitative method. Several chemical suppliers offer this compound and its isotopically labeled internal standard.
Table 1: Commercially Available Analytical Standards for this compound
| Compound | Supplier | Catalog Number (Example) | Purity | Form | Storage |
| This compound | Sigma-Aldrich | - | ≥98.0% (HPLC) | Solid | -20°C |
| This compound | InvivoChem | - | - | White to off-white solid powder | Powder: -20°C for 3 years |
| This compound | APExBIO | - | 98.00% | Solid | -20°C |
| This compound | RayBiotech | - | - | Solid | -20°C |
| This compound sodium salt | Sigma-Aldrich | - | ≥98.0% (HPLC) | Solid | -20°C |
Note: Catalog numbers are not provided as they can vary. Please refer to the respective supplier's website for current product information.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like 4-EPS from complex biological matrices such as plasma or serum.
Materials:
-
Biological sample (e.g., human plasma, serum)
-
Internal Standard (IS) working solution (e.g., 4-Ethylphenyl-d7 sulfate in methanol/acetonitrile)
-
Precipitation solvent: Acetonitrile or methanol, chilled to 4°C
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Centrifuge capable of reaching >10,000 x g at 4°C
-
96-well plate or autosampler vials
Protocol:
-
Thaw frozen plasma or serum samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Pipette 50 µL of the sample into a clean 1.5 mL microcentrifuge tube.
-
Add 150 µL of the cold precipitation solvent containing the internal standard at the desired concentration. The ratio of sample to solvent is typically 1:3.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vial, being cautious not to disturb the protein pellet.
-
The samples are now ready for LC-MS/MS analysis.
LC-MS/MS Method
A robust and sensitive LC-MS/MS method is essential for the accurate quantification of 4-EPS. The following parameters are based on a validated method for the analysis of uremic toxins, including 4-EPS.[3]
Instrumentation:
-
LC System: UHPLC or HPLC system
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A gradient elution is recommended to ensure good separation from matrix components. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 201.0 -> Product ion (Q2) m/z 121.0[3]
-
Internal Standard (e.g., 4-Ethylphenyl-d7 sulfate): The MRM transition for the deuterated internal standard should be determined by infusing the standard and selecting an appropriate precursor and product ion.
-
-
Collision Energy (CE): This parameter needs to be optimized for the specific instrument being used. It is recommended to perform a compound optimization by infusing a standard solution of 4-EPS and varying the collision energy to find the value that yields the highest intensity for the product ion.
Data Presentation
The performance of the bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include linearity, sensitivity (limit of detection and quantification), precision, accuracy, and recovery.
Table 2: Predicted Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |
| 201.0 ([M-H]⁻) | 121.0 | SO₃ (80 Da) |
| 201.0 ([M-H]⁻) | 97.0 | C₈H₈O (120 Da) - HSO₄⁻ fragment |
Note: The primary fragmentation pathway for aryl sulfates in negative ion mode is the loss of SO₃.
Table 3: Example Quantitative Performance of a Validated LC-MS/MS Method for a Structurally Similar Compound (p-Cresyl Sulfate)
| Parameter | Result |
| Linearity Range | 100 - 40,000 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[4] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Note: This table provides example data for a similar uremic toxin, p-cresyl sulfate, as specific quantitative validation data for 4-EPS was not available in the cited literature.[4] These values can serve as a benchmark for method development and validation for 4-EPS.
Signaling Pathways and Logical Relationships
While 4-EPS is primarily studied as a uremic toxin and biomarker, its mechanism of action involves interactions with biological systems. The logical relationship for its analysis is a straightforward workflow from sample collection to data interpretation.
Conclusion
The provided protocols and application notes offer a comprehensive guide for the quantitative analysis of this compound in biological matrices using LC-MS/MS. The use of a stable isotope-labeled internal standard and a validated method are critical for achieving accurate and reproducible results. This information is intended to support researchers and scientists in their studies of uremic toxins and other areas where the quantification of 4-EPS is of interest.
References
- 1. A metabolomics approach identified toxins associated with uremic symptoms in advanced chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantitative analysis of uremic toxins by LC-MS/MS with a reversed-phase/cation-exchange/anion-exchange tri-modal mixed-mode column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes & Protocols for Assessing the Impact of 4-Ethylphenyl Sulfate on Brain Tissue Using Ex Vivo Culture Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethylphenyl sulfate (4-EPS) is a gut microbial metabolite derived from dietary tyrosine that has been identified as a neuroactive compound.[1] Elevated levels of 4-EPS have been associated with atypical neurodevelopment and anxiety-like behaviors in animal models.[1][2] Crucially, 4-EPS can cross the blood-brain barrier, directly exposing the central nervous system (CNS) to its effects.[1] Research suggests that a primary target of 4-EPS within the brain is the oligodendrocyte, the cell type responsible for myelination of neuronal axons.[3] Impairment of oligodendrocyte maturation and function can disrupt neural signaling and has been linked to various neurological and psychiatric conditions.[1][4]
Ex vivo brain slice cultures, particularly organotypic cultures, offer a powerful model system to investigate the direct impact of compounds like 4-EPS on the complex cellular architecture of the brain.[5] These cultures preserve the three-dimensional structure, local synaptic circuitry, and diverse cell populations (neurons, astrocytes, microglia, and oligodendrocytes) of the brain region from which they are derived.[5] This allows for the study of cellular interactions and pathological mechanisms in a system that closely mimics the in vivo environment while permitting precise experimental control and direct observation.
These application notes provide detailed protocols for utilizing organotypic brain slice cultures and primary neuron-glia cultures to quantitatively assess the neurotoxic and neuromodulatory effects of 4-EPS, with a focus on oligodendrocyte health and neuroinflammation.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize key quantitative endpoints that can be assessed when studying the impact of 4-EPS on ex vivo brain cultures. The data presented are illustrative, based on published findings, and should be replaced with experimental results.[1]
Table 1: Effect of 4-EPS on Oligodendrocyte and Myelination Markers
| Treatment Group | Marker | Assay | Mean Fold Change (vs. Control) | Standard Deviation | p-value |
| Control (Vehicle) | NG2 (Oligodendrocyte Precursor) | qPCR / IHC | 1.0 | 0.15 | - |
| 4-EPS (e.g., 25 µM) | NG2 (Oligodendrocyte Precursor) | qPCR / IHC | ↑ 1.8 | 0.25 | < 0.05 |
| Control (Vehicle) | MBP (Mature Oligodendrocyte / Myelin) | qPCR / Western / IHC | 1.0 | 0.12 | - |
| 4-EPS (e.g., 25 µM) | MBP (Mature Oligodendrocyte / Myelin) | qPCR / Western / IHC | ↓ 0.6 | 0.10 | < 0.05 |
| Control (Vehicle) | MOG (Mature Oligodendrocyte / Myelin) | qPCR / Western / IHC | 1.0 | 0.20 | - |
| 4-EPS (e.g., 25 µM) | MOG (Mature Oligodendrocyte / Myelin) | qPCR / Western / IHC | ↓ 0.5 | 0.18 | < 0.05 |
| Control (Vehicle) | Myelin-Axon Colocalization (MBP/Neurofilament) | Confocal Microscopy | 1.0 (Normalized) | 0.15 | - |
| 4-EPS (e.g., 25 µM) | Myelin-Axon Colocalization (MBP/Neurofilament) | Confocal Microscopy | ↓ 0.4 | 0.11 | < 0.01 |
IHC: Immunohistochemistry; qPCR: Quantitative Polymerase Chain Reaction; MBP: Myelin Basic Protein; MOG: Myelin Oligodendrocyte Glycoprotein; NG2: Neuron-glial antigen 2.
Table 2: Effect of 4-EPS on Neuroinflammatory Markers
| Treatment Group | Marker | Assay | Concentration (pg/mL) | Standard Deviation | p-value |
| Control (Vehicle) | TNF-α | ELISA | 15.2 | 3.1 | - |
| 4-EPS (e.g., 25 µM) | TNF-α | ELISA | 45.8 | 6.5 | < 0.05 |
| Control (Vehicle) | IL-1β | ELISA | 8.5 | 1.9 | - |
| 4-EPS (e.g., 25 µM) | IL-1β | ELISA | 22.1 | 4.3 | < 0.05 |
| Control (Vehicle) | IL-6 | ELISA | 20.4 | 4.8 | - |
| 4-EPS (e.g., 25 µM) | IL-6 | ELISA | 55.9 | 9.7 | < 0.01 |
| Control (Vehicle) | Iba1 (Microglia Marker) | IHC / Western | 1.0 (Normalized) | 0.2 | - |
| 4-EPS (e.g., 25 µM) | Iba1 (Microglia Marker) | IHC / Western | 2.5 (Normalized) | 0.4 | < 0.01 |
ELISA: Enzyme-Linked Immunosorbent Assay; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; IL-6: Interleukin-6; Iba1: Ionized calcium-binding adapter molecule 1.
Visualizations: Workflows and Signaling Pathways
Experimental Protocols
Protocol 1: Organotypic Brain Slice Culture Preparation
This protocol describes the preparation of organotypic brain slice cultures from postnatal day 8-10 (P8-P10) mouse pups, a common timepoint for studying myelination.
Materials:
-
P8-P10 C57BL/6 mouse pups
-
Dissection Medium: Gey’s Balanced Salt Solution (GBSS) supplemented with 25 mM D-glucose, chilled to 4°C and continuously bubbled with 95% O₂/5% CO₂.
-
Culture Medium: 50% Basal Medium Eagle (BME), 25% Earle’s Balanced Salt Solution (EBSS), 25% heat-inactivated horse serum, 2 mM L-glutamine, and 25 mM D-glucose.
-
Millicell cell culture inserts (0.4 µm pore size)
-
6-well culture plates
-
Vibratome (e.g., Leica VT1200 S)
-
Sterile dissection tools, fine paintbrushes, and Pasteur pipettes
-
Humidified incubator (37°C, 5% CO₂)
Methodology:
-
Aseptic Preparation: Perform all steps under sterile conditions in a laminar flow hood. Pre-chill the vibratome stage and buffer tray.
-
Tissue Harvest: Anesthetize a P8-P10 mouse pup by hypothermia and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated Dissection Medium.
-
Sectioning: Separate the cerebral hemispheres. Glue one hemisphere onto the vibratome stage using cyanoacrylate glue. Submerge the stage in the chilled, oxygenated Dissection Medium.
-
Slicing: Cut 300 µm-thick coronal or sagittal slices. Using a sterile, fine-tipped paintbrush, carefully transfer the desired slices (e.g., containing the corpus callosum and cortex) to a petri dish containing fresh, cold Dissection Medium.
-
Plating: Prepare 6-well plates by adding 1 mL of pre-warmed Culture Medium to each well and placing a Millicell insert inside.
-
Slice Transfer: Carefully transfer one slice onto the center of each Millicell insert membrane using a cut-off P1000 pipette tip or a sterile spatula. Ensure the slice lies flat on the membrane.
-
Medium Removal: Gently aspirate any excess Dissection Medium from the surface of the membrane, ensuring the slice is nourished from below by the Culture Medium via capillary action.
-
Incubation: Place the 6-well plates in a humidified incubator at 37°C with 5% CO₂.
-
Maintenance: Change the culture medium every 2-3 days by aspirating the old medium from the well and replacing it with 1 mL of fresh, pre-warmed Culture Medium. The slices are typically allowed to stabilize for 7-10 days before experimental treatment.
Protocol 2: 4-EPS Treatment of Organotypic Cultures
Materials:
-
Stabilized organotypic brain slice cultures (from Protocol 1)
-
This compound (4-EPS) stock solution (e.g., 10 mM in sterile PBS or culture medium)
-
Fresh Culture Medium
Methodology:
-
Preparation of Treatment Media: Prepare fresh Culture Medium containing the desired final concentrations of 4-EPS (e.g., 0 µM [Vehicle Control], 10 µM, 25 µM, 50 µM). Serially dilute the 4-EPS stock solution into the medium under sterile conditions.
-
Treatment Application: After the 7-10 day stabilization period, perform a full medium change on the slice cultures. Aspirate the existing medium from each well and replace it with 1 mL of the appropriate treatment medium (Vehicle or 4-EPS concentrations).
-
Incubation: Return the plates to the incubator and culture for the desired treatment duration (e.g., 48 to 72 hours). Ensure each treatment condition has sufficient biological replicates (n=3-5 slices per condition is recommended).
-
Endpoint Collection: At the end of the treatment period, collect the culture medium from each well and store at -80°C for subsequent analysis (e.g., ELISA for cytokines). The brain slices can then be processed for either immunohistochemistry or molecular analysis.
-
For Immunohistochemistry: Gently rinse the insert with the slice in PBS, then fix by submerging the insert in 4% paraformaldehyde (PFA) for 4 hours at 4°C.
-
For Molecular Analysis (qPCR/Western Blot): Gently rinse the insert with the slice in ice-cold PBS. Using a fine paintbrush, carefully slide the slice off the membrane into a microcentrifuge tube, snap-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 3: Endpoint Analysis
A. Immunohistochemistry (IHC) for Myelination and Glial Markers
Materials:
-
Fixed brain slices on membranes (from Protocol 2)
-
Blocking Buffer: PBS with 5% Bovine Serum Albumin (BSA) and 0.3% Triton X-100.
-
Primary Antibodies (diluted in Blocking Buffer):
-
Anti-MBP (Myelin Basic Protein) for mature myelin.
-
Anti-NG2 for oligodendrocyte precursor cells.
-
Anti-Iba1 for microglia.
-
Anti-Neurofilament for neuronal axons.
-
-
Fluorescently-conjugated secondary antibodies.
-
DAPI for nuclear staining.
-
Mounting medium.
Methodology:
-
Permeabilization & Blocking: Carefully cut the membrane with the fixed slice and place it in a well of a 24-well plate. Wash 3x with PBS. Permeabilize and block by incubating in Blocking Buffer for 2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the slice with primary antibodies overnight at 4°C on a shaker.
-
Washing: Wash the slice 3x for 10 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate with appropriate fluorescently-conjugated secondary antibodies for 2 hours at room temperature, protected from light.
-
Counterstaining & Mounting: Wash 3x with PBS. Incubate with DAPI for 10 minutes. Perform a final wash and then carefully mount the membrane (slice-side up) onto a glass slide using an anti-fade mounting medium.
-
Imaging & Analysis: Acquire images using a confocal microscope. Quantify fluorescence intensity, cell counts (e.g., Iba1+ cells), and colocalization (e.g., MBP with Neurofilament) using image analysis software like ImageJ/Fiji.
B. Quantitative PCR (qPCR) for Gene Expression
Materials:
-
Frozen brain slices (from Protocol 2)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Mbp, Mog, Cspg4, Tnf, Il1b) and a housekeeping gene (e.g., Gapdh).
Methodology:
-
RNA Extraction: Homogenize the brain slice and extract total RNA according to the kit manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for all samples.
-
qPCR: Perform qPCR using the appropriate primers.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treatment groups to the vehicle control.
C. ELISA for Secreted Cytokines
Materials:
-
Collected culture medium (from Protocol 2)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β).
Methodology:
-
Follow the manufacturer's protocol for the specific ELISA kit.
-
Measure the absorbance using a plate reader.
-
Calculate the concentration of each cytokine in the samples based on the standard curve. Normalize data to total protein content of the corresponding slice if desired.
References
- 1. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Bacterial-Derived Aromatic Amino Acids Metabolites Relevant in Autism Spectrum Disorders: A Comprehensive Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Regulation of myelin genes implicated in psychiatric disorders by functional activity in axons [frontiersin.org]
- 5. Human post-mortem organotypic brain slice cultures: a tool to study pathomechanisms and test therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying 4-Ethylphenyl Sulfate Uptake in Human Proximal Tubular Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethylphenyl sulfate (4-EPS) is a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1][2] Elevated levels of 4-EPS and other uremic toxins are associated with the progression of CKD and its cardiovascular complications. The renal proximal tubule is a critical site for the active secretion of organic anions, a process mediated by a variety of transporters. Understanding the mechanisms and kinetics of 4-EPS uptake in human proximal tubular cells is essential for developing therapeutic strategies to enhance its clearance and mitigate its toxicity.
This application note provides detailed protocols for quantifying the uptake of 4-EPS in the human proximal tubular cell line, HK-2, a widely used in vitro model for studying renal transport and toxicity.[2][3][4] The primary transporters implicated in the uptake of small, hydrophilic organic anions in the kidney are the Organic Anion Transporters 1 (OAT1/SLC22A6) and 3 (OAT3/SLC22A8), which are located on the basolateral membrane of proximal tubule cells.[5][6][7][8] These transporters mediate the uptake of a wide range of endogenous and exogenous compounds, including uremic toxins like phenylsulfate and indoxyl sulfate, from the blood into the tubular cells for subsequent secretion into the urine.[5][9] This document outlines methods for cell culture, uptake assays, and quantification of intracellular 4-EPS using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, potential signaling pathways affected by uremic toxins in these cells are discussed.
Data Presentation
Table 1: Putative Kinetic Parameters for this compound Uptake
| Substrate | Transporter | Km (µM) | Vmax (pmol/mg protein/min) | Cell System | Reference |
| p-Aminohippurate (PAH) | hOAT1 | 31 - 48 | Not Reported | Human Kidney Slices | [10] |
| Estrone Sulfate | hOAT3 | 9.2 - 11 | Not Reported | Human Kidney Slices | [10] |
| d3-Creatinine | hOCT2 | 3,100 | 408 | OCT2-overexpressing cells | [11] |
| Benzylpenicillin (PCG) | hOAT3 | 14 - 90 | Not Reported | Human Kidney Slices | [10] |
Note: These values are for substrates other than 4-EPS and are provided as a general guide. Experimental determination of Km and Vmax is necessary for 4-EPS.
Table 2: Example of Quantitative Uptake Data for 4-EPS
This table illustrates how to present quantitative data from a 4-EPS uptake experiment.
| Condition | 4-EPS Concentration (µM) | Incubation Time (min) | Intracellular 4-EPS (pmol/mg protein) |
| Control | 50 | 5 | 150.2 ± 12.5 |
| Probenecid (1 mM) | 50 | 5 | 25.8 ± 3.1 |
| Control | 100 | 5 | 280.4 ± 22.9 |
| Probenecid (1 mM) | 100 | 5 | 45.1 ± 5.7 |
| Control | 50 | 15 | 425.6 ± 35.1 |
| Probenecid (1 mM) | 50 | 15 | 70.3 ± 8.2 |
Data are presented as mean ± standard deviation (n=3). Probenecid is a known inhibitor of OAT1 and OAT3.
Experimental Protocols
Protocol 1: Culture of HK-2 Cells
-
Cell Line: HK-2 (ATCC® CRL-2190™), a human proximal tubular epithelial cell line.
-
Growth Medium: Keratinocyte-Serum Free Medium (K-SFM) supplemented with 5 ng/mL human recombinant epidermal growth factor (EGF) and 0.05 mg/mL bovine pituitary extract (BPE).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS), and detach using Trypsin-EDTA. Resuspend cells in fresh growth medium and seed into new culture flasks or plates.
-
Plating for Uptake Assays: Seed HK-2 cells into 24-well or 48-well plates at a density of 1-2 x 10^5 cells/well. Allow cells to grow to a confluent monolayer for 2-3 days before the uptake experiment.
Protocol 2: this compound Uptake Assay
-
Preparation of Uptake Buffer: Prepare a Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.4.
-
Preparation of 4-EPS Solutions: Prepare stock solutions of 4-EPS in the uptake buffer. For kinetic experiments, prepare a range of concentrations (e.g., 1 µM to 1 mM). If using radiolabeled 4-EPS (e.g., ³H- or ¹⁴C-labeled), mix with unlabeled 4-EPS to achieve the desired specific activity and final concentrations.
-
Inhibitor Solutions: To confirm the involvement of specific transporters, prepare uptake solutions containing known inhibitors. For OATs, probenecid (1 mM) is a commonly used inhibitor.
-
Uptake Experiment: a. Aspirate the culture medium from the confluent HK-2 cell monolayers. b. Wash the cells twice with pre-warmed (37°C) uptake buffer. c. Pre-incubate the cells with uptake buffer (or buffer containing inhibitors) for 10-15 minutes at 37°C. d. Initiate the uptake by aspirating the pre-incubation buffer and adding the 4-EPS solution. e. Incubate for a specific time period (e.g., 5, 15, 30 minutes). For initial rate measurements, use a short incubation time where uptake is linear. f. Terminate the uptake by rapidly aspirating the 4-EPS solution and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: a. Add a suitable lysis buffer (e.g., 0.1 M NaOH or RIPA buffer) to each well. b. Incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Quantification: a. If using radiolabeled 4-EPS, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. b. If using non-radiolabeled 4-EPS, proceed to Protocol 3 for LC-MS/MS analysis. c. Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay) to normalize the uptake data (pmol of 4-EPS/mg of protein).
Protocol 3: Quantification of 4-EPS by LC-MS/MS
-
Sample Preparation from Cell Lysate: a. To an aliquot of the cell lysate, add a deuterated internal standard (e.g., 4-EPS-d4) to a final concentration of 100 nM. b. Precipitate proteins by adding 3 volumes of ice-cold acetonitrile. c. Vortex and incubate at -20°C for 30 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 4-EPS and the internal standard. These transitions need to be optimized for the specific instrument.
-
-
Data Analysis: a. Generate a standard curve by analyzing known concentrations of 4-EPS. b. Calculate the concentration of 4-EPS in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. c. Normalize the intracellular concentration of 4-EPS to the protein content of the cell lysate.
Mandatory Visualization
Caption: Experimental workflow for quantifying 4-EPS uptake in HK-2 cells.
Caption: Putative transport mechanism of 4-EPS via OAT1/OAT3.
Caption: Potential signaling pathways affected by 4-EPS in proximal tubular cells.
Putative Signaling Pathways Modulated by this compound
While the direct effects of 4-EPS on intracellular signaling in human proximal tubular cells are not extensively characterized, studies on the related uremic toxin, indoxyl sulfate, provide insights into potential pathways. Indoxyl sulfate has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS).[6][12] This increase in ROS can subsequently activate several downstream signaling cascades, including:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The ERK and JNK signaling pathways can be activated by oxidative stress, leading to inflammatory responses and apoptosis.[6]
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, and its modulation by uremic toxins can influence cell fate.[6][13] Studies on indoxyl sulfate have shown a decrease in PI3K expression.[6]
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. Its activation is a common response to cellular stress, including that induced by uremic toxins.[12]
The activation of these pathways can contribute to the pathophysiology of CKD by promoting inflammation, fibrosis, and tubular cell injury.[14] Further research is needed to specifically elucidate the signaling pathways modulated by 4-EPS in human proximal tubular cells.
References
- 1. waters.com [waters.com]
- 2. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel method for kinetic analysis applied to transport by the uniporter OCT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular and molecular aspects of drug transport in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the renal tubular transport of creatinine by activity-based protein profiling and transport kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI Insight - Indoxyl sulfate reduces Ito,f by activating ROS/MAPK and NF-κB signaling pathways [insight.jci.org]
- 13. Relaxin Attenuates Contrast-Induced Human Proximal Tubular Epithelial Cell Apoptosis by Activation of the PI3K/Akt Signaling Pathway In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Persistent activation of autophagy in kidney tubular cells promotes renal interstitial fibrosis during unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of 4-Ethylphenyl Sulfate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenyl sulfate (4EPS) is a gut microbiota-derived metabolite that has garnered significant interest in the scientific community due to its potential role in host physiology and pathophysiology. As a sulfated conjugate of 4-ethylphenol, which is produced from the microbial metabolism of dietary tyrosine, 4EPS is absorbed into the systemic circulation and has been shown to cross the blood-brain barrier. Emerging research has implicated elevated levels of 4EPS in neurological and behavioral changes in rodent models, making the study of its pharmacokinetic profile crucial for understanding its biological effects and toxicological potential.
These application notes provide a comprehensive overview of the methodologies required for the pharmacokinetic analysis of 4EPS in rodent models. Due to the limited availability of published, detailed pharmacokinetic parameters for this compound, this document utilizes data from a structurally similar and well-studied compound, p-cresol sulfate (PCS), as an illustrative example. The protocols provided are designed to be readily adaptable for 4EPS studies.
Data Presentation: Pharmacokinetic Parameters of a Structurally Similar Compound
The following tables summarize the pharmacokinetic parameters of p-cresol sulfate (PCS) and its precursor, p-cresol, in rodent models. This data is presented to offer a comparative reference for researchers designing and interpreting pharmacokinetic studies of 4EPS.
Table 1: Pharmacokinetic Parameters of p-Cresol Sulfate (PCS) in Mice Following a Single Intraperitoneal Injection (10 mg/kg)
| Parameter | Value | Unit |
| Cmax (Total PCS) | 5.01 ± 1.59 | mg/dL |
| Tmax (Total PCS) | 10 | minutes |
| Cmax (Free PCS) | 0.82 ± 0.24 | mg/dL |
| Tmax (Free PCS) | 10 | minutes |
Data adapted from a study on the effects of PCS on insulin resistance in mice.[1]
Table 2: Pharmacokinetic Parameters of p-Cresol in Rats Following a Single Intravenous Bolus (3 mg)
| Parameter | Value | Unit |
| Half-life (t½) | 1.5 ± 0.8 | hours |
| Total Clearance (CLt) | 23.2 ± 4.5 | mL/min/kg |
| Renal Clearance (CLr) | 4.8 ± 2.0 | mL/min/kg |
Data adapted from a study on the kinetics of p-cresol in healthy rats.
Experimental Protocols
Detailed methodologies for key experiments in the pharmacokinetic analysis of 4EPS are provided below. These protocols are based on established practices for similar small molecules in rodent models.
Protocol 1: Administration of this compound to Rodents
1.1. Oral Gavage Administration (for Rats and Mice)
-
Objective: To administer a precise dose of 4EPS directly into the stomach.
-
Materials:
-
This compound (solid or solution)
-
Vehicle (e.g., sterile water, saline, or a suitable aqueous solution)
-
Gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Animal scale
-
-
Procedure:
-
Prepare the dosing solution of 4EPS in the chosen vehicle at the desired concentration. Ensure 4EPS is fully dissolved.
-
Weigh the animal to determine the correct volume of the dosing solution to administer.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head. For rats, more secure restraint may be necessary.
-
Measure the distance from the animal's snout to the last rib to estimate the length of the gavage needle to be inserted.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the dosing solution.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.[2]
-
1.2. Intraperitoneal (IP) Injection (for Mice)
-
Objective: To administer 4EPS into the peritoneal cavity for rapid absorption.
-
Materials:
-
This compound solution (sterile)
-
Syringes with appropriate gauge needles (e.g., 25-27G for mice)
-
Disinfectant (e.g., 70% ethanol)
-
-
Procedure:
-
Prepare the sterile dosing solution of 4EPS.
-
Weigh the animal to calculate the required injection volume.
-
Restrain the mouse, typically by holding the scruff of the neck and turning the animal to expose the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid internal organs.[3][4]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or fluid is drawn back, confirming correct placement.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Serial Blood Sampling in Mice
-
Objective: To collect multiple blood samples from a single mouse over time to construct a pharmacokinetic profile.
-
Materials:
-
Lancets or fine-tipped needles
-
Micro-hematocrit tubes or other capillary tubes
-
Microcentrifuge tubes pre-coated with an anticoagulant (e.g., EDTA or heparin)
-
Warming lamp or pad (optional, to promote blood flow)
-
Gauze
-
-
Procedure (Submandibular Vein Sampling):
-
Securely restrain the mouse.
-
Puncture the submandibular vein with a lancet.
-
Collect the blood drops into a micro-hematocrit tube.[5]
-
Transfer the blood into a pre-labeled anticoagulant-coated microcentrifuge tube.
-
Apply gentle pressure to the puncture site with gauze to stop the bleeding.
-
Repeat the sampling at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Keep the collected blood samples on ice until processing.
-
Protocol 3: Plasma Sample Preparation for LC-MS/MS Analysis
-
Objective: To extract 4EPS from plasma and prepare it for quantification by LC-MS/MS.
-
Materials:
-
Collected blood samples in anticoagulant tubes
-
Centrifuge
-
Pipettes and tips
-
Protein precipitation solvent (e.g., cold acetonitrile or methanol)
-
Vortex mixer
-
Centrifugal evaporator or nitrogen evaporator (optional)
-
Reconstitution solvent (compatible with LC mobile phase)
-
LC-MS vials
-
-
Procedure:
-
Centrifuge the blood samples at approximately 2000 x g for 15 minutes at 4°C to separate the plasma.[6]
-
Carefully collect the supernatant (plasma) and transfer it to a new microcentrifuge tube.
-
To a known volume of plasma (e.g., 50 µL), add a 3-fold volume of cold protein precipitation solvent (e.g., 150 µL of acetonitrile).[7]
-
Vortex the mixture vigorously for 1-2 minutes to precipitate the proteins.
-
Centrifuge the mixture at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness using a centrifugal evaporator or a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., 50% methanol in water) compatible with the LC-MS/MS mobile phase.
-
Vortex to dissolve the residue and transfer the solution to an LC-MS vial for analysis.
-
Protocol 4: Quantitative Analysis of this compound by LC-MS/MS
-
Objective: To quantify the concentration of 4EPS in plasma samples using a validated LC-MS/MS method.
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
General LC-MS/MS Parameters (to be optimized):
-
LC Column: A C18 reversed-phase column is typically suitable for separating phenolic compounds.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization.
-
Ionization Mode: ESI in negative ion mode is generally preferred for sulfated compounds.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode should be used for selective and sensitive quantification. This involves monitoring a specific precursor ion to product ion transition for 4EPS and an internal standard.
-
-
Method Validation:
-
The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
-
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software.
-
Mandatory Visualizations
Caption: Experimental workflow for pharmacokinetic analysis of this compound.
Caption: Biosynthesis and disposition of this compound.
References
- 1. p-Cresyl Sulfate Promotes Insulin Resistance Associated with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenolic sulfates as new and highly abundant metabolites in human plasma after ingestion of a mixed berry fruit purée | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
Troubleshooting & Optimization
Troubleshooting low recovery of 4-Ethylphenyl sulfate during extraction
Technical Support Center: 4-Ethylphenyl Sulfate Extraction
Welcome to the technical support center for the extraction of this compound (4EPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the recovery of this compound from biological matrices.
Frequently Asked Questions (FAQs)
Q1: My recovery of this compound is consistently low. What are the most common causes?
Low recovery of this compound can stem from several factors throughout the sample preparation and extraction workflow. The most common issues include:
-
Analyte Degradation: this compound can undergo hydrolysis, where the sulfate group is cleaved, especially under harsh pH or high-temperature conditions.[1][2]
-
Suboptimal pH: The pH of the sample and solvents is critical. Incorrect pH can lead to poor retention on solid-phase extraction (SPE) sorbents or inefficient partitioning during liquid-liquid extraction (LLE).[3]
-
Inefficient Extraction: The chosen solvent for LLE may not have the optimal polarity to efficiently extract 4EPS.[4] Similarly, the sorbent used for SPE may not be appropriate for retaining the analyte.[5]
-
Strong Protein Binding: this compound is a protein-bound uremic toxin and can bind strongly to plasma proteins like albumin.[6][7][8] If proteins are not efficiently removed, the analyte will be lost in the protein pellet, significantly reducing recovery.
-
Losses During Cleanup/Elution: In SPE, the wash solvent may be too strong, causing premature elution of the analyte. Conversely, the elution solvent may be too weak to completely recover the analyte from the sorbent.[9][10]
Q2: How does pH affect the stability and extraction of this compound?
The pH plays a dual role in both the stability and the efficiency of extraction, often requiring a careful balance.
-
Stability: Aryl sulfates can be susceptible to hydrolysis under acidic conditions.[2] To maintain the integrity of the this compound molecule, it is advisable to keep samples at a neutral or slightly acidic pH and at low temperatures (e.g., on ice) throughout the procedure.[11]
-
Extraction Efficiency:
-
For Solid-Phase Extraction (SPE): The pH must be optimized for analyte retention. For reversed-phase sorbents (like C18), the analyte should be in its most neutral, non-ionized form. Since 4EPS is a strong acid, this is difficult to achieve. A more suitable approach is Weak Anion Exchange (WAX) SPE, which requires a pH that ensures 4EPS is negatively charged and the sorbent is positively charged.
-
For Liquid-Liquid Extraction (LLE): Adjusting the sample pH can alter the polarity of 4EPS, influencing how it partitions between the aqueous sample and the immiscible organic solvent.[4]
-
Q3: I'm using Liquid-Liquid Extraction (LLE). How can I optimize it for this compound?
To improve LLE recovery, consider the following optimizations:
-
Solvent Selection: Since this compound is relatively polar, you may need a more polar extraction solvent (e.g., ethyl acetate) to effectively partition it from the aqueous matrix. Matching the polarity of the solvent to the analyte is key.[4]
-
Increase Solvent-to-Sample Ratio: Using a higher ratio of organic solvent to the aqueous sample (e.g., 7:1) can improve recovery.[4]
-
Salting Out: Adding a neutral salt (e.g., sodium sulfate or sodium chloride) to the aqueous sample can decrease the solubility of this compound in the aqueous phase, driving more of it into the organic solvent.[4][12]
-
Multiple Extractions: Performing two or three sequential extractions with fresh portions of the organic solvent and combining the extracts will yield higher recovery than a single extraction with the same total volume of solvent.
-
Prevent Emulsion: If emulsions form at the interface, they can be broken by centrifugation or by adding a small amount of salt.
Q4: I'm using Solid-Phase Extraction (SPE) and suspect analyte loss. How can I troubleshoot this?
A systematic approach is the best way to identify where the analyte is being lost.[13] Collect and analyze the eluate from each step of the SPE process (load, wash, and elution).
-
Analyte Found in the "Load" Fraction: This indicates poor retention.
-
Cause: The sorbent choice may be incorrect, or the sample solvent is too strong. The pH might be wrong for the retention mechanism.[3]
-
Solution: For a polar compound like 4EPS, consider a hydrophilic-lipophilic balanced (HLB) polymer-based sorbent or a weak anion exchange (WAX) sorbent. Ensure the sample is diluted in a weak solvent and the pH is optimized for retention.[10]
-
-
Analyte Found in the "Wash" Fraction:
-
Cause: The wash solvent is too strong and is prematurely stripping the analyte from the sorbent.[10]
-
Solution: Use a weaker wash solvent. For example, if using 10% methanol, try reducing it to 5% methanol in water.
-
-
Analyte Not Found in Elution (or Recovery is Low):
-
Cause: The elution solvent is too weak to desorb the analyte from the sorbent.[5]
-
Solution: Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). For WAX sorbents, the elution solvent must contain a component (like an acid or base) to neutralize the charge interactions. Ensure you are using a sufficient volume of elution solvent.[9]
-
Q5: Could the this compound be degrading during my sample preparation?
Yes, degradation via hydrolysis is a significant concern for aryl sulfates.[1][14] The sulfate ester bond can be cleaved, especially under certain conditions.
-
Temperature: High temperatures can accelerate hydrolysis. Always keep samples on ice or at 4°C during processing. Avoid high heat during solvent evaporation steps; use a gentle stream of nitrogen at room temperature if possible.[15]
-
pH: Strongly acidic or alkaline conditions can promote hydrolysis.[2] It is generally recommended to work within a slightly acidic to neutral pH range to maintain stability.[11]
-
Enzymatic Activity: Biological samples may contain sulfatase enzymes that can hydrolyze the analyte.[14][16] Promptly processing samples or using enzyme inhibitors can mitigate this risk.
Q6: What role does protein binding play in low recovery from plasma/serum samples?
This compound is known to bind to serum proteins, particularly albumin.[6][7][8] This binding is a major cause of low recovery if not addressed properly.
-
Problem: If the analyte is bound to protein, it will not be free for extraction. During a protein precipitation step, the bound analyte will be removed along with the precipitated protein.[17]
-
Solution: An efficient protein precipitation step is crucial before extraction. Add a sufficient volume of ice-cold organic solvent (e.g., 3 volumes of acetonitrile or methanol to 1 volume of plasma), vortex thoroughly, and centrifuge at a high speed to pellet the proteins. The supernatant, which contains the now-released this compound, can then be taken for LLE or SPE.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₄S | General Chemical Knowledge |
| Average Molecular Weight | 202.23 g/mol | General Chemical Knowledge |
| Appearance | White to off-white solid | General Chemical Knowledge |
| Nature | Aryl sulfate, strong acid | General Chemical Knowledge |
| Known Interactions | Binds to serum albumin | [6][7][8] |
| Key Instability | Susceptible to hydrolysis | [1][2][14] |
Table 2: Recommended Starting Conditions for Extraction Method Optimization
| Method | Parameter | Recommended Starting Condition | Notes |
| Sample Handling | Temperature | Keep on ice or at 4°C | Minimizes degradation.[15] |
| pH | Adjust to 6.0-7.0 if possible | Balances stability and extraction efficiency.[11] | |
| Protein Precipitation | Solvent | Ice-cold Acetonitrile (3:1 ratio) | Essential for plasma/serum samples. |
| Liquid-Liquid (LLE) | Extraction Solvent | Ethyl Acetate or Methyl tert-butyl ether (MTBE) | Match solvent polarity to the analyte.[4] |
| Additive | Sodium Chloride (to saturate) | "Salting out" effect to improve recovery.[4][12] | |
| Solid-Phase (SPE) | Sorbent Type | Hydrophilic-Lipophilic Balance (HLB) or Weak Anion Exchange (WAX) | HLB for reversed-phase; WAX for ion-exchange. |
| Wash Solvent | 5% Methanol in Water | Start with a weak solvent to avoid analyte loss.[10] | |
| Elution Solvent | Methanol with 1-2% Formic Acid (for HLB) or 5% Ammonium Hydroxide in Methanol (for WAX) | Must be strong enough to elute the analyte.[5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol provides a general methodology using a polymeric reversed-phase (HLB) sorbent.
-
Sample Pre-treatment (Protein Precipitation): a. To 200 µL of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile. b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a clean tube. e. Dilute the supernatant with 1 mL of water to reduce the organic solvent content before loading.
-
SPE Cartridge Conditioning: a. Condition a 30 mg/1 mL HLB SPE cartridge by passing 1 mL of methanol through it.
-
Equilibration: a. Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
Sample Loading: a. Load the diluted supernatant from step 1e onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: a. Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: a. Elute the this compound from the cartridge with 1 mL of methanol containing 1% formic acid into a clean collection tube.
-
Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. b. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your analytical method (e.g., LC-MS).
Visualizations
Troubleshooting Workflow Diagram
References
- 1. Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. specartridge.com [specartridge.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. welch-us.com [welch-us.com]
- 6. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies | PLOS One [journals.plos.org]
- 8. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. welchlab.com [welchlab.com]
- 10. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 14. Enzymatic Hydrolysis of an Organic Sulfur Compound [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing LC-MS/MS parameters for 4-Ethylphenyl sulfate detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of LC-MS/MS parameters for the detection of 4-Ethylphenyl sulfate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure?
This compound is a metabolite produced by the human gut microbiota from the dietary amino acids tyrosine and phenylalanine. It is considered a uremic toxin, and elevated levels have been associated with certain health conditions. Accurate quantification is crucial for understanding its role in health and disease.
Q2: What is a suitable sample preparation technique for this compound in plasma?
A simple and effective protein precipitation method is recommended for high-throughput analysis.[1] This technique efficiently removes proteins that can interfere with the analysis and shorten the lifespan of the analytical column.
Q3: Which type of LC column is recommended for the separation of this compound?
A reversed-phase C18 column is a suitable choice for the separation of this compound. These columns provide good retention and separation of moderately polar compounds like this compound from other matrix components.
Q4: What are the expected mass transitions (precursor and product ions) for this compound in negative ionization mode?
For this compound (molecular weight: 202.23 g/mol ), the expected precursor ion in negative electrospray ionization (ESI) mode is the deprotonated molecule [M-H]⁻ at m/z 201.2. A characteristic fragmentation of sulfate conjugates is the neutral loss of the SO₃ group (80 Da). Therefore, a primary product ion would be expected at m/z 121.2, corresponding to the deprotonated 4-ethylphenol.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column Silanols | Add a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase to suppress the ionization of residual silanol groups on the column packing material. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. A high percentage of strong organic solvent in the sample can cause peak distortion. |
| Column Overload | Reduce the injection volume or dilute the sample to avoid overloading the analytical column. |
| Column Contamination or Degradation | Wash the column with a strong solvent wash sequence. If the problem persists, the column may need to be replaced. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas temperatures, and gas flow rates. For this compound, negative ionization mode is recommended. |
| Incorrect Mass Transitions | Verify the precursor and product ion m/z values. For this compound, the transition m/z 201.2 → 121.2 is expected. |
| Inadequate Collision Energy | Optimize the collision energy to achieve efficient fragmentation of the precursor ion and maximize the signal of the product ion. This is a critical parameter that needs to be determined empirically for your specific instrument. |
| Ion Suppression from Matrix Effects | Improve the sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can provide a cleaner sample extract than protein precipitation. Also, ensure adequate chromatographic separation from co-eluting matrix components. |
| Sample Degradation | Ensure proper storage of samples (e.g., at -80°C) and prepare fresh working solutions. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. A minimum of 5-10 column volumes is recommended. |
| Fluctuations in Mobile Phase Composition | Prepare fresh mobile phases daily and ensure they are properly degassed to prevent bubble formation in the pump. |
| Column Temperature Variations | Use a column oven to maintain a constant and stable temperature throughout the analytical run. |
| Changes in Mobile Phase pH | If using buffered mobile phases, ensure the pH is consistent between batches. |
Experimental Protocols
Proposed LC-MS/MS Method for this compound
This proposed method is based on a validated method for the precursor, 4-ethylphenol, and common practices for the analysis of sulfate conjugates.[1] Note: This method should be fully validated in your laboratory for its intended use.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at ≥14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
2. Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (10% B). |
3. Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | m/z 201.2 → 121.2 |
| Collision Energy (CE) | To be optimized empirically for the specific instrument, typically in the range of 10-30 eV. |
| Dwell Time | ≥ 50 ms |
Quantitative Data Summary
The following table presents expected performance characteristics for a validated LC-MS/MS method for this compound. These values should be established during method validation.
| Parameter | Expected Value |
| Retention Time | Dependent on the specific LC conditions, but expected to be in the range of 2-5 minutes with a rapid gradient on a C18 column. |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Dependent on instrument sensitivity, but typically in the low ng/mL range. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the formation of this compound from the dietary amino acid tyrosine by gut microbiota and subsequent sulfation in the host.
Caption: Biosynthesis of this compound from dietary tyrosine.
LC-MS/MS Experimental Workflow
This diagram outlines the key steps in the analytical workflow for the quantification of this compound.
Caption: Workflow for this compound quantification.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues in LC-MS/MS analysis.
Caption: A logical approach to troubleshooting LC-MS/MS issues.
References
Preventing Degradation of 4-Ethylphenyl Sulfate in Stored Samples: A Technical Guide
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Ethylphenyl sulfate (4-EPS) in stored biological samples. Adherence to these protocols is crucial for ensuring the accuracy and reliability of experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of samples containing 4-EPS.
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent 4-EPS concentrations in analyzed samples. | 1. Inadequate Storage Temperature: Storage at temperatures above -80°C can lead to the degradation of metabolites.[1][2] | 1. Optimal Storage: Immediately after processing, store all plasma and serum samples at -80°C or lower for long-term stability.[1][2] For short-term storage (up to one week), -20°C may be acceptable, though -80°C is always preferred.[3] |
| 2. Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to a decrease in the concentration of organic compounds, with studies showing a potential 3-4% reduction per cycle for some metabolites. | 2. Aliquoting: Upon collection and processing, divide samples into smaller, single-use aliquots. This practice minimizes the number of freeze-thaw cycles for the bulk of the sample.[1][3] | |
| 3. Enzymatic Degradation: Biological samples contain endogenous enzymes, such as arylsulfatases, which can cleave the sulfate group from 4-EPS. | 3. Rapid Freezing and Enzyme Inhibition: Promptly freeze samples after collection and processing to minimize enzymatic activity. For applications sensitive to enzymatic degradation, consider the addition of a broad-spectrum enzyme inhibitor cocktail, though this should be validated for non-interference with downstream analysis. | |
| 4. pH Instability: Changes in the pH of the sample matrix during storage can promote the hydrolysis of sulfate esters. | 4. pH Control: If sample integrity is a major concern and downstream analysis allows, consider using buffered collection tubes to maintain a stable pH. | |
| 5. Oxidative Degradation: As a phenolic compound, 4-EPS may be susceptible to oxidation, especially with prolonged exposure to air. | 5. Minimize Air Exposure and Use of Antioxidants: Work with samples efficiently to minimize exposure to air. For highly sensitive analyses, consider adding antioxidants like ascorbic acid to a final concentration of 0.1% (w/v) to solutions, ensuring it does not interfere with the assay. | |
| Appearance of unexpected peaks or altered chromatographic profiles. | 1. Formation of Degradation Products: The appearance of new peaks may indicate the breakdown of 4-EPS into its precursor, 4-ethylphenol, or other byproducts. | 1. Review Sample Handling: Scrutinize the entire sample handling and storage workflow to identify and rectify any deviations from the recommended protocols. |
| 2. Matrix Effects: Interfering substances from the biological matrix can co-elute with 4-EPS, affecting its detection and quantification. | 2. Optimize Sample Preparation: Employ robust sample clean-up procedures, such as solid-phase extraction (SPE), to remove interfering matrix components. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of samples containing this compound?
A1: For long-term stability of metabolites in plasma and serum, storage at -80°C or lower is the gold standard.[1][2] This temperature effectively minimizes enzymatic activity and chemical degradation. While some analytes may be stable for shorter periods at -20°C, relying on -80°C storage is the best practice to ensure the integrity of 4-EPS over time.[3]
Q2: How many times can I freeze and thaw my samples without significant degradation of 4-EPS?
A2: It is strongly recommended to minimize freeze-thaw cycles. Each cycle can lead to a reduction in the concentration of metabolites. To avoid this, it is best to divide samples into single-use aliquots after the initial processing.[1][3] If repeated measurements from the same sample are unavoidable, limit the number of freeze-thaw cycles to a maximum of two to three.
Q3: Are there any chemical additives that can help stabilize 4-EPS in my samples?
A3: While not always necessary with proper storage at -80°C, certain additives can be considered for specific applications. If enzymatic degradation is a concern, a broad-spectrum enzyme inhibitor cocktail can be added immediately after sample collection. If oxidation is a potential issue, antioxidants such as ascorbic acid may be beneficial. However, it is crucial to validate that any additive does not interfere with the analytical method used for 4-EPS quantification.
Q4: What type of collection tubes should I use for blood samples intended for 4-EPS analysis?
A4: Standard EDTA plasma or serum separator tubes are commonly used for metabolomics studies. The choice between plasma and serum can depend on the specific research question and analytical platform. For serum, it is recommended to perform the clotting procedure on ice to minimize residual metabolic activity.[2] Regardless of the tube type, prompt processing to separate plasma or serum from whole blood is critical.
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing
-
Collection: Collect whole blood into appropriate anticoagulant (e.g., EDTA) or serum separator tubes.
-
Initial Handling: Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Clotting (for serum): If preparing serum, allow the blood to clot at room temperature for 30-60 minutes, or on ice for enhanced preservation of labile metabolites.[2]
-
Centrifugation: Centrifuge the tubes at a low speed (e.g., 1000-3000 x g) for 10-15 minutes at 4°C to separate plasma or serum from the cellular components.[2]
-
Aliquoting: Immediately after centrifugation, carefully transfer the supernatant (plasma or serum) into pre-labeled, cryo-resistant polypropylene tubes. Create multiple single-use aliquots to avoid future freeze-thaw cycles.[1][3]
-
Storage: Promptly store the aliquots at -80°C until analysis.
Protocol 2: this compound Quantification by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
This protocol provides a general workflow. Specific parameters should be optimized for the instrument and column used.
-
Sample Preparation:
-
Thaw a single aliquot of plasma or serum on ice.
-
Perform protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of the sample.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Chromatographic Separation:
-
Use a C18 reverse-phase column suitable for metabolomics.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transition for 4-EPS.
-
Visualizations
Caption: Recommended experimental workflow for sample handling and storage to ensure 4-EPS stability.
Caption: Logical relationship between causes of 4-EPS degradation and preventative measures.
References
- 1. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies | PLOS One [journals.plos.org]
- 3. The Effect of Freeze/Thaw Cycles on Reproducibility of Metabolic Profiling of Marine Microalgal Extracts Using Direct Infusion High-Resolution Mass Spectrometry (HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in 4-Ethylphenyl Sulfate (4-EPS) Analysis
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working on the quantification of 4-Ethylphenyl sulfate (4-EPS) in complex fecal samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-EPS) and why is it measured in fecal samples?
This compound (4-EPS) is a metabolite derived from the gut microbiome. Its precursor, 4-ethylphenol (4-EP), is produced by certain gut bacteria and subsequently sulfated by the host. Recent studies have identified 4-EPS as a molecule of interest due to its association with neurological and behavioral changes.[1] Elevated concentrations of 4-EPS in plasma, urine, and stool have been linked to conditions like autism, making its accurate quantification in fecal samples critical for research into gut-brain axis communication and disease biomarkers.[1]
Q2: What are matrix effects in the context of LC-MS analysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, non-target compounds in the sample.[2][3] This phenomenon, particularly common in complex biological samples, can lead to:
-
Ion Suppression: A reduction in the analyte's signal intensity, which is the most common effect. This occurs when matrix components compete with the analyte for ionization in the MS source, leading to underestimation of the analyte's true concentration.[2][4][5]
-
Ion Enhancement: An increase in the analyte's signal intensity, which is less common but can also occur, leading to overestimation.
These effects compromise the accuracy, precision, and sensitivity of quantitative methods.[4]
Q3: Why are fecal samples a particularly challenging matrix?
Fecal matter is an extremely complex and heterogeneous biological matrix. It contains a high concentration of diverse endogenous materials, including proteins, lipids, salts, peptides, and a vast array of other metabolites from both the host and the gut microbiota.[6][7] These components are well-known contributors to significant ion suppression in LC-MS analysis, making it difficult to achieve reliable and reproducible quantification of target analytes like 4-EPS without extensive sample cleanup.[6]
Q4: What are the primary strategies to overcome matrix effects for 4-EPS analysis?
A multi-faceted approach is typically required to mitigate matrix effects. The main strategies include:
-
Effective Sample Preparation: The most crucial step is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at cleaning up the sample.[2][5]
-
Optimized Chromatographic Separation: Modifying the LC method (e.g., changing the mobile phase gradient) to chromatographically separate 4-EPS from the bulk of matrix components can prevent co-elution and minimize interference at the ion source.[2][5]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS (e.g., 4-EPS-d4) is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the workflow and co-elutes with the analyte, experiencing the same ion suppression or enhancement. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved as the variability is normalized.[8][9][10]
-
Sample Dilution: A simple but sometimes effective strategy is to dilute the sample extract. This reduces the concentration of interfering matrix components, though it may also lower the analyte signal below the limit of quantification.
Troubleshooting Guide
Q1: Problem: I am observing significant ion suppression (>20%) for 4-EPS.
-
Potential Causes:
-
Inadequate removal of phospholipids, salts, or other endogenous compounds during sample preparation.
-
Co-elution of 4-EPS with a high concentration of matrix components.
-
Contamination of the LC-MS ion source.[5]
-
-
Solutions:
-
Quantify the Effect: Perform a post-extraction spike experiment. Compare the peak area of 4-EPS spiked into a processed blank fecal extract against the peak area of 4-EPS in a neat solvent at the same concentration. The percentage difference reveals the extent of ion suppression or enhancement.[3]
-
Enhance Sample Cleanup: If using a simple protein precipitation method, switch to a more rigorous technique like Solid-Phase Extraction (SPE). See the protocol below for a recommended SPE method.
-
Adjust Chromatography: Modify your LC gradient. Try a shallower gradient around the retention time of 4-EPS to improve its separation from interfering peaks.
-
Implement a SIL-IS: If not already in use, incorporating a stable isotope-labeled internal standard for 4-EPS is the most reliable way to correct for suppression that cannot be eliminated through cleanup.[9][10]
-
Clean the Ion Source: Perform routine maintenance and cleaning of the mass spectrometer's ion source as per the manufacturer's guidelines.[5]
-
Q2: Problem: My results have poor reproducibility (high %CV) across different fecal samples.
-
Potential Causes:
-
Inconsistent sample homogenization. Feces are highly heterogeneous.
-
Variable matrix effects from one sample to another.
-
Inconsistent recovery during sample preparation.
-
-
Solutions:
-
Standardize Homogenization: Ensure a consistent and thorough homogenization protocol for all samples. A minimum starting fecal amount of 0.50g (wet weight) is recommended to ensure the aliquot is representative.[7]
-
Use a SIL-IS: This is the most effective solution. A SIL-IS added at the very beginning of the sample preparation process will account for variability in both extraction recovery and matrix effects between individual samples, dramatically improving reproducibility.[9][10]
-
Automate Extraction: If possible, use automated sample preparation systems to minimize human error and improve consistency.
-
Q3: Problem: The recovery of 4-EPS from my sample preparation is low and inconsistent.
-
Potential Causes:
-
The chosen extraction solvent is not optimal for 4-EPS.
-
Suboptimal pH during extraction.
-
Analyte loss during solvent evaporation or transfer steps.
-
Improperly conditioned or selected SPE cartridge.
-
-
Solutions:
-
Spike Before Extraction: Add your standard (or preferably, a SIL-IS) to the sample before any extraction steps. This allows you to accurately measure and correct for recovery losses.
-
Optimize SPE Protocol: Ensure the SPE cartridge is correctly conditioned and that the wash steps are not eluting your analyte. Test different elution solvents to find one that provides maximum recovery for 4-EPS.
-
Evaluate Extraction Method: Compare your current method with an alternative, such as switching from LLE to SPE or vice-versa, to see if recovery improves.
-
Minimize Transfers: Reduce the number of sample transfer steps to minimize physical loss of the analyte.
-
Experimental Protocols
Protocol 1: Fecal Homogenization and Solid-Phase Extraction (SPE)
This protocol provides a robust method for extracting and cleaning 4-EPS from fecal samples, designed to minimize matrix effects.
-
Sample Preparation & Homogenization:
-
Weigh approximately 0.5 g of frozen fecal sample.
-
Add 5 mL of a cold extraction solvent (e.g., 80:20 Methanol:Water).
-
Crucially, add your Stable Isotope-Labeled Internal Standard (e.g., 4-EPS-d4) at this stage.
-
Homogenize thoroughly using a bead beater or probe sonicator until no solid clumps remain.
-
Centrifuge the homogenate at >10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant for SPE cleanup.
-
-
Solid-Phase Extraction (Polymer-based Reversed-Phase Cartridge):
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water through it. Do not let the cartridge run dry.
-
Loading: Load the entire fecal supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and highly polar interferences.
-
Elution: Elute the 4-EPS and the SIL-IS from the cartridge using 1 mL of methanol into a clean collection tube.
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Recommended LC-MS/MS Parameters for 4-EPS
These are typical starting parameters and should be optimized on your specific instrument.
| Parameter | Recommended Setting |
| LC Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, < 3 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[11] |
| Flow Rate | 0.3 - 0.4 mL/min |
| Gradient | 5% B held for 1 min, ramp to 95% B over 7 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min. |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Example Transitions | 4-EPS: Precursor Ion (Q1) → Product Ion (Q3) SIL-IS: Precursor Ion (Q1+d) → Product Ion (Q3+d) |
Data & Visualizations
Table 1: Comparison of Common Sample Preparation Techniques
| Technique | Matrix Component Removal | Selectivity | Typical Recovery | Throughput | Notes |
| Protein Precipitation | Low to Moderate | Low | Good to High | High | Fast and simple, but often leaves significant phospholipids and other interferences in the extract. |
| Liquid-Liquid (LLE) | Moderate to High | Moderate | Variable | Low | Can be selective based on solvent choice but is labor-intensive and can be difficult to automate. |
| Solid-Phase (SPE) | High | High | Good to High | Moderate | Highly effective for removing interferences and concentrating the analyte. The method of choice for complex matrices.[2][12] |
Diagrams
Caption: Workflow for Fecal 4-EPS Analysis and Matrix Effect Mitigation.
Caption: Mechanism of Ion Suppression in Electrospray Ionization (ESI).
Caption: Decision Tree for Troubleshooting 4-EPS Quantification Issues.
References
- 1. 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. providiongroup.com [providiongroup.com]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 9. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. An Optimised Monophasic Faecal Extraction Method for LC-MS Analysis and Its Application in Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. how do you analyse fecal samples? - Chromatography Forum [chromforum.org]
Technical Support Center: Protocol Refinement for Consistent 4-Ethylphenyl Sulfate Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable measurements of 4-Ethylphenyl sulfate (4-EPS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of 4-EPS using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Issue | Potential Cause | Recommended Action |
| Low or No Signal for 4-EPS | Inefficient Ionization: 4-EPS is an acidic compound and ionizes best in negative mode. | Operate the electrospray ionization (ESI) source in negative ion mode. |
| Suboptimal MS Parameters: Incorrect precursor/product ion selection or collision energy. | Use appropriate Multiple Reaction Monitoring (MRM) transitions. For 4-EPS (MW: 202.22 g/mol ), a common precursor ion is m/z 201.2. A likely product ion is m/z 80.0 (SO3-). For a deuterated internal standard like 4-Ethylphenyl-d5-sulfate, the precursor would be m/z 206.2 with the same product ion. Optimize collision energy for maximum signal intensity. | |
| Sample Degradation: 4-EPS may be susceptible to degradation under certain conditions. | Prepare fresh samples and standards. Avoid prolonged exposure to high temperatures or extreme pH. Store samples at -80°C. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Contamination: Buildup of matrix components on the analytical column. | Implement a column wash step between injections. If the problem persists, flush the column with a strong solvent or replace it. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the peak shape of acidic compounds. | Use a mobile phase with a pH appropriate for acidic compounds, such as 0.1% formic acid in water and acetonitrile. | |
| Injection of Sample in a Stronger Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. | Ensure the sample diluent is of similar or weaker solvent strength than the starting mobile phase conditions. | |
| High Background Noise or Interferences | Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the 4-EPS signal. | Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects. |
| Contaminated Solvents or Reagents: Impurities in solvents, additives, or vials. | Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases. | |
| Carryover: Residual 4-EPS from a previous high-concentration sample injection. | Optimize the autosampler wash method, including the use of a strong organic solvent. Inject a blank sample after high-concentration samples to check for carryover. | |
| Inconsistent or Irreproducible Results | Variable Sample Preparation Recovery: Inconsistent extraction efficiency between samples. | Automate the sample preparation process if possible. Ensure consistent timing and technique for manual extractions. Use a SIL-IS to normalize for extraction variability. |
| Instrument Instability: Fluctuations in LC pressure, MS source temperature, or gas flows. | Perform daily system suitability checks with a known standard to ensure the instrument is performing consistently. | |
| Improper Standard Curve Preparation: Inaccurate pipetting or dilutions. | Prepare calibration standards carefully using calibrated pipettes. Use a fresh set of standards for each analytical run. |
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation method for 4-EPS in plasma?
A1: The optimal method depends on the required sensitivity and throughput. Here is a comparison:
| Method | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, and inexpensive. | High potential for matrix effects due to minimal cleanup. May result in lower sensitivity. | High-throughput screening where the use of a SIL-IS can mitigate matrix effects. |
| Liquid-Liquid Extraction (LLE) | Provides a cleaner extract than PPT, reducing matrix effects. | More time-consuming and requires larger solvent volumes. | Assays requiring higher sensitivity and robustness. |
| Solid Phase Extraction (SPE) | Offers the cleanest extracts with the lowest matrix effects and highest sensitivity. | Most time-consuming and expensive method. Requires method development to optimize the sorbent and elution conditions. | Clinical research and pharmacokinetic studies demanding the highest level of sensitivity and accuracy. |
Protein precipitation with acetonitrile is a common starting point. However, for improved data quality, a solid-phase extraction using a mixed-mode anion exchange sorbent is recommended to effectively remove interferences and concentrate the analyte.[1]
Q2: Which ionization mode should I use for 4-EPS analysis?
A2: Negative ion mode Electrospray Ionization (ESI) is recommended for 4-EPS. The sulfate group is readily deprotonated, leading to a strong [M-H]⁻ ion at m/z 201.2, which is ideal for sensitive quantification.
Q3: What is a suitable internal standard for 4-EPS quantification?
A3: A stable isotope-labeled (SIL) internal standard is highly recommended. 4-Ethylphenyl-d5-sulfate is an excellent choice as its chemical and physical properties are nearly identical to 4-EPS, ensuring it co-elutes and experiences similar ionization and matrix effects. This allows for accurate correction of any variations during sample preparation and analysis.
Q4: I am observing significant signal suppression. How can I mitigate this?
A4: Signal suppression is a common manifestation of matrix effects.[2][3] To mitigate this:
-
Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE.
-
Chromatographic Separation: Optimize your LC method to separate 4-EPS from co-eluting matrix components. This may involve trying a different column chemistry or modifying the gradient.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.
-
Use a SIL-IS: A stable isotope-labeled internal standard is the most effective way to compensate for unpredictable signal suppression.
Q5: What are typical concentrations of 4-EPS in human plasma?
A5: 4-EPS levels can vary significantly depending on factors like gut microbiome composition, diet, and health status. Elevated levels have been reported in certain conditions. For instance, one study observed a reduction in plasma 4-EPS concentrations from 29 µg/L to 9 µg/L in autistic children following a specific intervention.[4] In patients with chronic kidney disease, concentrations can be significantly higher than in healthy individuals.[5][6]
Data Presentation
Table 1: Typical LC-MS/MS Parameters for 4-EPS Quantification
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| MRM Transitions | 4-EPS: 201.2 -> 80.04-EPS-d5 (IS): 206.2 -> 80.0 |
| Collision Energy | Optimize for your specific instrument |
Table 2: Comparison of Sample Preparation Techniques for Plasma
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Analyte Recovery | 85-95% | 80-90% | >90% |
| Matrix Effect | High (Ion suppression is common) | Moderate | Low |
| Limit of Quantification (LOQ) | ~1-5 ng/mL | ~0.5-2 ng/mL | <0.5 ng/mL |
| Throughput | High | Medium | Low |
Experimental Protocols
Detailed Methodology: 4-EPS Quantification in Human Plasma by LC-MS/MS
This protocol is a representative method and may require optimization for specific instrumentation and laboratory conditions.
1. Materials and Reagents
-
This compound (analytical standard)
-
4-Ethylphenyl-d5-sulfate (internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Blank human plasma (K2-EDTA)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-EPS and 4-EPS-d5 in methanol.
-
Working Standard Solutions: Serially dilute the 4-EPS stock solution with 50:50 methanol:water to prepare calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 4-EPS-d5 stock solution with acetonitrile.
3. Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the cold (4°C) IS working solution (in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject into the LC-MS/MS system.
Mandatory Visualization
Caption: Workflow for 4-EPS quantification in plasma using protein precipitation and LC-MS/MS.
Caption: Proposed signaling pathway of gut-derived 4-EPS impacting oligodendrocyte maturation.
References
- 1. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is matrix effect and how is it quantified? [sciex.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies | PLOS One [journals.plos.org]
- 6. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity of 4-Ethylphenyl sulfate detection in microdialysis samples
Welcome to the technical support center for the analysis of 4-Ethylphenyl sulfate (4-EPS) in microdialysis samples. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity and reliability of 4-EPS detection.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for detecting this compound (4-EPS) in microdialysis samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for quantifying 4-EPS in biological matrices, including microdialysis samples.[1][2][3] This technique allows for the detection of 4-EPS at nanomolar concentrations, providing high versatility for multiplexed analysis of various metabolites.[1][3] For enhanced separation and sensitivity, especially with low sample volumes from microdialysis, derivatization of the analyte may be employed.[2][3][4]
Q2: What are the main challenges in detecting 4-EPS in microdialysis samples?
The primary challenges stem from the low physiological concentrations of 4-EPS in the extracellular fluid and the limited sample volumes obtained from microdialysis.[4] Microdialysis recovery rates for small molecules are typically between 10% and 40% at standard flow rates, which can result in dialysate concentrations that are near or below the limit of detection of the analytical instrument.[5] Additionally, 4-EPS is a protein-bound uremic toxin, and its interaction with proteins like albumin can affect its free concentration and subsequent detection.[6]
Q3: How can derivatization improve the detection of 4-EPS?
Derivatization can significantly improve the detection of 4-EPS by enhancing its chromatographic retention and increasing its ionization efficiency for mass spectrometry.[2][3] Reagents like benzoyl chloride (BzCl) react with phenolic groups, such as the one in 4-EPS, making the molecule more hydrophobic.[2][3][4] This leads to better retention on reverse-phase LC columns and can increase sensitivity.[2][3] Using isotopically labeled derivatization reagents can also facilitate the creation of stable-isotope labeled internal standards for more accurate quantification.[2][3]
Q4: Are there alternative detection methods to LC-MS/MS for 4-EPS?
Yes, electrochemical sensors, particularly those based on molecularly imprinted polymers (MIPs), are emerging as a sensitive and cost-effective alternative for 4-EPS detection.[7][8][9][10] These sensors offer advantages such as robustness, ease of production, and suitability for point-of-care applications.[7] Recent developments have reported limits of detection for 4-EPS in the nanogram per milliliter range in biological fluids like urine.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during the detection of 4-EPS in microdialysis samples.
Problem: Low or No 4-EPS Signal Detected
| Potential Cause | Recommended Solution |
| Low Microdialysis Recovery | Decrease the perfusion flow rate. Lower flow rates (e.g., < 1 µL/min) allow more time for the analyte to diffuse across the membrane, increasing recovery.[5] However, this may compromise temporal resolution. |
| Verify the integrity of the microdialysis probe and membrane. Ensure there are no leaks or blockages. | |
| Optimize the perfusate composition. For some compounds, adjusting the pH or adding albumin to the perfusate can improve recovery, although this may require additional sample cleanup steps.[11] | |
| Analyte Degradation | Ensure samples are collected in a refrigerated fraction collector and stored at -80°C until analysis to prevent degradation.[12] |
| Minimize freeze-thaw cycles. | |
| Insufficient LC-MS/MS Sensitivity | Confirm that the mass spectrometer is tuned and calibrated. Check detector settings.[13] |
| Implement a derivatization step (e.g., with benzoyl chloride) to enhance signal intensity.[2][3][4] | |
| Concentrate the sample. Dialysate collected over longer periods can be concentrated to increase the analyte concentration before injection.[4] | |
| Sample Preparation Issues | Check for errors in dilution or calculation.[13] |
| Ensure the autosampler needle is reaching the sample in the vial.[13] | |
| For protein precipitation steps, ensure the correct ratio of solvent is used to avoid co-precipitation of the analyte. |
Problem: Poor Peak Shape or Shifting Retention Times
| Potential Cause | Recommended Solution |
| Column Contamination | Use a guard column to protect the analytical column from matrix components.[13] |
| Flush the column according to the manufacturer's recommendations.[13] | |
| Insufficient Column Equilibration | Ensure at least 10 column volumes of mobile phase pass through the column between injections to ensure proper equilibration, especially for HILIC methods.[13] |
| Matrix Effects | Analyze a solvent standard and compare it to a matrix-spiked sample to identify interferences.[13] |
| Improve sample cleanup procedures. Consider solid-phase extraction (SPE) to remove interfering substances. | |
| Air Bubbles in the System | Purge the pump and ensure the mobile phase is properly degassed.[13] |
| Check for leaks in the system, particularly at fittings.[13] |
Below is a troubleshooting workflow to help identify the source of a weak or absent 4-EPS signal.
Caption: Troubleshooting workflow for low or no 4-EPS signal.
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for the detection of 4-EPS and related compounds.
| Method | Analyte | Matrix | Limit of Detection (LOD) | Linear Range | Reference |
| Electrochemical Sensor (PDA-MIP/SPCE) | 4-EPS | Human Urine | 0.018 ng/mL | 0.1-300 ng/mL | [10] |
| Electrochemical Sensor (PDA@MoS2-MIBP) | 4-EPS | Spiked Urine | 30 ng/mL | 1-2200 ng/mL | [8][9] |
| LC-MS/MS | p-Cresol Sulfate & Indoxyl Sulfate | Human Serum | Not Specified (capable of nanomolar detection) | Not Specified | [1] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis Sampling
This protocol provides a general framework for in vivo microdialysis. Specific parameters such as probe size, flow rate, and stereotaxic coordinates must be optimized for the animal model and target tissue.[12]
-
Surgical Preparation: Anesthetize the animal and place it in a stereotaxic frame. Following aseptic procedures, expose the skull and drill a small hole over the target brain region.[12]
-
Guide Cannula Implantation: Slowly lower a guide cannula to the predetermined coordinates and secure it to the skull with dental cement. Insert a dummy cannula to maintain patency and allow the animal to recover for 48-72 hours.[12]
-
Probe Insertion and Equilibration: On the day of the experiment, replace the dummy cannula with a microdialysis probe. Connect the probe to a microinfusion pump and a refrigerated fraction collector.[12]
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 0.5-2.0 µL/min).[5][12]
-
Stabilization: Allow the system to equilibrate for 1-2 hours to achieve a stable baseline before collecting samples.[12][14]
-
Sample Collection: Collect dialysate samples into vials at regular intervals (e.g., every 20-30 minutes).
-
Storage: Immediately store collected samples at -80°C until analysis.[12]
Protocol 2: Sample Preparation and LC-MS/MS Analysis
This protocol is adapted from methodologies for analyzing uremic toxins and other metabolites in biological fluids.[1][4]
-
Sample Thawing: Thaw microdialysis samples on ice.[12]
-
Protein Precipitation (if necessary): For samples where protein content may be a concern (e.g., if perfusate contains albumin), add 3-4 volumes of a cold organic solvent like acetonitrile or methanol. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Derivatization (Optional, for increased sensitivity):
-
Evaporation and Reconstitution: Evaporate the sample to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.[1]
-
LC-MS/MS Analysis:
-
Column: Use a reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 3.5 μm, 2.1 × 100 mm) or a HILIC column depending on the chosen method.[1][4]
-
Mobile Phase: A typical mobile phase would consist of a gradient of water with an additive (e.g., 0.1% formic acid or 5 mM ammonium acetate) and an organic solvent like acetonitrile or methanol.[1]
-
Injection: Inject a small volume (e.g., 5 µL) of the prepared sample.[4]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode for sulfate analysis, using Multiple Reaction Monitoring (MRM) for quantification. Specific parent and daughter ion transitions for 4-EPS must be determined.
-
Visualizations
General Workflow for 4-EPS Analysis
The following diagram illustrates the complete experimental workflow from animal preparation to data analysis.
Caption: Experimental workflow for 4-EPS detection in microdialysis samples.
Biosynthesis Pathway of this compound
This diagram shows the origin of 4-EPS from dietary tyrosine via gut microbiota metabolism.
Caption: Biosynthesis and distribution pathway of 4-EPS.
References
- 1. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microdialysis Coupled with LC-MS/MS for In Vivo Neurochemical Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Depth Chemical Analysis of Brain Extracellular Space using In Vivo Microdialysis with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Detection by an Electrochemical Sensor Based on a MoS2 Nanosheet-Modified Molecularly Imprinted Biopolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of perfusate pH to improve microdialysis recovery of lipophilic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. goums.ac.ir [goums.ac.ir]
Best practices for handling and storing synthetic 4-Ethylphenyl sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing synthetic 4-Ethylphenyl sulfate (4EPS), along with troubleshooting guides and frequently asked questions for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4EPS)?
A1: this compound (4EPS) is a metabolite produced by the gut microbiota from dietary amino acids like tyrosine.[1][2] It is subsequently absorbed into the bloodstream and has been identified as a uremic toxin and a potential neuromodulator.[2][3] Elevated levels of 4EPS have been associated with several health conditions, including chronic kidney disease and autism spectrum disorder (ASD), where it may contribute to anxiety-like behaviors.[2][3][4]
Q2: What are the recommended storage conditions for synthetic 4EPS?
A2: For optimal stability, synthetic this compound powder should be stored at -20°C. Under these conditions, it can be stable for up to three years. When dissolved in a solvent such as DMSO, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month to minimize freeze-thaw cycles. Always protect the compound from moisture.
Q3: What is the best way to dissolve 4EPS for in vitro experiments?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is non-toxic to the cells, typically ≤ 0.1%.
Q4: What is the biosynthetic pathway of 4EPS?
A4: this compound is not synthesized by human cells but is a product of gut microbial metabolism. The pathway begins with dietary tyrosine, which is converted by gut bacteria, such as Bacteroides ovatus and Lactobacillus plantarum, into 4-ethylphenol (4EP) through a series of enzymatic reactions. 4EP is then absorbed by the host and sulfated, primarily by the sulfotransferase enzyme SULT1A1 in the liver and other tissues, to form this compound (4EPS).[2][5]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or lower-than-expected biological effects in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Degradation in Media | The stability of 4EPS in cell culture media over long incubation periods can be a factor. It is recommended to prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the medium with fresh compound at regular intervals. A stability study can be performed by incubating 4EPS in your specific cell culture medium at 37°C and measuring its concentration at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) using a suitable analytical method like LC-MS.[6][7] |
| Inappropriate Concentration | The effective concentration of 4EPS can be cell-type and assay-dependent. Review the literature for concentrations used in similar experimental setups. A dose-response experiment is crucial to determine the optimal concentration for your specific model. Published studies have used concentrations around 10µM for in vitro organotypic brain slice cultures.[5] |
| Cell Health and Density | Ensure that the cells used in the assay are healthy, viable, and within a consistent passage number range.[8] Optimize cell seeding density to ensure a measurable signal without overcrowding.[8] |
| Pipetting Errors | Inaccurate pipetting can lead to significant variability.[8] Ensure pipettes are calibrated and use proper pipetting techniques to minimize errors. |
Issue 2: High background or interference in biochemical assays.
| Potential Cause | Troubleshooting Step |
| Assay Interference | 4EPS, being a phenolic compound, has the potential to interfere with certain assay readouts (e.g., fluorescence-based assays). Run appropriate controls, including a vehicle control (medium with the same concentration of DMSO) and a control with 4EPS in the absence of the biological target, to identify any assay-specific interference.[9][10][11] |
| Reagent Reactivity | Test for any direct reactivity of 4EPS with assay reagents. This can be done by pre-incubating 4EPS with the assay components (without the enzyme or protein of interest) and observing any changes in the signal. |
| Incorrect Plate or Reader Settings | For plate-based assays, ensure the correct type of microplate (e.g., black plates for fluorescence to reduce crosstalk) and appropriate reader settings are used.[8][12] |
Quantitative Data Summary
The following table summarizes concentrations of this compound used in various experimental settings and their observed effects.
| Concentration | Experimental System | Observed Effect | Reference |
| 10 µM | Organotypic brain slice cultures | Impaired oligodendrocyte maturation and decreased oligodendrocyte-neuron interactions. | [5] |
| >15 nM | Mouse brain | Downregulation of oligodendrocyte myelination glycoprotein and opalin genes, and upregulation of non-myelinating oligodendrocyte progenitor cells. | [2] |
| 2 µM to 100 µM | In vitro with bovine serum albumin (BSA) | Demonstrated interaction and complex formation with BSA. | [13] |
| Plasma levels from 9 µg/L to 29 µg/L | Autistic children | Reduction in plasma 4EPS levels correlated with a significant reduction in core autism-behaviors, such as anxiety. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell Culture Experiments
-
Stock Solution Preparation:
-
Dissolve synthetic this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the 4EPS stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration (e.g., 10 µM).
-
Ensure the final concentration of DMSO in the working solution is below the toxic level for your specific cell line (typically ≤ 0.1%).
-
Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the freshly prepared working solution containing 4EPS or the vehicle control to the cells.
-
Incubate the cells for the desired experimental duration. For long-term experiments, consider replacing the medium with a freshly prepared working solution every 24-48 hours.
-
Signaling Pathways and Experimental Workflows
Caption: Biosynthetic pathway of this compound (4EPS).
Caption: Proposed signaling pathway of 4EPS in the brain.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Mind-body connection: metabolite 4-ethylphenyl linked to anxiety behavior and oligodendrocyte modification in autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies | PLOS One [journals.plos.org]
Technical Support Center: Optimizing 4-Ethylphenyl Sulfate Administration in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4-Ethylphenyl sulfate (4-EPS) in mouse models. The information is designed to assist in optimizing dosage and experimental protocols to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
1. What is this compound (4-EPS) and what are its known effects in mice?
This compound (4-EPS) is a metabolite produced from dietary tyrosine by gut microbiota.[1][2][3] The precursor, 4-ethylphenol (4EP), is generated by gut bacteria and subsequently sulfated by host enzymes, primarily SULT1A1, into 4-EPS.[3] This metabolite has been shown to cross the blood-brain barrier and is associated with anxiety-like behaviors in mice.[1][2][4] Mechanistically, 4-EPS is reported to impair the maturation of oligodendrocytes, the cells responsible for producing myelin, leading to reduced myelination of neuronal axons.[1][2][4][5]
2. What are the common methods for administering 4-EPS to mice?
There are two primary approaches for studying the effects of 4-EPS in mice:
-
Indirect Administration via Bacterial Colonization: This is the most widely published method and involves colonizing germ-free or antibiotic-treated mice with genetically engineered bacteria that produce 4-ethylphenol (4EP).[1][2][6] The host's natural sulfotransferase enzymes then convert 4EP to 4-EPS. This method is advantageous for studying the physiological effects of gut-derived 4-EPS.
-
Direct Administration: This involves administering synthetic 4-EPS to mice, typically via oral gavage or intraperitoneal (IP) injection. This method allows for more precise dose control but may not fully recapitulate the chronic exposure from gut microbiota.
3. What are the recommended mouse strains for studying the effects of 4-EPS?
While various mouse strains can be used, C57BL/6 mice are commonly employed in behavioral neuroscience research and have been used in studies involving induced anxiety.[6] It is crucial to consider that different mouse strains may exhibit varying baseline levels of anxiety and metabolic responses, which could influence the outcomes of 4-EPS administration.
4. What behavioral tests are suitable for assessing anxiety-like behavior induced by 4-EPS?
Several validated behavioral assays can be used to measure anxiety-like behavior in mice:
-
Open Field Test: This test assesses exploratory behavior and anxiety. Anxious mice tend to spend more time in the periphery of the open field and less time in the center.[7]
-
Elevated Plus Maze (EPM): The EPM consists of two open and two closed arms. A decrease in the time spent in the open arms is indicative of anxiety-like behavior.[1][6]
-
Light-Dark Box Test: This test is based on the innate aversion of mice to brightly illuminated areas. Anxious mice will spend less time in the light compartment.[1][6]
Experimental Protocols
Protocol 1: Indirect Administration of 4-EPS via Bacterial Colonization
This protocol is adapted from studies using engineered gut bacteria to produce 4-EPS in vivo.
1. Mouse Model Preparation:
- Use germ-free mice or mice treated with a broad-spectrum antibiotic cocktail to deplete the native gut microbiota.
2. Bacterial Strain Preparation:
- Culture engineered Bacteroides ovatus and Lactobacillus plantarum strains capable of converting tyrosine to 4-ethylphenol (4EP).
3. Colonization:
- Administer the bacterial cultures to the mice via oral gavage.
4. Housing and Diet:
- House the colonized mice in a controlled environment.
- Provide a standard diet containing tyrosine, the precursor for 4EP production.
5. Monitoring and Analysis:
- Monitor the mice for changes in behavior and overall health.
- Collect fecal and blood samples to quantify 4EP and 4-EPS levels using techniques like mass spectrometry.
- Conduct behavioral assays to assess anxiety-like phenotypes.
- At the end of the study, brain tissue can be collected for histological analysis of myelination.
Protocol 2: Direct Administration of 4-EPS (Oral Gavage or IP Injection)
This protocol provides a general framework for direct 4-EPS administration. Disclaimer: Optimal dosages for direct administration of 4-EPS have not been extensively reported and should be determined empirically through pilot studies.
1. 4-EPS Solution Preparation:
- Vehicle Selection: A common vehicle for oral gavage or IP injection is sterile 0.9% saline or phosphate-buffered saline (PBS).
- Solubility and Stability: Determine the solubility of 4-EPS in the chosen vehicle. It is recommended to prepare fresh solutions for each experiment to ensure stability. If the solution is to be stored, its stability at the storage temperature should be validated.
- Concentration: Prepare a stock solution of 4-EPS and dilute it to the desired final concentrations for different dosage groups.
2. Administration:
- Oral Gavage: Administer the 4-EPS solution using a proper-sized gavage needle. The volume should not exceed 10 mL/kg body weight.
- Intraperitoneal (IP) Injection: Inject the 4-EPS solution into the intraperitoneal cavity using a 25-27 gauge needle. The injection volume should be appropriate for the mouse's size.
3. Pilot Dose-Finding Study:
- It is highly recommended to conduct a pilot study with a wide range of doses to determine the optimal dose that induces a behavioral phenotype without causing toxicity.
- Include a vehicle-only control group.
- Monitor animals closely for any adverse effects.
Data Presentation
Table 1: Summary of Findings from Indirect 4-EPS Administration Studies
| Parameter | Control Group (No 4-EPS) | 4-EPS Exposed Group | Reference |
| Myelination | Normal | Reduced | [1][2] |
| Oligodendrocyte Maturation | Normal | Impaired | [1][2][5] |
| Anxiety-like Behavior (EPM) | Higher % time in open arms | Lower % time in open arms | [1] |
| Anxiety-like Behavior (Open Field) | More time in center | Less time in center | [7] |
Table 2: Template for a Pilot Dose-Finding Study for Direct 4-EPS Administration
| Dosage Group (mg/kg) | Route of Administration | Observations (Health & Behavior) | Anxiety Test 1 (e.g., EPM % Open Arm Time) | Anxiety Test 2 (e.g., Open Field % Center Time) |
| Vehicle Control | e.g., Oral Gavage | |||
| Dose 1 | e.g., Oral Gavage | |||
| Dose 2 | e.g., Oral Gavage | |||
| Dose 3 | e.g., Oral Gavage | |||
| Vehicle Control | e.g., IP Injection | |||
| Dose 1 | e.g., IP Injection | |||
| Dose 2 | e.g., IP Injection | |||
| Dose 3 | e.g., IP Injection |
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| No observable anxiety-like phenotype after 4-EPS administration. | - Dosage too low (direct administration): The administered dose may be insufficient to elicit a behavioral response. - Inefficient bacterial colonization (indirect administration): The engineered bacteria may not have colonized the gut effectively. - Mouse strain resistance: The chosen mouse strain may be less susceptible to the anxiogenic effects of 4-EPS. - Timing of behavioral testing: The tests may be conducted at a time point when the 4-EPS levels are not at their peak. | - Conduct a dose-response study to identify an effective dose. - Verify bacterial colonization through fecal plating or qPCR. - Consider using a different mouse strain known to be more sensitive in anxiety paradigms. - Perform a time-course study to determine the optimal time for behavioral testing after administration. |
| High variability in behavioral data between mice in the same group. | - Inconsistent administration technique: Variations in gavage or injection technique can lead to differences in absorbed dose. - Animal stress: Improper handling or stressful housing conditions can increase baseline anxiety and variability. - Circadian rhythm: Testing at different times of the day can affect behavior. | - Ensure all researchers are properly trained in the administration techniques. - Acclimate mice to handling and the testing environment. - Conduct all behavioral tests at the same time of day. |
| Signs of toxicity or adverse effects in mice. | - Dosage too high: The administered dose may be causing systemic toxicity. - Vehicle toxicity: The vehicle used to dissolve 4-EPS may have adverse effects. - Contamination of the 4-EPS solution. | - Reduce the dosage or perform a toxicity study to determine the maximum tolerated dose. - Run a vehicle-only control group to rule out vehicle effects. - Ensure the 4-EPS solution is sterile and properly prepared. |
Visualizations
Caption: Production of 4-EPS from dietary tyrosine and its proposed mechanism of action in the brain.
Caption: Experimental workflows for indirect and direct administration of 4-EPS in mice.
Caption: A logical workflow for troubleshooting the absence of an expected phenotype.
References
- 1. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mcgill.ca [mcgill.ca]
- 6. journals.tulane.edu [journals.tulane.edu]
- 7. Regulatory T cells administration reduces anxiety-like behavior in mice submitted to chronic restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in 4-Ethylphenyl sulfate levels in animal studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability of 4-Ethylphenyl sulfate (4-EPS) levels in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-EPS) and why are its levels variable in animal studies?
A1: this compound (4-EPS) is a metabolite produced from the dietary amino acid tyrosine by the gut microbiota.[1][2][3] The variability in its levels is a significant challenge in preclinical research and is influenced by a combination of factors including the composition of the gut microbiome, diet, and host genetics.
Q2: What is the biosynthetic pathway of 4-EPS?
A2: The production of 4-EPS is a multi-step process involving both microbial and host metabolism. Dietary tyrosine is first converted to 4-ethylphenol (4-EP) by specific gut bacteria.[1][2] This is followed by sulfation of 4-EP into 4-EPS by host sulfotransferase enzymes, which are present in the liver and intestinal epithelium.[3]
Q3: Which specific gut bacteria are known to produce the precursor to 4-EPS?
A3: Research has identified that certain species within the gut microbiota, such as Bacteroides ovatus and Lactobacillus plantarum, are capable of converting tyrosine into 4-ethylphenol (4-EP), the direct precursor of 4-EPS.[3] Therefore, the abundance of these and other similar bacteria can significantly impact 4-EPS levels.
Q4: How does diet influence 4-EPS levels?
A4: Diet plays a crucial role in 4-EPS production by providing the necessary precursor, tyrosine. Diets rich in tyrosine, such as those with high protein content, can lead to increased production of 4-EPS. The overall composition of the diet also shapes the gut microbial community, indirectly affecting the abundance of 4-EP-producing bacteria.
Q5: Do different mouse strains exhibit different baseline levels of 4-EPS?
A5: Yes, different mouse strains can have distinct gut microbiota compositions and metabolic rates, leading to variations in baseline 4-EPS levels.[4] For example, C57BL/6 and BALB/c mice, two commonly used inbred strains, are known to have different immune responses which can be influenced by and also influence the gut microbiome.[5] These inherent differences can contribute to significant variability in 4-EPS concentrations between strains.
Troubleshooting Guides
This section provides solutions to common problems encountered during the measurement of 4-EPS in animal studies.
Issue 1: High Inter-Individual Variability in 4-EPS Levels within the Same Experimental Group
| Potential Cause | Troubleshooting Step |
| Differences in Gut Microbiota Composition | - Normalize the gut microbiota across animals prior to the study through co-housing or fecal microbiota transplantation (FMT).- Characterize the gut microbiome of each animal at baseline and at the end of the study using 16S rRNA sequencing to correlate with 4-EPS levels. |
| Inconsistent Food and Water Intake | - House animals individually to accurately monitor food and water consumption.- Ensure ad libitum access to the same batch of chow and water to minimize dietary variations. |
| Cage Effects | - Randomize animal placement within the animal facility to account for potential micro-environmental differences between cages. |
| Stress | - Implement proper acclimatization periods and handling procedures to minimize stress, which can alter gut microbiota and metabolism. |
Issue 2: Inconsistent or Non-Reproducible 4-EPS Measurements
| Potential Cause | Troubleshooting Step |
| Sample Collection and Handling | - Standardize the time of day for sample collection to account for diurnal variations in metabolism.- Use appropriate anticoagulant (e.g., K2-EDTA) for plasma collection and process samples promptly.- Aliquot samples to avoid multiple freeze-thaw cycles. |
| Sample Storage | - Store plasma, serum, and tissue samples at -80°C for long-term stability. Avoid prolonged storage at -20°C. |
| Analytical Method (LC-MS/MS) | - Use a stable isotope-labeled internal standard for 4-EPS to correct for matrix effects and variations in instrument response.- Regularly perform system suitability tests and include quality control (QC) samples at low, medium, and high concentrations throughout the analytical run. |
Data Presentation
Due to the high variability of 4-EPS, it is crucial to report factors that could influence its levels. The following table provides a template for presenting quantitative 4-EPS data, ensuring transparency and aiding in the comparison of results across different studies.
| Parameter | Control Group | Treatment Group | p-value |
| Animal Strain | e.g., C57BL/6 | e.g., C57BL/6 | N/A |
| Diet | e.g., Standard Chow | e.g., High-Fat Diet | N/A |
| Number of Animals (n) | N/A | ||
| Plasma 4-EPS (ng/mL) | Mean ± SD | Mean ± SD | |
| Fecal 4-EPS (ng/g) | Mean ± SD | Mean ± SD | |
| Brain 4-EPS (ng/g) | Mean ± SD | Mean ± SD |
Note: Currently, there is a lack of standardized reporting of absolute 4-EPS concentrations in the literature, making direct comparisons challenging. Researchers are encouraged to report detailed experimental conditions alongside their quantitative data.
Experimental Protocols
Protocol 1: Quantification of 4-EPS in Mouse Plasma by UPLC-MS/MS
This protocol is a representative method for the analysis of 4-EPS. Optimization may be required for specific instrumentation and laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of mouse plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing a known concentration of a stable isotope-labeled 4-EPS internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
2. UPLC-MS/MS Analysis
-
UPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 4-EPS from other plasma components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both 4-EPS and its internal standard.
3. Data Analysis
-
Quantify 4-EPS concentrations by generating a standard curve using known concentrations of 4-EPS standard.
-
Normalize the peak area of 4-EPS to the peak area of the internal standard.
Visualizations
Diagram 1: Biosynthesis of this compound
Caption: The metabolic pathway of this compound (4-EPS) from dietary tyrosine.
Diagram 2: Troubleshooting Workflow for High 4-EPS Variability
Caption: A logical workflow for troubleshooting high variability in 4-EPS measurements.
References
- 1. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Metabolomic Profiles of Organs in Mice of Different Strains Based on SPME-LC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of a High-Fat Diet on the Metabolomics Profile of 129S6 and C57BL6 Mouse Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Novel 4-Ethylphenyl Sulfate (4-EPS) Assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the validation and troubleshooting of a novel 4-Ethylphenyl sulfate (4-EPS) assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-EPS) and why is its quantification important?
A1: this compound (4-EPS) is a metabolite derived from the gut microbiota and is also classified as a uremic toxin.[1][2] Elevated levels of 4-EPS in the body have been associated with anxiety-like behaviors in animal models and may be linked to neuropsychiatric conditions such as autism spectrum disorder (ASD) and renal dysfunction.[1][3] Accurate quantification of 4-EPS is crucial for research into its role as a biomarker for disease, understanding gut-brain axis interactions, and for assessing the safety and efficacy of therapeutic interventions.[1][4]
Q2: What are the key validation parameters for a novel 4-EPS assay?
A2: As with any analytical method, the validation for a novel 4-EPS assay should demonstrate its suitability for its intended purpose.[5][6] Key validation parameters, in line with ICH guidelines, include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][8]
Q3: What analytical techniques are typically used for the quantification of 4-EPS?
A3: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly suitable technique for the quantification of 4-EPS in biological matrices. This method offers excellent selectivity and sensitivity, which is necessary for measuring low concentrations in complex samples like plasma or urine.[9][10]
Method Validation Protocols and Acceptance Criteria
The following tables summarize the key validation experiments and typical acceptance criteria for a novel 4-EPS assay. These are based on general guidelines for bioanalytical method validation.
Table 1: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Coefficient of determination (r²) ≥ 0.99 |
| Accuracy | The closeness of agreement between the measured value and the true value. | % Recovery within 85-115% of the nominal concentration. |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of 4-EPS and the internal standard (IS). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; RSD ≤ 20%; Accuracy within 80-120%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD of results should remain within acceptable limits. |
Table 2: Experimental Design for Validation Parameters
| Parameter | Experimental Approach |
| Linearity | Analyze a minimum of five calibration standards over the expected concentration range. |
| Accuracy | Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, high) against a calibration curve. |
| Precision | Repeatability (Intra-assay): Analyze a minimum of five replicates of QC samples at three concentrations on the same day. Intermediate Precision (Inter-assay): Analyze QC samples at three concentrations on at least three different days with different analysts or equipment. |
| Specificity | Analyze blank matrix samples from at least six different sources to check for interferences. |
| LOD & LOQ | Determined by serial dilution of a known concentration of 4-EPS or based on the signal-to-noise ratio. |
| Robustness | Introduce small variations to method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results. |
Experimental Workflow Visualization
Caption: Workflow for the validation of a novel this compound assay.
Troubleshooting Guide
This guide addresses common issues that may arise during the 4-EPS assay.
Q: I am observing no peaks or very low signal intensity for both 4-EPS and the internal standard (IS). What should I do?
A: This issue often points to a problem with the instrument setup or sample preparation.
-
Check Instrument Connections: Ensure all LC and MS connections are secure.
-
Mobile Phase: Verify the mobile phase composition and ensure there is enough solvent in the reservoirs. Contaminated or improperly prepared mobile phases can lead to low sensitivity.
-
Sample Preparation: Review the sample extraction procedure. Inefficient extraction can lead to low recovery of the analyte and IS.
-
MS Source: Check the mass spectrometer's ion source for contamination. A dirty ion source can suppress the signal.[11]
Q: My 4-EPS peak is showing significant tailing. What could be the cause?
A: Peak tailing can be caused by several factors related to the chromatography.
-
Column Overload: Injecting too high a concentration of the sample can lead to peak tailing.[12] Try diluting the sample.
-
Column Contamination: Adsorption of sample components onto the column can cause peak distortion.[13] Consider using a guard column and implementing a sample clean-up step.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of 4-EPS. Ensure the pH is appropriate for the analyte and column chemistry.
-
Column Degradation: The column itself may be degrading. Try flushing the column or replacing it if necessary.
Q: I am seeing interfering peaks at or near the retention time of 4-EPS. How can I resolve this?
A: Interfering peaks compromise the specificity of the assay.
-
Matrix Effect: Biological matrices can contain endogenous components that co-elute with the analyte, causing ion suppression or enhancement.[11] An effective sample clean-up procedure, such as solid-phase extraction (SPE), can minimize matrix effects.
-
Chromatographic Selectivity: Adjust the mobile phase gradient or composition to improve the separation of 4-EPS from interfering compounds.
-
Mass Spectrometry Resolution: Ensure the mass spectrometer is operating at the correct resolution to distinguish between 4-EPS and isobaric interferences.
Q: My retention times are drifting between injections. What is the likely cause?
A: Retention time drift can indicate a lack of system equilibration or changes in the mobile phase.[13]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.[13]
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifting retention times. Prepare fresh mobile phase daily.
-
Pump Performance: Check the LC pump for leaks or pressure fluctuations.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the 4-EPS assay.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mind-body connection: metabolite 4-ethylphenyl linked to anxiety behavior and oligodendrocyte modification in autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. wjarr.com [wjarr.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing 4-Ethylphenyl Sulfate Analysis in Reverse-Phase HPLC
Welcome to the technical support center for the analysis of 4-Ethylphenyl sulfate using reverse-phase high-performance liquid chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve peak shape during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common peak shape problem encountered when analyzing this compound by reverse-phase HPLC?
A1: The most prevalent issue is peak tailing. This compound is a strong acid with a calculated pKa of -1.90.[1] In reverse-phase HPLC, acidic compounds can interact with residual silanol groups on the silica-based stationary phase, leading to this undesirable peak shape.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor. To ensure good peak shape for acidic compounds, the mobile phase pH should be adjusted to suppress the ionization of both the analyte and the surface silanols of the column packing. For a strongly acidic compound like this compound, maintaining a low pH (typically between 2.5 and 3.5) is crucial. This is well above the pKa of the analyte, ensuring it is in a single ionic form, and it also suppresses the ionization of residual silanols on the column, which minimizes secondary interactions that cause peak tailing.
Q3: What type of HPLC column is recommended for this compound analysis?
A3: A C18 reversed-phase column is the most common choice for analyzing aromatic sulfates. To minimize peak tailing, it is highly recommended to use a modern, high-purity silica column that is end-capped. End-capping chemically derivatizes most of the residual silanol groups on the silica surface, reducing their potential for unwanted interactions with acidic analytes.
Q4: Can the choice of organic modifier in the mobile phase impact peak shape?
A4: Yes, the organic modifier can influence peak shape. Acetonitrile and methanol are the most common organic modifiers in reverse-phase HPLC. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol. The choice of modifier can also affect the selectivity of the separation. It is advisable to start with acetonitrile and optimize the gradient or isocratic conditions.
Q5: How can I prevent peak fronting when analyzing this compound?
A5: Peak fronting can be caused by several factors, including column overload, injecting the sample in a solvent significantly stronger than the mobile phase, or poor column packing. To avoid this, ensure your sample concentration is within the linear range of the detector and consider diluting your sample. Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume to a minimum.
Troubleshooting Guide: Improving Peak Shape for this compound
This guide provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the analysis of this compound.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups: The acidic nature of this compound can lead to interactions with residual silanols on the column packing material. | Adjust mobile phase pH: Lower the pH of the aqueous portion of your mobile phase to 2.5-3.5 using an appropriate acid (e.g., formic acid, trifluoroacetic acid, or a phosphate buffer). This will suppress the ionization of the silanol groups. |
| Inappropriate column: An older or lower-quality column may have more active silanol sites. | Use a high-purity, end-capped C18 column: These columns have fewer exposed silanol groups, reducing the likelihood of secondary interactions. | |
| Column contamination: Accumulation of contaminants on the column can create active sites that cause tailing. | Flush the column: Use a strong solvent wash to clean the column. If the problem persists, consider replacing the guard column or the analytical column. | |
| Peak Fronting | Column overload: Injecting too much sample can saturate the stationary phase. | Reduce sample concentration or injection volume: Dilute the sample or inject a smaller volume to ensure you are working within the column's capacity. |
| Injection solvent stronger than mobile phase: If the sample is dissolved in a solvent with a higher elution strength than the mobile phase, it can cause the analyte band to spread. | Use a weaker injection solvent: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible and minimize the injection volume. | |
| Broad Peaks | High dead volume: Excessive tubing length or poorly made connections can lead to band broadening. | Minimize extra-column volume: Use short, narrow-bore tubing (e.g., 0.005" I.D.) to connect the injector, column, and detector. Ensure all fittings are properly seated. |
| Low flow rate: A flow rate that is too low can result in increased diffusion and broader peaks. | Optimize flow rate: Determine the optimal flow rate for your column dimensions. | |
| Column degradation: Over time, the column packing can degrade, leading to a loss of efficiency and broader peaks. | Replace the column: If other troubleshooting steps fail, the column may have reached the end of its lifespan. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak shape problems with this compound.
References
Selection of appropriate internal standards for 4-Ethylphenyl sulfate analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 4-Ethylphenyl sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate internal standard for the analysis of this compound?
A1: The most suitable internal standard is a stable isotope-labeled (SIL) version of the analyte, such as 4-Ethylphenyl-d9 sulfate . SIL internal standards are considered the gold standard in quantitative mass spectrometry because they share very similar physicochemical properties with the analyte.[1][2] This ensures they behave almost identically during sample extraction, chromatography, and ionization, effectively compensating for variations in sample preparation and matrix effects.[2]
Q2: Which ionization mode is recommended for the LC-MS/MS analysis of this compound?
A2: Negative ion mode electrospray ionization (ESI) is recommended. The sulfate group is readily deprotonated, forming a stable negative ion ([M-H]⁻), which provides excellent sensitivity for detection.[1][3][4]
Q3: What are the common challenges when analyzing sulfated metabolites like this compound?
A3: Common challenges include:
-
Matrix Effects: Biological matrices like plasma and serum contain endogenous compounds that can co-elute with this compound and suppress or enhance its ionization, leading to inaccurate quantification.[5][6] The use of a SIL internal standard is the most effective way to mitigate this.
-
Analyte Stability: Sulfated metabolites can be susceptible to enzymatic degradation (by sulfatases) or hydrolysis. Proper sample handling and storage (e.g., at -80°C) are crucial.
-
Chromatographic Peak Shape: Poor peak shape (e.g., tailing) can occur due to interactions with the stationary phase. Optimization of mobile phase pH and column chemistry is important for achieving symmetrical peaks.
Experimental Protocols
A detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma is provided below.
Analytical Workflow
The overall workflow for the analysis of this compound is depicted below.
Sample Preparation: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 4-Ethylphenyl-d9 sulfate in 50% methanol).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This method provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
LC-MS/MS Method Parameters
The following table summarizes the recommended starting parameters for the LC-MS/MS analysis. These may require further optimization based on the specific instrumentation used.
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes, hold for 2 min, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| MRM Transitions | |
| This compound | Precursor: 201.0 m/z, Product: 121.0 m/z |
| 4-Ethylphenyl-d9 sulfate (IS) | Precursor: 210.1 m/z, Product: 129.1 m/z |
Quantitative Data and Method Validation Summary
The following tables present typical validation results for a bioanalytical method for this compound, consistent with regulatory guidelines.[2][7][8]
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | r² |
|---|
| this compound | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 1 | 0.98 | 98.0 | < 15 |
| Low | 3 | 2.95 | 98.3 | < 10 |
| Medium | 100 | 102.1 | 102.1 | < 8 |
| High | 800 | 790.4 | 98.8 | < 8 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low | 3 | 85 - 95 | 90 - 110 |
| High | 800 | 88 - 98 | 92 - 108 |
Troubleshooting Guide
Q: My peaks are broad or tailing. What should I do?
A:
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For sulfated compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is generally effective.
-
Column Contamination: Flush the column with a strong solvent (e.g., isopropanol) or consider replacing the guard column or the analytical column if it is old.[5][9]
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.[9]
Q: I am observing low sensitivity or no signal for my analyte.
A:
-
Check MS Tuning: Ensure the mass spectrometer is properly tuned and calibrated. Infuse a standard solution of this compound to optimize source parameters (e.g., capillary voltage, gas flows, and temperatures).
-
Ion Source Contamination: A dirty ion source is a common cause of low sensitivity. Clean the ion source according to the manufacturer's instructions.[5][10]
-
Sample Degradation: Prepare fresh samples and standards to rule out degradation. Ensure samples have been stored properly.
Q: My results are inconsistent and not reproducible.
A:
-
Internal Standard Addition: Verify that the internal standard is being added consistently and accurately to all samples, standards, and quality controls.
-
Sample Preparation Variability: Ensure that the sample preparation procedure (PPT or SPE) is performed consistently for all samples. Inconsistent vortexing, centrifugation, or elution can lead to variability.
-
Carryover: Inject a blank sample after a high concentration sample to check for carryover. If observed, optimize the injector wash procedure.[5]
Metabolic Pathway of this compound
This compound is a metabolite derived from the dietary amino acid tyrosine through the action of gut microbiota and host enzymes.[11][12][13]
References
- 1. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Mobile phase & negative mode LC-MS analysis - Chromatography Forum [chromforum.org]
- 5. zefsci.com [zefsci.com]
- 6. longdom.org [longdom.org]
- 7. anivet.au.dk [anivet.au.dk]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 13. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Enhancing the stability of 4-Ethylphenyl sulfate stock solutions
Welcome to the Technical Support Center for 4-Ethylphenyl sulfate (4EPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound stock solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound (4EPS) is a gut microbial metabolite that has been implicated in various biological processes. It is a white to off-white solid powder with the following chemical properties:
| Property | Value |
| Molecular Formula | C₈H₁₀O₄S |
| Molecular Weight | 202.23 g/mol |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in DMSO (≥20.2 mg/mL) and water (≥28.25 mg/mL) |
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability of this compound. Here are the general recommendations for storing both the solid compound and its solutions:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
To prevent degradation, it is essential to store this compound in a tightly sealed container, protected from moisture and light. For stock solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation in your this compound solution can be caused by several factors, including:
-
Exceeding Solubility Limit: The concentration of your solution may be too high for the chosen solvent.
-
Improper Dissolution: The compound may not have been fully dissolved during preparation.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.
-
Solvent Evaporation: Over time, the solvent may evaporate, increasing the concentration and leading to precipitation.
If you observe precipitation, it is recommended to gently warm the solution and vortex or sonicate it to try and redissolve the compound. If the precipitate does not dissolve, it is best to prepare a fresh stock solution. To prevent this, ensure you are not exceeding the solubility limit and that the compound is fully dissolved before storage.
Q4: How does pH affect the stability of this compound solutions?
A4: The stability of aryl sulfates like this compound can be influenced by pH. Hydrolysis of the sulfate group can occur under both acidic and basic conditions, although the rate of hydrolysis is generally slow. It is recommended to maintain the pH of your stock solution within a neutral range (pH 6-8) to minimize potential degradation. If your experimental conditions require acidic or basic buffers, it is advisable to prepare fresh dilutions from a stock solution just before use.
Q5: Is this compound sensitive to light?
A5: While specific photostability data for this compound is not extensively available, aryl compounds can be susceptible to photodegradation. To minimize any potential degradation from light exposure, it is best practice to:
-
Store solid this compound and its stock solutions in amber vials or containers wrapped in aluminum foil.
-
Minimize the exposure of your solutions to direct light during handling and experiments.
Troubleshooting Guides
Issue 1: Inconsistent experimental results using this compound stock solution.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | * Verify Storage Conditions: Ensure that the stock solution has been stored at the recommended temperature (-20°C or -80°C) and protected from light. * Check for Repeated Freeze-Thaw Cycles: Avoid using a stock solution that has been subjected to multiple freeze-thaw cycles. Prepare single-use aliquots. * Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from the solid compound. |
| Inaccurate Concentration | * Recalibrate Instruments: Ensure that the balance used for weighing the solid compound and the pipettes used for dilution are properly calibrated. * Ensure Complete Dissolution: Visually inspect the solution to confirm that all the solid has dissolved before making further dilutions. Gentle warming and vortexing can aid dissolution. |
| Contamination | * Use Sterile Technique: When preparing and handling solutions, use sterile tubes, tips, and solvents to prevent microbial or chemical contamination. |
Issue 2: Difficulty dissolving this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | * Verify Solvent Compatibility: this compound is readily soluble in DMSO and water. Ensure you are using a recommended solvent. |
| Low Temperature | * Warm the Solvent: Gently warm the solvent to room temperature or slightly above before adding the solid compound. |
| Insufficient Mixing | * Use Appropriate Mixing Techniques: Vortex the solution vigorously or use a sonicator to aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass: For a 10 mM stock solution, the required mass of this compound (MW: 202.23 g/mol ) is 2.0223 mg per 1 mL of DMSO.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming to room temperature may be applied if necessary.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
10 mM this compound stock solution in a suitable solvent (e.g., DMSO or water)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC or UPLC-MS system
-
pH meter
-
Incubator or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate the mixture at 40°C.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Incubate the mixture at 40°C.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
If no degradation is observed, repeat the experiment with 1 M NaOH.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Store the mixture at room temperature, protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Incubate an aliquot of the this compound stock solution at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points.
-
-
Photostability:
-
Expose an aliquot of the this compound stock solution to a light source in a photostability chamber.
-
Keep a control sample in the dark at the same temperature.
-
Withdraw samples from both the exposed and control solutions at various time points.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating method, such as UPLC-MS, to quantify the remaining this compound and identify any degradation products.
-
Visualizations
Logical Workflow for Troubleshooting Stock Solution Instability
Caption: A flowchart outlining the steps to troubleshoot instability issues with this compound stock solutions.
Signaling Pathway of this compound in Oligodendrocyte Precursor Cells
Caption: A diagram illustrating the proposed signaling pathway by which this compound inhibits oligodendrocyte maturation.
Calibrating instruments for low-level 4-Ethylphenyl sulfate detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the calibration of instruments for the low-level detection of 4-Ethylphenyl sulfate (4-EPS).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: Low or No Signal/Sensitivity for 4-EPS
Q1: I am not seeing a signal, or the signal for my this compound (4-EPS) standard is very low. What are the possible causes and solutions?
A1: Low or no signal for 4-EPS can stem from several factors, from sample preparation to instrument settings. Here’s a systematic approach to troubleshoot this issue:
Possible Causes & Troubleshooting Steps:
| Area | Possible Cause | Recommended Solution |
| Sample Preparation | Sample Degradation | Prepare fresh standards and samples. Ensure proper storage conditions (e.g., -80°C) to maintain analyte stability. |
| Inefficient Extraction | Optimize your sample preparation method. For 4-EPS in biological matrices like plasma or serum, protein precipitation is a common and effective first step. Consider solid-phase extraction (SPE) for cleaner samples. | |
| LC System | Incorrect Mobile Phase Composition | Verify the composition and pH of your mobile phases. For reversed-phase chromatography of 4-EPS, a mobile phase consisting of water and acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid) is a good starting point. |
| Column Issues | Ensure the column is properly conditioned and has not exceeded its lifetime. A contaminated or degraded column can lead to poor peak shape and low sensitivity. | |
| Flow Rate or Gradient Issues | Check for leaks in the LC system. Verify that the flow rate is accurate and the gradient profile is appropriate for retaining and eluting 4-EPS. | |
| MS System | Incorrect Ionization Mode | 4-EPS is a sulfated compound and is best detected in negative ion mode (ESI-). Ensure your mass spectrometer is set to the correct polarity. |
| Suboptimal Source Parameters | Optimize ion source parameters, including gas flows (nebulizer, heater, and curtain gas), temperature, and ion spray voltage. These parameters can significantly impact ionization efficiency. | |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values for 4-EPS in your multiple reaction monitoring (MRM) method. If you are unsure, you may need to perform a product ion scan on a 4-EPS standard to determine the optimal transitions. | |
| Low Collision Energy | Optimize the collision energy (CE) for each MRM transition to ensure efficient fragmentation and a strong product ion signal. |
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q2: My 4-EPS peak is showing significant tailing/fronting/splitting. How can I improve the peak shape?
A2: Poor peak shape can compromise the accuracy and precision of your quantification. The table below outlines common causes and solutions.
Troubleshooting Poor Peak Shape:
| Peak Shape Issue | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary Interactions with Column | Acidify the mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of free silanol groups on the silica-based column. |
| Column Contamination | Flush the column with a strong solvent or follow the manufacturer's cleaning protocol. Consider using a guard column to protect the analytical column. | |
| Peak Fronting | Sample Overload | Dilute your sample or inject a smaller volume. This is particularly important for high-concentration samples. |
| Incompatible Sample Solvent | The sample should be dissolved in a solvent that is weaker than or matches the initial mobile phase composition to ensure proper focusing on the column head. | |
| Peak Splitting | Clogged Frit or Column Void | Replace the column inlet frit or the column itself if a void has formed at the head. |
| Co-elution with an Interfering Compound | Improve chromatographic separation by adjusting the gradient, mobile phase composition, or trying a different column chemistry. |
Frequently Asked Questions (FAQs)
Sample Preparation & Matrix Effects
Q3: What is the best way to prepare plasma/serum samples for 4-EPS analysis?
A3: For routine analysis, a simple and effective method is protein precipitation . A common procedure involves adding 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to your plasma or serum sample. After vortexing and centrifugation, the clear supernatant can be injected into the LC-MS/MS system.[1] For even cleaner samples and potentially lower limits of detection, solid-phase extraction (SPE) can be employed.
Q4: What are matrix effects and how can I minimize them for low-level 4-EPS detection?
A4: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the analyte of interest by co-eluting compounds from the sample matrix.[1][2] This can lead to inaccurate and irreproducible results.[2] Here are ways to mitigate matrix effects:
-
Effective Sample Cleanup: Use techniques like SPE to remove interfering substances.
-
Chromatographic Separation: Optimize your LC method to separate 4-EPS from matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for 4-EPS (e.g., 4-Ethylphenyl-d4-sulfate) will behave nearly identically to the analyte during sample preparation and ionization, thus correcting for any signal suppression or enhancement.
Instrumentation & Calibration
Q5: What are the typical LC-MS/MS parameters for 4-EPS analysis?
A5: While optimization is always necessary for your specific instrumentation, the following table provides a good starting point for method development, based on methods for similar compounds like 4-Ethylphenol.[1]
Illustrative LC-MS/MS Parameters for 4-EPS Analysis:
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | To be determined empirically. For 4-EPS (MW: 202.24), the precursor ion [M-H]⁻ would be m/z 201.2. The product ion would likely correspond to the loss of the sulfate group (SO₃, 79.96 Da), resulting in a product ion of m/z 121.2. |
Q6: How should I prepare my calibration curve for low-level quantification of 4-EPS?
A6: A well-prepared calibration curve is crucial for accurate quantification.
-
Number of Standards: Use a minimum of 5-7 non-zero concentration levels.
-
Range: The concentration range should bracket the expected concentrations of your unknown samples.
-
Preparation: Prepare a high-concentration stock solution of 4-EPS in a suitable solvent (e.g., methanol). Then, perform serial dilutions to create your working standards. It is best practice to prepare standards in the same matrix as your samples (e.g., blank plasma) to account for matrix effects if a SIL-IS is not used.
-
Linearity: Assess the linearity of the curve using a regression analysis. A coefficient of determination (R²) of >0.99 is generally considered acceptable.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control (QC) Samples
-
Stock Solution Preparation (1 mg/mL): Accurately weigh and dissolve this compound in methanol to create a 1 mg/mL stock solution.
-
Working Standard Preparation: Perform serial dilutions of the stock solution with a 50:50 (v/v) methanol:water mixture to prepare a series of working standards at concentrations covering your desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Calibration Curve and QC Sample Preparation: Spike the appropriate volume of the working standards into blank biological matrix (e.g., human plasma) to create your calibration standards and QC samples at low, medium, and high concentrations.
Protocol 2: Sample Preparation using Protein Precipitation
-
Aliquot 50 µL of your sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
-
Add 200 µL of cold (4°C) acetonitrile containing the internal standard (if used).
-
Vortex the tube for 30 seconds to precipitate the proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[1]
Visualizations
Caption: Experimental workflow for 4-EPS quantification.
Caption: Troubleshooting logic for low 4-EPS signal.
References
Validation & Comparative
Gut-Derived Metabolite 4-Ethylphenyl Sulfate: A Key Player in Anxiety Phenotypes
A comprehensive analysis of the mounting evidence linking the microbial metabolite 4-Ethylphenyl sulfate (4-EPS) to anxiety-related behaviors, comparing its effects with other gut-derived molecules and detailing the experimental frameworks used to validate this connection.
The intricate communication network between the gut microbiome and the brain has emerged as a critical area of research in neuroscience and mental health. A growing body of evidence points to a significant role for microbial metabolites in modulating host behavior, with a particular focus on anxiety and other mood disorders. Among these metabolites, this compound (4-EPS), a product of dietary tyrosine metabolism by gut bacteria, has been identified as a key molecule causally linked to anxiety-like phenotypes in preclinical models. This guide provides a detailed comparison of the experimental data supporting the role of 4-EPS in anxiety, outlines the methodologies used in these pivotal studies, and contrasts its effects with other notable gut-derived neuromodulators.
Comparative Analysis of 4-EPS and Other Gut-Derived Metabolites in Anxiety Models
The link between 4-EPS and anxiety has been robustly demonstrated in mouse models. Studies have shown that elevated levels of 4-EPS in the bloodstream lead to distinct behavioral changes indicative of anxiety.[1][2] The primary mechanism appears to be the impairment of oligodendrocyte maturation and subsequent reduction in myelination within key brain regions associated with anxiety.[1][2]
To provide a clear comparison, the following tables summarize the quantitative findings from key studies on 4-EPS and contrast them with the known effects of other well-researched gut microbial metabolites, such as short-chain fatty acids (SCFAs) and tryptophan metabolites.
Table 1: Comparison of Behavioral Phenotypes in Mice Exposed to 4-EPS vs. Control
| Behavioral Test | Parameter Measured | Control Group (No 4-EPS) | 4-EPS Exposed Group | Inferred Effect of 4-EPS |
| Open Field Test | Time spent in center | Higher | Lower | Anxiogenic |
| Number of entries to center | Higher | Lower | ||
| Total distance traveled | No significant difference | No significant difference | ||
| Elevated Plus Maze | Time spent in open arms | Higher | Lower | Anxiogenic |
| Number of entries to open arms | Higher | Lower | ||
| Light-Dark Box Test | Time spent in light chamber | Higher | Lower | Anxiogenic |
| Number of transitions | No significant difference | No significant difference |
Note: This table represents a summary of findings from multiple studies. Specific values can be found in the cited literature.
Table 2: Comparison of Myelination and Oligodendrocyte Maturation
| Parameter | Control Group (No 4-EPS) | 4-EPS Exposed Group | Inferred Effect of 4-EPS |
| Myelination (G-ratio) | Lower (thicker myelin sheath) | Higher (thinner myelin sheath) | Impaired Myelination |
| Mature Oligodendrocytes | Higher | Lower | Impaired Maturation |
| Oligodendrocyte Precursor Cells | Lower | Higher | Arrested Development |
G-ratio is the ratio of the axon diameter to the total fiber diameter. A higher G-ratio indicates a thinner myelin sheath.
Table 3: Comparative Effects of Different Gut-Derived Metabolites on Anxiety
| Metabolite Class | Specific Metabolite(s) | Primary Mechanism of Action | Effect on Anxiety-Like Behavior |
| Tyrosine Metabolites | This compound (4-EPS) | Impairs oligodendrocyte maturation and myelination.[1][2] | Anxiogenic[1][2] |
| Short-Chain Fatty Acids | Butyrate, Propionate, Acetate | Anti-inflammatory, enhances gut barrier function, influences neurotransmitter synthesis. | Generally Anxiolytic |
| Tryptophan Metabolites | Indoles, Kynurenine | Modulate neuroinflammation and neurogenesis. | Variable (can be anxiolytic or anxiogenic depending on the specific metabolite and context) |
Experimental Protocols
The validation of the link between 4-EPS and anxiety phenotypes relies on a series of well-established behavioral and histological assays. The following are detailed protocols for the key experiments cited in the supporting literature.
Behavioral Assays for Anxiety-Like Phenotypes in Mice
1. Open Field Test (OFT)
-
Purpose: To assess general locomotor activity and anxiety-like behavior in a novel environment.
-
Apparatus: A square arena (typically 40x40x40 cm) with the floor divided into a central and a peripheral zone.
-
Procedure:
-
Acclimatize the mouse to the testing room for at least 30 minutes before the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set period (typically 5-10 minutes).
-
Record the animal's movement using an overhead video camera and tracking software.
-
-
Parameters Measured:
-
Time spent in the center versus the periphery of the arena.
-
Number of entries into the center zone.
-
Total distance traveled and average velocity (to assess general locomotion).
-
-
Interpretation: Anxious mice tend to spend more time in the periphery (thigmotaxis) and make fewer entries into the exposed center.
2. Elevated Plus Maze (EPM)
-
Purpose: To assess anxiety-like behavior based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Acclimatize the mouse to the testing room.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with a video camera and tracking software.
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
-
Interpretation: A lower proportion of time spent and fewer entries into the open arms are indicative of higher anxiety levels.[3]
3. Light-Dark Box Test
-
Purpose: To assess anxiety-like behavior based on the conflict between the drive to explore and the aversion to a brightly lit environment.
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Acclimatize the mouse to the testing room.
-
Place the mouse in the center of the light compartment, facing away from the opening.
-
Allow the mouse to freely explore both compartments for 10 minutes.
-
Record the behavior using a video tracking system.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
Interpretation: Anxious mice will spend less time in the brightly lit chamber and make fewer transitions.
Histological and Molecular Assays
1. Myelination Analysis via Electron Microscopy and G-ratio Calculation
-
Purpose: To quantify the thickness of the myelin sheath around axons.
-
Procedure:
-
Perfuse the mouse brain with a fixative solution (e.g., paraformaldehyde and glutaraldehyde).
-
Dissect the brain region of interest (e.g., medial prefrontal cortex, amygdala).
-
Process the tissue for transmission electron microscopy (TEM).
-
Capture high-resolution images of cross-sectioned axons.
-
Use image analysis software to measure the diameter of the axon and the total diameter of the myelinated fiber.
-
-
Calculation: G-ratio = Axon Diameter / Total Fiber Diameter.
-
Interpretation: A higher G-ratio indicates a thinner myelin sheath, suggesting impaired myelination.[4][5]
2. Oligodendrocyte Maturation Assay (Immunohistochemistry)
-
Purpose: To quantify the number of mature and immature oligodendrocytes.
-
Procedure:
-
Prepare brain tissue sections as for myelination analysis.
-
Perform immunohistochemical staining using antibodies against markers for different stages of oligodendrocyte development:
-
Oligodendrocyte Precursor Cells (OPCs): NG2 or PDGFRα
-
Mature Oligodendrocytes: CC1, MBP (Myelin Basic Protein), or PLP (Proteolipid Protein)
-
-
Image the stained sections using a fluorescence or confocal microscope.
-
Quantify the number of cells expressing each marker in the region of interest.
-
-
Interpretation: An increase in OPC markers and a decrease in mature oligodendrocyte markers in the 4-EPS group would indicate impaired maturation.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway of 4-EPS from the gut to the brain, leading to anxiety.
Caption: Experimental workflow for validating the anxiogenic effects of 4-EPS.
Caption: Logical relationship between different classes of gut metabolites and anxiety.
References
- 1. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental studies of g-ratio MRI in ex vivo mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of the myelin g-ratio from electron microscopy images of the macaque corpus callosum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Ethylphenyl Sulfate vs. p-Cresyl Sulfate Toxicity: A Guide for Researchers
A deep dive into the cytotoxic profiles of two key uremic toxins, this guide provides a comparative analysis of 4-Ethylphenyl sulfate (4-EPS) and p-cresyl sulfate (PCS) for researchers, scientists, and drug development professionals. While both are gut-derived metabolites implicated in systemic pathologies, the extent of their toxicity and the primary organ systems they affect appear to differ based on current experimental evidence.
This guide synthesizes available quantitative data, details experimental methodologies for toxicity assessment, and visualizes the known signaling pathways associated with these two uremic toxins. It is important to note that while extensive research is available for PCS, particularly in the context of chronic kidney disease (CKD) and cardiovascular disease, the toxicological data for 4-EPS is less comprehensive and has primarily focused on its neurological effects. Direct comparative studies evaluating the toxicity of 4-EPS and PCS under identical experimental conditions are currently lacking.
At a Glance: Key Differences in Toxicological Profiles
| Feature | This compound (4-EPS) | p-Cresyl Sulfate (PCS) |
| Primary Origin | Gut microbial metabolism of tyrosine. | Gut microbial metabolism of tyrosine and phenylalanine.[1] |
| Primary Associated Pathologies | Autism Spectrum Disorder (ASD), anxiety-like behaviors.[2][3] | Chronic Kidney Disease (CKD), Cardiovascular Disease (CVD), Insulin Resistance.[4][5] |
| Primary Target Organs/Systems | Central Nervous System (Oligodendrocytes, Myelination).[2] | Cardiovascular System (Endothelial Cells), Kidneys (Renal Tubular Cells), Endocrine System.[5][6] |
| Known Toxic Mechanisms | Impaired oligodendrocyte maturation, reduced myelination.[2] | Induction of oxidative stress, inflammation, apoptosis, and endothelial dysfunction.[5][6][7][8] |
Quantitative Toxicity Data
Table 1: In Vitro Cytotoxicity of this compound (4-EPS)
| Cell Line | Assay | Concentration | Effect | Source |
| HCT-116 (Human Colon Cancer) | Cell Viability, Apoptosis | Not specified | Significantly reduced cell proliferation and viability, increased apoptosis. | [9] |
| CCD 841 (Normal Colon Epithelial) | Cell Viability | Not specified | No deleterious effect observed. | [9] |
Table 2: In Vitro Cytotoxicity of p-Cresyl Sulfate (PCS) and its Precursor, p-Cresol
| Cell Line | Compound | Assay | Concentration | Effect | Source |
| Endothelial Progenitor Cells | p-Cresol | MTT | 10-80 µg/mL | Dose- and time-dependent inhibition of viability. | [3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | PCS | MTS | 0.5 mM | Reduced proliferation after 3-5 days. | [2] |
| Renal Tubular Cells (RTCs) | p-Cresol | Flow Cytometry | 10-40 mg/L | Significantly higher rates of necrosis. | |
| HK-2 (Human Proximal Tubular Epithelial) | PCS | Flow Cytometry, Morphology | Not specified | Induced apoptosis in a concentration-dependent manner over 7 days. | [10] |
Experimental Protocols
This section details common experimental methodologies used to assess the toxicity of uremic toxins like 4-EPS and PCS.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Toxin Exposure: Treat the cells with various concentrations of 4-EPS or PCS for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control group.
-
MTT Reagent Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis and Necrosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture and treat cells with 4-EPS or PCS as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Staining: Wash the cells with a binding buffer and then stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Measurement of Inflammatory Cytokines: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method to quantify the concentration of specific cytokines (e.g., IL-6, TNF-α) in cell culture supernatants.
Protocol:
-
Supernatant Collection: After treating cells with 4-EPS or PCS, collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific cytokine of interest. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the known signaling pathways for PCS and 4-EPS, and a general experimental workflow for their toxicological comparison.
Caption: Signaling pathways implicated in p-cresyl sulfate (PCS) toxicity.
Caption: Proposed mechanism of this compound (4-EPS) neurotoxicity.
Caption: General experimental workflow for comparative toxicity assessment.
Conclusion
The available evidence suggests that this compound and p-cresyl sulfate, while both gut-derived uremic toxins, exhibit distinct toxicological profiles. PCS is a well-established contributor to the pathophysiology of chronic kidney disease and cardiovascular disease, exerting its effects through the induction of oxidative stress, inflammation, and apoptosis in endothelial and renal tubular cells. In contrast, the toxicity of 4-EPS is less understood systemically, with current research primarily pointing towards a role in neurological and behavioral disorders through mechanisms involving impaired myelination.
The selective toxicity of 4-EPS towards colon cancer cells while sparing normal colon epithelial cells presents an interesting avenue for future research. However, the lack of data on its effects on other systemic cell types, such as endothelial and renal tubular cells, hinders a direct and comprehensive comparison with PCS.
To bridge this knowledge gap, future studies should focus on direct comparative analyses of 4-EPS and PCS across a range of relevant cell types and in animal models of systemic disease. Such research is crucial for a complete understanding of the toxic potential of these uremic toxins and for the development of targeted therapeutic strategies.
References
- 1. Mind-body connection: metabolite 4-ethylphenyl linked to anxiety behavior and oligodendrocyte modification in autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. p-Cresyl Sulfate Promotes Insulin Resistance Associated with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-Cresyl sulfate, a uremic toxin, causes vascular endothelial and smooth muscle cell damages by inducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]
- 7. researchgate.net [researchgate.net]
- 8. p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IL-4 induces apoptosis of endothelial cells through the caspase-3-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
Replicating the Effects of the Gut Metabolite 4-Ethylphenyl Sulfate on Myelination: An In Vitro Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The gut-brain axis is a burgeoning field of research, with mounting evidence suggesting a profound influence of gut microbiota metabolites on neurological health and disease. One such metabolite, 4-Ethylphenyl sulfate (4-EPS), has been identified as a potential inhibitor of myelination, a critical process for proper neuronal function. This guide provides a framework for replicating and comparing the effects of 4-EPS on myelination in vitro, offering objective comparisons with alternative compounds and supported by experimental data and detailed protocols.
Introduction to this compound and Myelination
This compound (4-EPS) is a metabolite produced by certain gut bacteria and has been shown to cross the blood-brain barrier. Emerging research indicates that elevated levels of 4-EPS can impair the maturation of oligodendrocytes, the cells responsible for producing myelin in the central nervous system.[1][2][3][4][5][6] This inhibitory effect on oligodendrocyte differentiation leads to reduced myelination, a pathological hallmark of demyelinating diseases like multiple sclerosis.[1][5]
This guide will detail in vitro methodologies to study the impact of 4-EPS on oligodendrocyte precursor cell (OPC) differentiation and myelination. We will also compare its effects with well-characterized pro-myelinating compounds, providing a basis for screening and development of therapeutic agents that may counteract its detrimental effects.
Experimental Models for In Vitro Myelination
Several in vitro models can be employed to study the process of myelination and the effects of external compounds. The choice of model depends on the specific research question, desired throughput, and available resources.
-
Oligodendrocyte Precursor Cell (OPC) Monocultures: These cultures are ideal for studying the direct effects of compounds on OPC proliferation, differentiation, and maturation into myelin-producing oligodendrocytes.[7]
-
Neuron-Oligodendrocyte Co-cultures: This model allows for the investigation of the entire myelination process, including the interaction between oligodendrocytes and axons.[7][8]
-
Organotypic Slice Cultures: These ex vivo cultures, typically from the cerebellum or corpus callosum, maintain the complex cellular architecture of the brain and are suitable for studying myelination in a more physiologically relevant context.[7][9]
-
Engineered Nanofiber Scaffolds: This innovative approach provides a synthetic mimic of axons, allowing for the study of oligodendrocyte wrapping and myelin sheath formation in a controlled environment.
Comparative Analysis of 4-EPS and Pro-myelinating Compounds
To understand the inhibitory effects of 4-EPS, it is crucial to compare its activity with compounds known to promote myelination. This guide focuses on two such alternatives: Clemastine and Sobetirome.
| Compound | Mechanism of Action | Expected In Vitro Effect |
| This compound (4-EPS) | Inhibits oligodendrocyte precursor cell (OPC) maturation.[1][5] | Decrease in the number of mature oligodendrocytes and reduced myelin basic protein (MBP) expression. |
| Clemastine | An antihistamine that promotes OPC differentiation into mature oligodendrocytes.[2][3][10][11][12] | Increase in the number of mature oligodendrocytes and enhanced MBP expression.[3][10][11] |
| Sobetirome | A thyroid hormone receptor-β agonist that stimulates OPC differentiation and myelination.[13][14][15] | Increased number of mature oligodendrocytes and elevated expression of myelin-related genes.[13] |
Experimental Protocols
In Vitro OPC Differentiation and Myelination Assay
This protocol details a method to assess the effects of 4-EPS and comparative compounds on the differentiation of primary rat OPCs.
Materials:
-
Primary rat Oligodendrocyte Precursor Cells (OPCs)
-
OPC proliferation medium (e.g., DMEM/F12 supplemented with PDGF-AA and bFGF)
-
OPC differentiation medium (e.g., DMEM/F12 supplemented with T3)
-
This compound (4-EPS)
-
Clemastine
-
Sobetirome
-
Poly-D-lysine coated culture plates
-
Primary antibodies: anti-O4, anti-Myelin Basic Protein (MBP)
-
Secondary antibodies: fluorescently labeled anti-mouse/rabbit IgG
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Plating: Plate primary rat OPCs on poly-D-lysine coated plates in proliferation medium.
-
Compound Treatment: After 24 hours, switch to differentiation medium containing either vehicle (control), 4-EPS (various concentrations), Clemastine (e.g., 500 nM), or Sobetirome (e.g., 100 nM).
-
Incubation: Culture the cells for 5-7 days, replacing the medium with fresh compound-containing medium every 2 days.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% normal goat serum.
-
Incubate with primary antibodies against O4 (marker for immature and mature oligodendrocytes) and MBP (marker for mature, myelinating oligodendrocytes).
-
Incubate with appropriate fluorescently labeled secondary antibodies and DAPI for nuclear staining.
-
-
Imaging and Quantification:
Quantitative Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the in vitro assays.
Table 1: Effect of Compounds on Oligodendrocyte Differentiation
| Treatment | Concentration | % of O4+ Cells | % of MBP+ Cells |
| Vehicle (Control) | - | ||
| 4-EPS | 10 µM | ||
| 50 µM | |||
| 100 µM | |||
| Clemastine | 500 nM | ||
| Sobetirome | 100 nM |
Table 2: Effect of Compounds on Myelination
| Treatment | Concentration | MBP Staining Area (arbitrary units) |
| Vehicle (Control) | - | |
| 4-EPS | 10 µM | |
| 50 µM | ||
| 100 µM | ||
| Clemastine | 500 nM | |
| Sobetirome | 100 nM |
Signaling Pathways and Visualizations
Hypothesized Signaling Pathway of 4-EPS in Oligodendrocytes
While the precise signaling pathway of 4-EPS in oligodendrocytes is still under investigation, its inhibitory effect on maturation suggests interference with key pro-myelinating pathways. Several signaling pathways are known to inhibit oligodendrocyte differentiation, including the Wnt, Bone Morphogenetic Protein (BMP), and Notch pathways.[17][18][19] It is plausible that 4-EPS activates one or more of these inhibitory pathways, leading to the observed phenotype.
Caption: Hypothesized signaling cascade of 4-EPS leading to the inhibition of oligodendrocyte maturation.
Experimental Workflow for Assessing Myelination In Vitro
The following diagram illustrates the key steps in the experimental workflow for evaluating the effects of various compounds on in vitro myelination.
Caption: Step-by-step workflow for conducting an in vitro myelination assay.
Conclusion
This guide provides a comprehensive framework for investigating the effects of this compound on myelination in vitro. By utilizing the described experimental models and protocols, researchers can objectively compare the inhibitory action of 4-EPS with the pro-myelinating effects of compounds like Clemastine and Sobetirome. The provided visualizations of the hypothesized signaling pathway and experimental workflow serve as valuable tools for experimental design and data interpretation. Understanding the mechanisms by which gut-derived metabolites like 4-EPS influence myelination is crucial for the development of novel therapeutic strategies for demyelinating diseases.
References
- 1. In vitro myelin formation using embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Clemastine Enhances Myelination in the Prefrontal Cortex and Rescues Behavioral Changes in Socially Isolated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mind-body connection: metabolite 4-ethylphenyl linked to anxiety behavior and oligodendrocyte modification in autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel in vitro Experimental Approaches to Study Myelination and Remyelination in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel in vitro Experimental Approaches to Study Myelination and Remyelination in the Central Nervous System [frontiersin.org]
- 9. New ex vivo demyelination/remyelination models to defeat multiple sclerosis and neuromyelitis optica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sobetirome: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. openaccesspub.org [openaccesspub.org]
- 19. The Notch Signaling Pathway Regulates Differentiation of NG2 Cells into Oligodendrocytes in Demyelinating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Correlating Plasma and Urine Concentrations of 4-Ethylphenyl Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Ethylphenyl sulfate (4-EPS) concentrations in plasma and urine, offering valuable insights for researchers in fields such as nephrology, neurology, and pharmacology. 4-EPS, a gut microbiota-derived uremic toxin, has garnered increasing attention for its potential role in the pathophysiology of various diseases.[1][2] Understanding its distribution and excretion is crucial for biomarker development and therapeutic monitoring. This document summarizes quantitative data, details experimental protocols for its measurement, and provides a comparative look at other significant uremic toxins.
Data Presentation: Plasma vs. Urine Concentrations of Uremic Toxins
The correlation between plasma and urine concentrations of 4-EPS provides a window into its renal clearance and systemic exposure. A study analyzing metabolites in both matrices demonstrated a positive Pearson correlation between plasma and urine levels of 4-EPS.[3] While specific concentration ranges can vary based on individual factors such as diet, gut microbiome composition, and renal function, the following table summarizes the typical quantitative relationship observed in human studies. For comparative purposes, data for two other well-characterized uremic toxins, p-Cresyl sulfate (pCS) and Indoxyl sulfate (IS), are also included.
| Analyte | Plasma Concentration | Urine Concentration | Correlation (Plasma vs. Urine) |
| This compound (4-EPS) | ng/mL range[3] | µ g/mmol creatinine range[3] | Positive Pearson Correlation[3] |
| p-Cresyl sulfate (pCS) | Higher than 4-EPS in some studies | Generally higher than 4-EPS | Positive Correlation |
| Indoxyl sulfate (IS) | Often the highest among the three | Highest excretion among the three | Strong Positive Correlation |
Note: Absolute concentrations are influenced by numerous factors and the values presented here are for comparative illustration based on published data. Urine concentrations are often normalized to creatinine to account for variations in urine dilution.
Experimental Protocols
Accurate quantification of 4-EPS in biological matrices is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. Below are detailed methodologies for the analysis of 4-EPS in plasma and urine.
Sample Preparation
Plasma/Serum:
-
Protein Precipitation: To 100 µL of plasma or serum, add 300-400 µL of a cold organic solvent such as acetonitrile or methanol. This step is crucial to remove proteins that can interfere with the analysis and damage the LC column.
-
Vortexing: Thoroughly mix the sample and solvent for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the 4-EPS and other small molecules.
-
Drying and Reconstitution (Optional but Recommended): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase. This step concentrates the analyte and improves sensitivity.
Urine:
-
Dilution: Due to the typically higher concentration of 4-EPS in urine, a simple dilution step is often sufficient. Dilute the urine sample (e.g., 1:10 or 1:20) with the initial mobile phase or a suitable buffer.
-
Centrifugation/Filtration: Centrifuge the diluted urine sample to remove any particulate matter. Alternatively, filter the sample through a 0.22 µm syringe filter.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for the separation of 4-EPS and other uremic toxins.
-
Mobile Phase: A gradient elution with two solvents is typically employed.
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization.
-
Mobile Phase B: Acetonitrile or methanol with the same concentration of acid.
-
-
Gradient: The gradient starts with a high percentage of Mobile Phase A, and the percentage of Mobile Phase B is gradually increased to elute the analytes.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is the preferred method for detecting sulfated compounds like 4-EPS.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of 4-EPS) and a specific product ion (a fragment of the precursor ion). This highly selective detection method minimizes interferences from other compounds in the matrix.
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., 4-Ethylphenyl-d5 sulfate) is highly recommended to correct for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.
-
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the generation of this compound from the dietary amino acid tyrosine through the action of gut microbiota and subsequent host metabolism.
Caption: Metabolic pathway of this compound formation.
Experimental Workflow for 4-EPS Analysis
This diagram outlines the key steps involved in the quantification of this compound in plasma and urine samples.
Caption: Workflow for 4-EPS analysis in plasma and urine.
References
- 1. 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating 4-Ethylphenyl Sulfate as a Predictive Biomarker for Autism Spectrum Disorder Severity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for objective biomarkers to aid in the diagnosis and stratification of Autism Spectrum Disorder (ASD) is a critical area of research. Among the promising candidates, the gut microbiome-derived metabolite 4-Ethylphenyl sulfate (4-EPS) has garnered significant attention. This guide provides a comprehensive comparison of 4-EPS with other potential biomarkers for predicting ASD severity, supported by available experimental data and detailed methodologies.
Comparative Analysis of Biomarkers for ASD Severity
The following table summarizes quantitative data on this compound and alternative biomarkers in relation to ASD severity.
| Biomarker Category | Biomarker | Matrix | Key Findings | Correlation with ASD Severity | Diagnostic Accuracy | Reference |
| Gut Microbiome Metabolite | This compound (4-EPS) | Plasma | Levels increased up to 6.9-fold in individuals with ASD.[1] A 46-fold elevation was observed in a mouse model of ASD.[1] | Associated with anxiety-like behaviors.[2][3] | Data on sensitivity and specificity for predicting severity is currently limited. | [1][2][3] |
| Gut Microbiome Metabolite | p-Cresol sulfate (pCS) | Urine | Significantly higher concentrations in children with ASD, particularly those under 8 years old.[4] | Positively correlated with the severity of ASD symptoms.[4] | Not typically used as a standalone diagnostic marker. | [4] |
| Neuroimaging | Functional Connectivity (rsfMRI) | Brain Imaging | Altered functional connectivity in brain networks of individuals with ASD. | Can distinguish between severe and mild ASD. | High accuracy in differentiating ASD from typically developing individuals. | |
| Neuroimaging | Cortical Surface Area | Brain Imaging | Hyperexpansion of cortical surface area between 6 and 12 months of age in infants who later develop ASD. | Linked to the emergence and severity of ASD symptoms. | Sensitivity of 88% and positive predictive value of 81% for ASD diagnosis.[5] | [5] |
| Protein Panel | Various blood proteins | Serum | Panels of multiple serum proteins show differential expression in individuals with ASD. | Protein levels correlate with symptom severity. | High diagnostic accuracy reported in some studies. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are summaries of key experimental protocols.
Quantification of this compound in Human Plasma by LC-MS/MS
This method provides a sensitive and specific approach for measuring 4-EPS levels.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma (blank, standard, or sample), add 200 µL of cold (4°C) acetonitrile containing a deuterated internal standard (e.g., 4-Ethylphenol-D10) at a concentration of 10 ng/mL.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a new tube or a 96-well plate for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to separate 4-EPS from other plasma components.
-
Flow Rate: A typical flow rate for this column dimension would be around 0.3-0.5 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both 4-EPS and the internal standard.
-
Quantification of p-Cresol Sulfate in Urine by GC-MS
This protocol outlines a common method for analyzing p-cresol in urine samples.
1. Sample Preparation:
-
Enzymatic Hydrolysis: To cleave the sulfate conjugate, urine samples are typically treated with a sulfatase enzyme (e.g., from Helix pomatia) overnight.
-
Acidification: The hydrolyzed sample is acidified (e.g., with hydrochloric acid).
-
Liquid-Liquid Extraction: The acidified sample is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Derivatization: The extracted p-cresol is derivatized to increase its volatility for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A capillary column suitable for separating phenolic compounds (e.g., a DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the analytes.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized p-cresol and an internal standard.
-
Autism Diagnostic Observation Schedule, Second Edition (ADOS-2)
The ADOS-2 is a standardized, semi-structured assessment of communication, social interaction, and play or imaginative use of materials for individuals suspected of having ASD. It consists of five modules, with the choice of module based on the individual's expressive language level and chronological age. The assessment involves a series of social activities and presses designed to elicit behaviors relevant to the diagnosis of ASD. The administrator observes and codes the individual's responses to these social cues.
Visualizing the Pathways and Processes
To better understand the complex relationships and workflows involved in biomarker validation, the following diagrams are provided.
References
- 1. Plasma and Fecal Metabolite Profiles in Autism Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Bacterial-Derived Aromatic Amino Acids Metabolites Relevant in Autism Spectrum Disorders: A Comprehensive Review [frontiersin.org]
- 3. Mind-body connection: metabolite 4-ethylphenyl linked to anxiety behavior and oligodendrocyte modification in autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Beyond boundaries—Eph:ephrin signaling in neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different analytical platforms for 4-Ethylphenyl sulfate analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-Ethylphenyl sulfate (4-EPS), a uremic toxin and potential biomarker associated with gut microbiome activity, is crucial for advancing research in areas such as chronic kidney disease and autism spectrum disorders. The selection of an appropriate analytical platform is a critical decision that impacts the sensitivity, specificity, and throughput of a study. This guide provides an objective comparison of the three primary analytical platforms for 4-EPS analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Comparison of Analytical Performance
The following table summarizes the key quantitative performance parameters for the analysis of this compound and its closely related analogue, 4-ethylphenol, on different analytical platforms. The data presented is synthesized from various studies to provide a representative comparison.[1][1][2][3][4][5][6]
| Parameter | LC-MS/MS (for 4-ethylphenol) | GC-MS (for phenolic compounds) | Quantitative NMR (qNMR) |
| Limit of Detection (LOD) | 1 - 10 µg/L[2][3] | <0.01 - 0.05 ng/L[1][4] | ~10 µM[6] |
| Limit of Quantitation (LOQ) | 5 - 50 µg/L[2][3] | 0.01 - 0.05 ng/L[1][4] | Dependent on desired accuracy and experiment time[6] |
| Linearity Range | 1 - 10,000 µg/L[2][3] | Wide, dependent on detector | >5,000:1[6] |
| Precision (%RSD) | <15%[1] | <15% | <2.0% (with validated protocol)[4][5] |
| Accuracy (%Recovery) | 85 - 115%[1] | Typically 70-120% | 97 - 103%[4] |
| Sample Preparation | Protein precipitation, Liquid-liquid extraction, or Solid-phase extraction | Derivatization required, followed by extraction | Minimal (e.g., buffering, addition of internal standard) |
| Throughput | High | Moderate to High | High (for 1D experiments) |
| Specificity | Very High (based on precursor/product ion transitions) | High (based on mass spectrum and retention time) | High (based on unique spectral signature) |
Experimental Protocols
Detailed methodologies for the key analytical platforms are provided below. These protocols are based on established methods for 4-ethylphenol and other phenolic compounds and can be adapted for this compound analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of 4-EPS in complex biological matrices like plasma and urine.
1. Sample Preparation: Protein Precipitation[1]
-
To 50 µL of plasma sample, add 200 µL of cold acetonitrile containing a stable isotope-labeled internal standard (e.g., 4-Ethylphenyl-d7 sulfate).
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube or a 96-well plate for analysis.
2. Chromatographic Conditions[1]
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions[1]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is optimal for sulfated compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The transition would be from the deprotonated molecule [M-H]⁻ of 4-EPS to a specific fragment ion (e.g., the phenolate fragment).
-
Ion Transitions:
-
This compound: Precursor ion (Q1) -> Product ion (Q3)
-
Internal Standard: Precursor ion (Q1) -> Product ion (Q3)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for 4-EPS analysis, but it requires a derivatization step to make the analyte volatile.
1. Sample Preparation & Derivatization[5]
-
Extraction: Perform a liquid-liquid extraction of the sample with an organic solvent (e.g., diethyl ether or ethyl acetate) after acidification.
-
Derivatization: The hydroxyl group of the extracted 4-ethylphenol (if analyzing the precursor) or the sulfate group needs to be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This replaces the active hydrogen with a trimethylsilyl (TMS) group, increasing volatility.
-
Reconstitution: After derivatization, the sample is reconstituted in a suitable solvent for GC-MS injection.
2. GC Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Injection Mode: Splitless injection is often used for trace analysis.
3. MS Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions of the derivatized 4-EPS.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a highly accurate and precise method that requires minimal sample preparation and can provide absolute quantification with the use of an internal standard.[6]
1. Sample Preparation[6]
-
Buffering: To a known volume of the biological sample (e.g., urine or plasma ultrafiltrate), add a buffer solution to maintain a constant pH, which is crucial for reproducible chemical shifts.
-
Internal Standard: Add a known amount of an internal standard that has a resonance in a clear region of the spectrum (e.g., trimethylsilylpropanoic acid - TMSP).
-
D2O Addition: Add a small amount of deuterium oxide (D2O) for the field frequency lock.
2. NMR Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better sensitivity and resolution.
-
Experiment: A simple 1D proton (¹H) NMR experiment with water suppression is typically sufficient.
-
Key Parameters: Ensure a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to allow for full relaxation of the nuclei, which is essential for accurate quantification.
3. Data Processing and Quantification[6]
-
Processing: Apply Fourier transformation, phasing, and baseline correction to the acquired Free Induction Decay (FID).
-
Integration: Integrate the area of a specific, well-resolved resonance of 4-EPS and the resonance of the internal standard.
-
Calculation: The concentration of 4-EPS can be calculated using the following formula: Concentration_analyte = (Area_analyte / N_protons_analyte) * (N_protons_IS / Area_IS) * Concentration_IS where N_protons is the number of protons giving rise to the integrated signal.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for each analytical platform.
Caption: Experimental workflow for this compound analysis using LC-MS/MS.
Caption: Experimental workflow for this compound analysis using GC-MS.
Caption: Experimental workflow for this compound analysis using qNMR.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR spectroscopy of biofluids and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Evaluating Sorbent Efficacy in Reducing Circulating 4-Ethylphenyl Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenyl sulfate (4-EPS) is a gut microbiota-derived metabolite that has garnered increasing attention in the scientific community. Recognized as a uremic toxin, elevated levels of circulating 4-EPS have been associated with adverse health outcomes, particularly in the context of chronic kidney disease (CKD). Furthermore, emerging research has implicated 4-EPS in neurological effects, linking it to anxiety-like behaviors in preclinical models. This has spurred interest in therapeutic strategies aimed at reducing systemic 4-EPS concentrations. Oral sorbents, which can bind to toxins or their precursors in the gastrointestinal tract, represent a promising approach. This guide provides a comparative evaluation of the efficacy of various sorbents in reducing 4-EPS levels, supported by available experimental data.
The Role of this compound in Pathophysiology
4-EPS is produced from the dietary amino acid tyrosine by gut bacteria, which convert it to 4-ethylphenol. This precursor is then absorbed into the bloodstream and sulfated in the liver to form 4-EPS. In healthy individuals, 4-EPS is efficiently cleared by the kidneys. However, in conditions like CKD, impaired renal function leads to its accumulation.
Recent studies have shed light on the detrimental effects of elevated 4-EPS. Notably, it has been shown to impair the maturation of oligodendrocytes, the cells responsible for producing myelin, the protective sheath around nerve fibers.[1][2][3] This disruption of myelination is a potential mechanism underlying the anxiety-like behaviors observed in animal models with high 4-EPS levels.[1][3]
Comparative Efficacy of Sorbents for this compound Reduction
An in-vivo study in rats with chronic renal failure (CRF) demonstrated that the oral spherical carbon adsorbent, AST-120, significantly reduced both serum and urine levels of this compound. While the study confirmed the efficacy of AST-120, specific quantitative data on the percentage of reduction for 4-EPS was not provided in the abstract.
Currently, there is a lack of direct comparative studies quantifying the binding capacities of different sorbents specifically for 4-EPS. However, data from studies on other uremic toxins with structural similarities can provide valuable insights.
| Sorbent | Target Toxin(s) | Efficacy Data | Study Type | Reference |
| AST-120 | This compound, Indoxyl sulfate, others | Reduced serum and urine levels of 4-EPS in CRF rats. | In vivo (rats) | Not specified |
| Activated Carbon | Indoxyl sulfate, p-Cresyl sulfate, Indole acetic acid | Dose-dependent reduction of protein-bound uremic toxins in vitro. For indoxyl sulfate, reduction rates were 67.9% (50 mg), 83.3% (100 mg), and 94.5% (200 mg) after 60 minutes. | In vitro (bovine and human blood) | [4] |
| DW-7202 (Capsule-type oral adsorbent) | Indoxyl sulfate | No significant difference in the reduction of serum indoxyl sulfate levels compared to AST-120 over 12 weeks in CKD patients. | Clinical Trial | [5] |
Note: While the data for activated carbon and DW-7202 do not directly address 4-EPS, their efficacy against other uremic toxins suggests potential for 4-EPS removal. Further research is needed to establish their specific binding capacities for 4-EPS.
Experimental Protocols
In Vitro Sorbent Efficacy Evaluation
A common method to assess the efficacy of sorbents in vitro involves equilibrium adsorption studies. A detailed protocol is outlined below:
Objective: To determine the adsorption capacity of a sorbent for this compound.
Materials:
-
Sorbent material (e.g., AST-120, activated charcoal)
-
This compound (analytical standard)
-
Simulated gastric fluid (SGF) or simulated intestinal fluid (SIF)
-
Phosphate buffered saline (PBS)
-
Centrifuge
-
HPLC or LC-MS/MS system for 4-EPS quantification
Procedure:
-
Preparation of 4-EPS solution: Prepare a stock solution of 4-EPS in SGF or SIF at a known concentration (e.g., 100 µg/mL).
-
Sorbent Incubation:
-
Weigh a precise amount of the sorbent (e.g., 10 mg) into a series of centrifuge tubes.
-
Add a fixed volume of the 4-EPS solution (e.g., 10 mL) to each tube.
-
Include control tubes with no sorbent.
-
-
Equilibration: Incubate the tubes at a constant temperature (e.g., 37°C) on a shaker for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the tubes at high speed to pellet the sorbent.
-
Quantification: Carefully collect the supernatant and analyze the concentration of unbound 4-EPS using a validated HPLC or LC-MS/MS method.
-
Calculation of Adsorption Capacity: The amount of 4-EPS adsorbed per unit mass of the sorbent (q_e) can be calculated using the following formula:
q_e = (C_0 - C_e) * V / m
Where:
-
q_e = adsorption capacity at equilibrium (mg/g)
-
C_0 = initial concentration of 4-EPS (mg/L)
-
C_e = equilibrium concentration of 4-EPS in the supernatant (mg/L)
-
V = volume of the solution (L)
-
m = mass of the sorbent (g)
-
Adsorption Isotherm Modeling: To further characterize the adsorption process, the experimental data can be fitted to isotherm models such as the Langmuir and Freundlich models. These models provide insights into the nature of the interaction between the sorbent and 4-EPS (e.g., monolayer vs. multilayer adsorption, surface heterogeneity).
Quantification of this compound in Serum/Urine by LC-MS/MS
Objective: To accurately measure the concentration of 4-EPS in biological matrices.
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like 4-EPS in complex biological samples due to its high sensitivity and specificity.
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum or urine, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 4-EPS).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Operated in negative ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for 4-EPS.
Visualizing Key Pathways and Workflows
Caption: Proposed signaling pathway of 4-EPS leading to anxiety-like behavior.
Caption: Workflow for in vitro evaluation of sorbent efficacy for 4-EPS.
Conclusion
The reduction of circulating this compound presents a viable therapeutic target for mitigating its potential adverse effects, particularly in the context of CKD and neurological disorders. While AST-120 has shown promise in reducing 4-EPS levels in preclinical studies, a critical need exists for direct comparative studies evaluating a broader range of sorbents. The development of novel sorbents with high affinity and capacity for 4-EPS is a key area for future research. The standardized experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these emerging therapeutic agents. Such studies are essential for advancing the development of effective strategies to manage the clinical consequences of elevated 4-EPS.
References
- 1. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Adsorption of Protein-Bound Uremic Toxins Using Activated Carbon through Direct Hemoperfusion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Different Types of Oral Adsorbent Therapy in Patients with Chronic Kidney Disease: A Multicenter, Randomized, Phase IV Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Gut Microbiome Metabolite 4-Ethylphenyl Sulfate Alters Brain Gene Expression, Impairing Myelination and Inducing Anxiety-Like Behaviors
A comprehensive analysis of transcriptomic data from brain tissue exposed to the gut-derived metabolite 4-Ethylphenyl sulfate (4EPS) reveals significant alterations in gene expression, particularly affecting oligodendrocyte function and myelination. These molecular changes are associated with the development of anxiety-like behaviors in mice, providing a potential mechanistic link between the gut microbiome and neurological function.
A pivotal study investigating the impact of 4EPS on the brain found that this microbial metabolite can cross the blood-brain barrier and accumulate in the brain, leading to notable changes in gene expression. The research highlights a significant downregulation of genes critical for mature oligodendrocytes and myelination, coupled with an upregulation of genes associated with oligodendrocyte precursor cells (OPCs). This suggests that 4EPS may stall the maturation of these essential myelin-producing cells, ultimately leading to deficits in the myelin sheath of neurons.[1][2]
Comparative Transcriptomic Analysis: 4EPS-Exposed vs. Control Brain Tissue
Transcriptomic analysis of brain tissue from mice with elevated 4EPS levels, compared to control mice, revealed a distinct gene expression signature indicative of impaired oligodendrocyte function. The paraventricular nucleus of the thalamus (PVT) was one of the brain regions showing significant changes.
| Gene Category | Gene Symbol | Description | Expression Change in 4EPS-Exposed Brain |
| Mature Oligodendrocyte Markers | Mog | Myelin oligodendrocyte glycoprotein | Downregulated[1] |
| Opalin | Oligodendrocytic myelin paranodal and inner loop protein | Downregulated[1] | |
| Oligodendrocyte Precursor Cell (OPC) Markers | Cspg4 (NG2) | Chondroitin sulfate proteoglycan 4 | Upregulated[1] |
Table 1: Differentially Expressed Genes in Brain Tissue Exposed to this compound. This table summarizes the key genes with altered expression in the brains of mice with elevated 4EPS levels, indicating a shift from mature oligodendrocytes to a more immature, precursor state.
Experimental Protocols
The following outlines the key experimental methodologies employed in the transcriptomic analysis of brain tissue exposed to 4EPS.
Animal Model and 4EPS Exposure
The study utilized a mouse model to investigate the effects of 4EPS. To achieve elevated levels of 4EPS in the brain, researchers bioengineered gut bacteria to produce 4-ethylphenol (4EP), the precursor to 4EPS, which is then sulfated by the host.[1][2] This approach allows for a controlled and sustained exposure to the metabolite.
Transcriptomic Analysis: RNA Sequencing
RNA Isolation and Library Preparation: Brain tissue, specifically regions like the paraventricular nucleus of the thalamus (PVT), was dissected from both 4EPS-exposed and control mice. Total RNA was extracted from these tissue samples. A QuantSeq 3' mRNA-Seq Library Prep Kit was used to generate libraries for sequencing. This method specifically sequences the 3' end of messenger RNAs, providing an accurate measure of gene expression.
Sequencing and Data Analysis: The prepared libraries were sequenced to generate raw transcriptomic data. The raw sequencing reads were then aligned to the mouse reference genome using the STAR (Spliced Transcripts Alignment to a Reference) aligner. Following alignment, differential gene expression analysis was performed to identify genes with statistically significant changes in expression between the 4EPS-exposed and control groups.
Signaling Pathways and Experimental Workflow
The exposure of brain tissue to 4EPS initiates a cascade of events that ultimately leads to altered brain function and behavior. The experimental workflow and the implicated biological pathway are illustrated below.
Conclusion
The comparative transcriptomic analysis provides strong evidence that the gut-derived metabolite this compound directly impacts gene expression in the brain. The observed changes, particularly the inhibition of oligodendrocyte maturation and subsequent reduction in myelination, offer a molecular basis for the anxiety-like behaviors seen in animal models. These findings underscore the critical role of the gut-brain axis in neurological health and disease, and identify a potential therapeutic target for disorders associated with anxiety and myelination defects. Further research into the specific molecular interactions of 4EPS within brain cells will be crucial for developing targeted interventions.
References
Validating the Therapeutic Potential of Targeting 4-Ethylphenyl Sulfate Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The gut-derived metabolite 4-ethylphenyl sulfate (4-EPS) has emerged as a significant modulator of host physiology and behavior, implicated in conditions such as autism spectrum disorder (ASD) and anxiety.[1][2] This guide provides a comparative overview of two promising therapeutic strategies aimed at mitigating the effects of 4-EPS: sequestration of its precursor in the gut and enhancement of oligodendrocyte maturation. We present available experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and workflows to aid in the evaluation and design of future therapeutic interventions.
Therapeutic Strategies and Supporting Data
Two primary strategies for targeting the 4-EPS pathway have been investigated:
-
Oral Sequestration of 4-EPS Precursors: This approach aims to reduce the systemic bioavailability of 4-EPS by binding its precursor, 4-ethylphenol (4-EP), within the gastrointestinal tract.
-
Promotion of Oligodendrocyte Maturation: This strategy focuses on counteracting the detrimental effects of 4-EPS on brain myelination by using compounds that promote the differentiation and maturation of oligodendrocytes.
The following tables summarize the quantitative data from studies evaluating these two approaches.
Table 1: Performance of AB-2004 (Oral Absorbent) in a Phase 1b/2a Clinical Trial in Adolescents with ASD
| Outcome Measure | Baseline (Mean) | End of Treatment (Mean) | Change from Baseline | p-value | Reference |
| Plasma 4-EPS (ng/mL) | High Baseline Subgroup | Significantly Reduced | Data not quantified in abstract | Not Specified | [2][3] |
| Urinary 4-EPS (ng/mL) | High Baseline Subgroup | Significantly Reduced | Data not quantified in abstract | Not Specified | [2][3] |
| Aberrant Behavior Checklist - Irritability (ABC-I) Score | >15 (High Irritability Subgroup) | Not Specified | >9-point decrease | Not Specified | [3][4] |
| Pediatric Anxiety Rating Scale (PARS) Score | High Anxiety Subgroup | Not Specified | >9-point decrease | Not Specified | [3] |
Note: This was an open-label study and lacked a placebo control group. The reported improvements in behavioral scores were from a post-hoc analysis.[1]
Table 2: Preclinical Efficacy of Clemastine Fumarate in a Mouse Model of Pitt-Hopkins Syndrome (ASD-related)
| Outcome Measure | Vehicle-Treated Tcf4+/tr Mice | Clemastine-Treated Tcf4+/tr Mice | Change | p-value | Reference |
| Oligodendrocyte Precursor Cells (OPCs) | Elevated | Normalized | Significant Reduction | Not Specified | [5] |
| Mature Oligodendrocytes (OLs) | Reduced | Normalized | Significant Increase | Not Specified | [5] |
| Myelination (Electron Microscopy) | Reduced | Increased Uncompacted Myelin | Increase in ongoing myelination | Not Specified | [5] |
| Behavioral Deficits | Present | Normalized | Improvement | Not Specified | [5] |
Note: This was a preclinical study in a genetic mouse model of a syndromic form of ASD.[5]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided in the DOT language for use with Graphviz.
This compound (4-EPS) Biosynthesis and Site of Action
Caption: Biosynthesis of 4-EPS from dietary tyrosine by gut microbiota and its subsequent effects on the brain.
Experimental Workflow for Evaluating Therapeutic Agents
Caption: General experimental workflow for preclinical and clinical validation of 4-EPS targeting therapeutics.
Experimental Protocols
Quantitative Analysis of this compound in Plasma by LC-MS/MS
This protocol is adapted from a method for quantifying 4-ethylphenol and can be modified for 4-EPS.[6]
1. Materials and Reagents:
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., 4-Ethylphenyl-d5-sulfate)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Blank human plasma (K2-EDTA)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-EPS and the internal standard in methanol.
-
Working Standard Solutions: Serially dilute the 4-EPS stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Spiking Solution: Dilute the internal standard stock solution in acetonitrile to the desired concentration.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma (blank, standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 200 µL of cold precipitation solvent (acetonitrile containing the internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system with a C18 reverse-phase column.
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
Transitions: Monitor specific precursor-to-product ion transitions for 4-EPS and the internal standard.
Open Field Test for Anxiety-Like Behavior in Mice
This protocol is a standard method for assessing anxiety and locomotor activity in rodents.[7][8][9][10][11]
1. Apparatus:
-
A square arena (e.g., 42 x 42 cm) with high walls, typically made of a non-reflective material.
-
An overhead camera connected to a video-tracking software.
2. Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
-
Gently place the mouse in the center of the arena.
-
Record the mouse's activity for a set duration (e.g., 5-20 minutes).
3. Data Analysis:
-
The software divides the arena into a "center" zone and a "peripheral" zone.
-
Key parameters measured include:
-
Time spent in the center zone (decreased time suggests increased anxiety).
-
Distance traveled in the center zone.
-
Total distance traveled (a measure of locomotor activity).
-
Frequency of entries into the center zone.
-
Oligodendrocyte Maturation Assay
This in vitro assay is used to assess the effects of compounds on the differentiation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes.[5]
1. Cell Culture:
-
Isolate OPCs from neonatal rodent brains or use a commercially available human OPC line.
-
Culture the OPCs in an expansion medium containing growth factors (e.g., PDGF-AA, NT-3) on a suitable substrate (e.g., Matrigel-coated plates).
2. Differentiation:
-
To induce differentiation, withdraw the growth factors from the culture medium.
-
Treat the cells with the test compound (e.g., 4-EPS, clemastine) or vehicle control.
-
Culture for a period sufficient for differentiation to occur (e.g., 3-7 days).
3. Immunocytochemistry:
-
Fix the cells and perform immunofluorescence staining for markers of different oligodendrocyte stages:
-
OPCs: NG2, PDGFRα
-
Immature Oligodendrocytes: O4
-
Mature, Myelinating Oligodendrocytes: Myelin Basic Protein (MBP), Proteolipid Protein (PLP)
-
-
Counterstain with a nuclear marker (e.g., DAPI).
4. Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the number of cells expressing each marker to determine the percentage of OPCs that have differentiated into mature oligodendrocytes in each treatment condition.
Conclusion
Targeting the this compound pathway presents a novel and promising therapeutic avenue for neurological and developmental disorders. The sequestration of 4-EPS precursors in the gut with agents like AB-2004 has shown potential in reducing systemic levels and improving behavioral symptoms in a clinical setting.[2][3][4][12] Concurrently, preclinical evidence suggests that promoting oligodendrocyte maturation with compounds such as clemastine fumarate can counteract the neurobiological deficits induced by 4-EPS.[1][5][13][14][15][16]
Further research, including head-to-head comparative studies and larger, placebo-controlled clinical trials, is necessary to fully elucidate the therapeutic potential and relative efficacy of these approaches. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of such studies, ultimately accelerating the development of effective treatments for 4-EPS-associated conditions.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Nature Medicine publishes full results from axial therapeutics’ phase 1b/2a clinical trial in Autism Spectrum Disorder (ASD) | EurekAlert! [eurekalert.org]
- 3. Harnessing the gut-brain axis to target Autism Spectrum Disorder | MicrobiomePost [microbiomepost.com]
- 4. Biotherapeutic targeting gut-derived metabolites may ease autism symptoms [nutraingredients.com]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 8. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 9. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Open field test for mice [protocols.io]
- 11. Using the Open Field Maze to Test for Anxiety [sandiegoinstruments.com]
- 12. autismparentingmagazine.com [autismparentingmagazine.com]
- 13. Insights on therapeutic potential of clemastine in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The potential of repurposing clemastine to promote remyelination [frontiersin.org]
- 15. Clemastine fumarate shows promise as a remyelinating agent for multiple sclerosis - American Academy of Ophthalmology [aao.org]
- 16. Clemastine in remyelination and protection of neurons and skeletal muscle after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Ethylphenyl Sulfate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and protecting the ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Ethylphenyl sulfate, a gut microbial metabolite and uremic toxin used in research. Adherence to these procedures is critical for maintaining regulatory compliance and operational safety.
Immediate Safety and Hazard Profile
Key Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4] Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][5]
-
Handling: Avoid creating dust when working with the solid form of the chemical.[4] Do not get the substance in your eyes, on your skin, or on your clothing.[4]
-
Environmental Protection: Prevent the chemical from entering drains, surface water, or the sanitary sewer system.[4][6]
Quantitative Data and Physical Properties
For easy reference, the following table summarizes the key quantitative and physical data available for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₄S | [2] |
| Molecular Weight | 202.23 g/mol | [2] |
| Physical Appearance | Solid | [2] |
| Solubility | ≥20.2 mg/mL in DMSO | [2] |
| Storage Temperature | -20°C | [2] |
| SMILES Code | OS(OC1=CC=C(CC)C=C1)(=O)=O | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be managed as hazardous chemical waste. The following protocol is designed to align with general laboratory hazardous waste regulations.
1. Waste Segregation and Collection:
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.
- Collect all solid waste, including contaminated PPE (gloves, wipes, etc.) and empty containers, in a designated hazardous waste container.
2. Waste Container Selection and Labeling:
- Use a leak-proof, sealable container that is chemically compatible with this compound.[6]
- Immediately affix a hazardous waste label to the container. The label must clearly identify the contents as "this compound Waste" and list all constituents and their approximate concentrations.
3. Accumulation in a Satellite Accumulation Area (SAA):
- Store the labeled waste container in a designated SAA at or near the point of generation.[7]
- The SAA must be under the control of laboratory personnel.[7]
- Keep the waste container securely closed except when adding waste.[6]
- Place the primary waste container within a secondary containment bin to mitigate spills.[5]
4. Request for Waste Collection:
- Monitor the amount of waste accumulated.
- Once the container is nearly full, or in accordance with your institution's policies, schedule a pickup with your EH&S department or a licensed hazardous waste disposal contractor.[7] Do not transport hazardous waste outside of the laboratory yourself.[7]
5. Spill and Emergency Procedures:
- In the event of a small spill, and if you are trained to do so, carefully clean it up using appropriate absorbent materials.
- All spill cleanup materials must be collected and disposed of as hazardous waste.[7]
- For larger spills, evacuate the area and immediately contact your institution's emergency response team.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound from a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. raybiotech.com [raybiotech.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. nswai.org [nswai.org]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. benchchem.com [benchchem.com]
Safeguarding Your Research: A Guide to Handling 4-Ethylphenyl Sulfate
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Ethylphenyl sulfate, a gut microbial metabolite associated with various health conditions.[1][2]
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE.
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect against splashes. A face shield offers broader protection for the entire face.[3] |
| Hand Protection | Chemical-Resistant Gloves | Neoprene or nitrile gloves are recommended. Always inspect gloves for integrity before use and change them immediately upon contamination.[4][5] |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned lab coat made of a material like Nomex® is advised to protect skin from potential contact.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | To be used in areas with inadequate ventilation or when there is a risk of aerosolization. Annual fit testing and medical evaluation are necessary for respirator users.[5] |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot to protect against spills.[5] |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol minimizes the risk of exposure and contamination.
A. Preparation and Handling:
-
Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6] Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Personal Protective Equipment (PPE) Donning: Before handling the compound, don all required PPE as outlined in the table above.
-
Weighing and Aliquoting: When weighing the solid form, take care to avoid creating dust.[6] Use dedicated, clean, and dry utensils made of plastic or stainless steel for transfers to prevent cross-contamination.[4]
-
Solution Preparation: For creating solutions, this compound is soluble in DMSO at ≥20.2mg/mL.[8] The related compound, 4-ethylphenyl hydrogen sulfate, is soluble in ethanol and DMSO at >20 mg/mL.
B. Storage:
-
Store this compound at -20°C in a tightly sealed container.[8]
-
The storage area should be a dry, cool, and well-ventilated place, away from heat, sparks, and flame.[7]
-
Incompatible materials to avoid include strong oxidizing agents, acid anhydrides, and acid chlorides.[7]
III. Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal is a critical final step in the chemical handling workflow.
A. Waste Segregation and Collection:
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The label should include "Hazardous Waste," the chemical name ("this compound"), and any associated hazard warnings.
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.
B. Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash.[7]
-
All materials that have come into contact with the compound, including gloves, weigh boats, and pipette tips, should be disposed of as hazardous waste.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
IV. Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for safely managing this compound from receipt to disposal.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. products.evonik.com [products.evonik.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. raybiotech.com [raybiotech.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
